molecular formula C21H25NO4 B558043 Boc-Tyr(Bzl)-aldehyde

Boc-Tyr(Bzl)-aldehyde

货号: B558043
分子量: 355.4 g/mol
InChI 键: SLSOSKGFUOFMCP-SFHVURJKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-Tyr(Bzl)-aldehyde, also known as this compound, is a useful research compound. Its molecular formula is C21H25NO4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

tert-butyl N-[(2S)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSOSKGFUOFMCP-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Boc-Tyr(Bzl)-aldehyde: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly referred to as Boc-Tyr(Bzl)-aldehyde, is a synthetically versatile amino aldehyde that serves as a crucial building block in the development of various pharmaceutical agents. Its structure, featuring a protected amino group (Boc) and a protected phenol (B47542) (benzyl ether), makes it an ideal starting material for the synthesis of complex peptide mimics and protease inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Core Chemical and Physical Properties

This compound is a white to off-white solid. While detailed experimental data for the aldehyde is not extensively published, its fundamental properties can be summarized. For comparison, the properties of its common precursor, Boc-Tyr(Bzl)-OH, are also provided.

PropertyThis compoundBoc-Tyr(Bzl)-OH
Synonyms tert-butyl (S)-(1-(4-(benzyloxy)phenyl)-3-oxopropan-2-yl)carbamate, N-Boc-O-benzyl-L-tyrosinalN-tert-Butoxycarbonyl-O-benzyl-L-tyrosine
CAS Number 82689-15-4[1]2130-96-3
Molecular Formula C21H25NO4[2]C21H25NO5
Molecular Weight 355.43 g/mol [2]371.43 g/mol
Appearance White to off-white powderWhite to slight yellow to beige powder
Melting Point Not widely reported110-112 °C
Solubility Soluble in organic solvents like Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, AcetoneSoluble in ethanol
Storage 4°C, stored under nitrogen[1]2-8°C

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding protected amino acid, Boc-Tyr(Bzl)-OH. A common and effective method involves the conversion of the carboxylic acid to a Weinreb amide, followed by reduction.

Experimental Protocol: Synthesis via Weinreb Amide

This two-step process provides a controlled route to the aldehyde, minimizing over-reduction to the alcohol.

Step 1: Formation of the Boc-Tyr(Bzl)-Weinreb Amide

  • Materials: Boc-Tyr(Bzl)-OH, N,O-dimethylhydroxylamine hydrochloride, a coupling agent (e.g., HATU or EDC/HOBt), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and an appropriate solvent (e.g., dichloromethane - DCM or dimethylformamide - DMF).

  • Procedure:

    • Dissolve Boc-Tyr(Bzl)-OH (1 equivalent) in the chosen solvent.

    • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and DIPEA (2.5 equivalents).

    • Add the coupling agent (1.1 equivalents) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure Weinreb amide.

Step 2: Reduction to this compound

  • Materials: Boc-Tyr(Bzl)-Weinreb amide, a reducing agent (e.g., diisobutylaluminum hydride - DIBAL-H or lithium aluminum hydride - LAH), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) - THF or toluene).

  • Procedure:

    • Dissolve the Weinreb amide in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool to -78°C.

    • Slowly add the reducing agent (typically 1.1-1.5 equivalents) dropwise, maintaining the low temperature.

    • Stir the reaction at -78°C for 1-2 hours, monitoring for the disappearance of the starting material.

    • Quench the reaction by the slow addition of a Rochelle's salt solution or dilute acid at -78°C, followed by warming to room temperature.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The crude aldehyde can be used directly or purified by flash chromatography if necessary.

Synthesis_Workflow A Boc-Tyr(Bzl)-OH B Boc-Tyr(Bzl)-Weinreb Amide A->B  N,O-dimethylhydroxylamine,  Coupling Agent (HATU/EDC)   C This compound B->C  Reducing Agent  (DIBAL-H or LAH)  

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active compounds, particularly in the realm of protease inhibitors. The aldehyde functionality is a key pharmacophore that can form a reversible covalent bond with the catalytic cysteine or serine residues in the active site of these enzymes.

Cysteine Protease Inhibitors

Peptide aldehydes are potent inhibitors of cysteine proteases. This compound can be incorporated as the P1 residue in peptidyl aldehydes designed to target enzymes like cathepsins and calpains.

  • Cathepsins: These are lysosomal proteases involved in various physiological and pathological processes, including cancer progression and viral entry. For instance, inhibitors of cathepsin L have shown potential as anti-SARS-CoV-2 agents.[3][4][5] The synthesis of di- and tri-peptidyl alpha-keto-beta-aldehydes targeting cathepsin L has been reported, highlighting the importance of the aldehyde warhead.[6]

  • Calpains: These are calcium-activated neutral proteases implicated in neurodegenerative diseases and ischemic injury. Peptide aldehydes are a well-established class of calpain inhibitors.

Protease_Inhibition_Pathway cluster_0 Drug Synthesis cluster_1 Biological Target A This compound B Peptide Coupling A->B C Peptidyl Aldehyde Inhibitor B->C D Cysteine Protease (e.g., Cathepsin L, Calpain) C->D  Inhibition   E Proteolytic Cascade D->E  Catalyzes   F Disease Progression E->F  Leads to  

Caption: Role of this compound in protease inhibitor development.

Spectroscopic Characterization Data (Predicted)

SpectroscopyPredicted Features
¹H NMR - Aldehyde proton (CHO): ~9.5-9.7 ppm (singlet or doublet).- Aromatic protons (benzyl and tyrosine rings): ~6.8-7.5 ppm (multiplets).- Benzylic protons (OCH₂Ph): ~5.0 ppm (singlet).- Alpha-proton (CH-NHBoc): ~4.2-4.5 ppm (multiplet).- Beta-protons (CH₂-Ar): ~2.8-3.2 ppm (multiplets).- Boc protons (C(CH₃)₃): ~1.4 ppm (singlet).
¹³C NMR - Aldehyde carbonyl carbon: ~200-205 ppm.- Boc carbonyl carbon: ~155 ppm.- Aromatic carbons: ~115-160 ppm.- Boc quaternary carbon: ~80 ppm.- Benzylic carbon (OCH₂Ph): ~70 ppm.- Alpha-carbon (CH-NHBoc): ~55-60 ppm.- Beta-carbon (CH₂-Ar): ~35-40 ppm.- Boc methyl carbons: ~28 ppm.
IR (Infrared) - Aldehyde C-H stretch: Two weak bands around 2820 and 2720 cm⁻¹.- Carbonyl (C=O) stretch (aldehyde): ~1720-1740 cm⁻¹.- Carbonyl (C=O) stretch (Boc): ~1680-1700 cm⁻¹.- N-H stretch (Boc): ~3300-3400 cm⁻¹.- Aromatic C=C stretches: ~1600, 1510, 1450 cm⁻¹.- C-O stretches (ether and ester): ~1000-1300 cm⁻¹.
Mass Spectrometry - Expected [M+H]⁺: ~356.18 g/mol .- Expected [M+Na]⁺: ~378.16 g/mol .- Common fragmentation patterns would involve the loss of the Boc group (100 amu) and the benzyl (B1604629) group (91 amu).

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly peptide-based protease inhibitors. Its protected functional groups allow for selective chemical transformations, making it a key component in the drug discovery pipeline for a range of therapeutic areas. A thorough understanding of its synthesis and reactivity is essential for medicinal chemists and process development scientists working to create novel therapeutics.

References

Boc-Tyr(Bzl)-aldehyde chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly referred to as Boc-Tyr(Bzl)-aldehyde, is a protected amino aldehyde of significant interest in synthetic organic chemistry and drug development. Its structure, featuring a Boc-protected amine and a benzyl-protected phenol, makes it a valuable chiral building block for the synthesis of complex peptides, peptidomimetics, and other biologically active molecules. The aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive amination, oxidation, and carbon-carbon bond formation. This guide provides a comprehensive overview of the known chemical properties and synthetic considerations for this compound.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. A safety data sheet for the compound indicates that many of its physicochemical properties have not been determined.[1] The available information is summarized below.

PropertyValueSource
Molecular Formula C₂₁H₂₅NO₄[2]
Molecular Weight 355.43 g/mol [2]
CAS Number 82689-15-4[1][2]
Appearance Not available
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Not available[1]
Purity ≥95% (as offered by some suppliers)

Note: The closely related carboxylic acid, Boc-Tyr(Bzl)-OH (CAS 2130-96-3), is a well-characterized white to off-white powder with a melting point of 110-112 °C.[3] Due to the structural similarity, it can be inferred that this compound is likely a solid at room temperature. However, experimental verification is required.

Spectroscopic Data

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature. However, a general and common method for the preparation of N-protected amino aldehydes is the reduction of the corresponding N-protected amino acid or one of its activated derivatives (e.g., Weinreb amide, ester).

Representative Experimental Protocol: Reduction of an Activated Carboxylic Acid Derivative

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Step 1: Activation of Boc-Tyr(Bzl)-OH

The starting material, Boc-Tyr(Bzl)-OH, is first converted to an activated species, such as a Weinreb amide or an N-hydroxysuccinimide (NHS) ester, to facilitate controlled reduction to the aldehyde.

  • Materials: Boc-Tyr(Bzl)-OH, N,O-dimethylhydroxylamine hydrochloride or N-hydroxysuccinimide, a coupling agent (e.g., EDC, DCC), a base (e.g., triethylamine, diisopropylethylamine), and an appropriate solvent (e.g., dichloromethane, tetrahydrofuran).

  • Procedure:

    • Dissolve Boc-Tyr(Bzl)-OH in the chosen solvent.

    • Add the activating agent (e.g., N,O-dimethylhydroxylamine hydrochloride and base, or NHS).

    • Add the coupling agent portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction mixture to isolate the activated intermediate.

Step 2: Reduction to this compound

The activated intermediate is then reduced to the aldehyde using a suitable reducing agent.

  • Materials: The activated Boc-Tyr(Bzl)-OH derivative, a reducing agent (e.g., diisobutylaluminium hydride (DIBAL-H), lithium aluminum hydride (LAH) - use with caution), and an appropriate anhydrous solvent (e.g., toluene, tetrahydrofuran).

  • Procedure:

    • Dissolve the activated intermediate in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add the reducing agent dropwise.

    • Stir the reaction at low temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Quench the reaction carefully with an appropriate reagent (e.g., methanol, Rochelle's salt solution).

    • Perform an aqueous workup to extract the product.

    • Purify the crude product by column chromatography to obtain this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[4] Its utility stems from the presence of a reactive aldehyde group on a chiral, protected amino acid scaffold.

  • Peptidomimetics: The aldehyde can be used in reductive amination reactions to form peptide bonds or modified peptide bonds, leading to the synthesis of peptidomimetics with improved stability and pharmacological properties.

  • Enzyme Inhibitors: The electrophilic nature of the aldehyde makes it a potential warhead for covalent inhibitors of enzymes, particularly proteases.

  • Chiral Synthesis: It serves as a chiral starting material for the synthesis of more complex molecules where the stereochemistry at the alpha-carbon is crucial for biological activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general synthetic utility of this compound and a typical workflow for its use in peptide synthesis.

Synthesis_Pathway Synthetic Utility of this compound A This compound B Reductive Amination (+ Amine) A->B C Oxidation A->C D Wittig Reaction (+ Ylide) A->D E Secondary Amine B->E F Boc-Tyr(Bzl)-OH C->F G Alkene D->G

Caption: Synthetic transformations of this compound.

Experimental_Workflow Workflow for Peptide Synthesis using this compound Derivative cluster_0 Preparation cluster_1 Peptide Coupling cluster_2 Final Steps A Boc-Tyr(Bzl)-OH B Activation (e.g., NHS ester) A->B C Reduction B->C D This compound C->D F Reductive Amination D->F E Resin-bound Peptide (with free N-terminus) E->F G Elongated Peptide F->G H Deprotection & Cleavage G->H I Purification (HPLC) H->I J Final Peptide I->J

Caption: General workflow for incorporating a this compound derived moiety into a peptide.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).[1]

Conclusion

This compound is a potentially valuable chiral building block for organic synthesis, particularly in the field of drug discovery. However, there is a notable lack of comprehensive public data on its specific chemical and physical properties. This guide has summarized the available information and provided a representative synthetic approach. Further experimental characterization of this compound is warranted to fully explore its synthetic potential.

References

An In-depth Technical Guide to N-Boc-O-benzyl-L-tyrosinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Boc-O-benzyl-L-tyrosinaldehyde, a chiral building block with significant potential in synthetic organic chemistry and pharmaceutical development. Due to the limited availability of direct experimental data for this specific aldehyde, this document outlines its predicted characteristics and a plausible synthetic route based on established methodologies for similar compounds.

Core Characteristics

N-Boc-O-benzyl-L-tyrosinaldehyde is a derivative of the amino acid L-tyrosine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a benzyl (B1604629) ether protecting group on the phenolic hydroxyl. The aldehyde functionality makes it a versatile intermediate for various chemical transformations.

Table 1: Physicochemical Properties of N-Boc-O-benzyl-L-tyrosinaldehyde and its Precursor

PropertyN-Boc-O-benzyl-L-tyrosinaldehyde (Predicted)N-Boc-O-benzyl-L-tyrosine (Experimental Data)
Molecular Formula C₂₁H₂₅NO₄C₂₁H₂₅NO₅[1][2]
Molecular Weight 355.43 g/mol 371.43 g/mol [1][3]
Appearance Expected to be a solid or oilWhite to off-white crystalline powder[4]
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)Soluble in organic solvents
Storage Store at low temperatures (-20°C) under an inert atmosphere to prevent oxidation and degradationStore in a cool, dry place

Synthetic Pathway

The synthesis of N-Boc-O-benzyl-L-tyrosinaldehyde is typically achieved through a two-step process starting from the commercially available N-Boc-O-benzyl-L-tyrosine. The first step involves the reduction of the carboxylic acid to a primary alcohol, yielding N-Boc-O-benzyl-L-tyrosinol. The subsequent step is the mild oxidation of this alcohol to the desired aldehyde.

SynthesisWorkflow Tyrosine N-Boc-O-benzyl-L-tyrosine Alcohol N-Boc-O-benzyl-L-tyrosinol Tyrosine->Alcohol Reduction (e.g., BH₃·THF or LiAlH₄) Aldehyde N-Boc-O-benzyl-L-tyrosinaldehyde Alcohol->Aldehyde Mild Oxidation (e.g., Swern or Dess-Martin)

Caption: Synthetic workflow for N-Boc-O-benzyl-L-tyrosinaldehyde.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of N-Boc-O-benzyl-L-tyrosinaldehyde. These are based on established procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of N-Boc-O-benzyl-L-tyrosinol

This procedure outlines the reduction of the carboxylic acid of N-Boc-O-benzyl-L-tyrosine to a primary alcohol.

Materials:

Procedure:

  • Dissolve N-Boc-O-benzyl-L-tyrosine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess reducing agent by the slow addition of methanol.

  • Add a saturated aqueous solution of ammonium chloride to the mixture and stir until the precipitate dissolves.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude N-Boc-O-benzyl-L-tyrosinol. The product can be further purified by flash column chromatography on silica (B1680970) gel.

Step 2: Synthesis of N-Boc-O-benzyl-L-tyrosinaldehyde

This procedure details the mild oxidation of N-Boc-O-benzyl-L-tyrosinol to the corresponding aldehyde. A Swern oxidation is described here, which is known for its mild conditions and high yields.[5]

Materials:

Procedure:

  • Dissolve oxalyl chloride in anhydrous DCM under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -60 °C.

  • After stirring for a few minutes, add a solution of N-Boc-O-benzyl-L-tyrosinol in anhydrous DCM dropwise, again keeping the temperature below -60 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add triethylamine to the reaction mixture, which will act as a base to complete the elimination reaction and form the aldehyde.

  • Allow the reaction to warm to room temperature.

  • Add water to the reaction mixture and separate the organic layer.

  • Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude N-Boc-O-benzyl-L-tyrosinaldehyde. The product is often used in the next step without further purification due to its potential instability, but can be purified by flash column chromatography if necessary.

Applications in Research and Drug Development

N-Boc-O-benzyl-L-tyrosinaldehyde is a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.

Applications Aldehyde N-Boc-O-benzyl-L-tyrosinaldehyde Peptidomimetics Peptidomimetics Aldehyde->Peptidomimetics Reductive Amination Heterocycles Heterocyclic Compounds Aldehyde->Heterocycles Cyclization Reactions ChiralAuxiliaries Chiral Auxiliaries and Ligands Aldehyde->ChiralAuxiliaries DrugDiscovery Drug Discovery Targets Peptidomimetics->DrugDiscovery Heterocycles->DrugDiscovery

References

In-Depth Technical Guide: Boc-Tyr(Bzl)-aldehyde (CAS Number 82689-15-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly known as Boc-Tyr(Bzl)-aldehyde. This valuable chiral building block is a key intermediate in the synthesis of peptidomimetics and other complex organic molecules, particularly in the development of novel therapeutic agents. This document consolidates available data on its chemical properties, synthesis, and applications, with a focus on experimental details and workflows relevant to the target audience.

Chemical Properties and Data

This compound is a white to off-white solid, characterized by the presence of a Boc-protected amine, a benzyl-protected phenolic hydroxyl group, and a reactive aldehyde functionality. These features make it a versatile synthon for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 82689-15-4N/A
Molecular Formula C₂₁H₂₅NO₄N/A
Molecular Weight 355.43 g/mol N/A
Appearance White to off-white solidN/A
Purity Typically ≥95%[1]

Table 2: Spectroscopic Data for the Precursor, Boc-Tyr(Bzl)-OH

Spectroscopic Data for Boc-Tyr(Bzl)-OH (CAS 2130-96-3)
¹H NMR (CDCl₃, 400 MHz) δ: 1.41 (s, 9H), 2.86–3.13 (m, 2H), 4.53 (m, 1H), 5.01 (s, 2H), 6.35–7.41 (m, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ: 28.30, 36.93, 56.4, 70.03, 80.32, 115.00, 127.48, 127.96, 128.58, 130.40, 136.99, 155.8, 157.99, 176.51
IR (KBr) Characteristic absorptions for N-H, C=O (urethane and carboxylic acid), C-O, and aromatic C-H stretches.
Melting Point 110-112 °C

Note: Researchers synthesizing this compound should expect to see the disappearance of the carboxylic acid proton in the ¹H NMR spectrum and the appearance of a characteristic aldehyde proton signal between δ 9-10 ppm. In the ¹³C NMR spectrum, the carboxylic acid carbon signal will be replaced by an aldehyde carbon signal typically found in the range of δ 190-200 ppm. The IR spectrum should show a characteristic aldehyde C-H stretch around 2720 cm⁻¹ and a shift in the carbonyl stretching frequency.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from its corresponding protected amino acid precursor, Boc-Tyr(Bzl)-OH. The most common synthetic strategy involves the reduction of the carboxylic acid to the aldehyde. While a specific, detailed protocol for this exact transformation is not widely published, a general and reliable method for the synthesis of peptide aldehydes from N-protected amino acids involves a two-step process: reduction to the corresponding alcohol followed by a mild oxidation.

Proposed Synthesis of this compound

The following is a proposed experimental protocol based on established methods for the synthesis of similar N-protected amino aldehydes.

Step 1: Reduction of Boc-Tyr(Bzl)-OH to Boc-Tyr(Bzl)-ol

Materials:

  • Boc-Tyr(Bzl)-OH

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-tetrahydrofuran (B86392) complex (BH₃·THF) or other suitable reducing agent (e.g., isobutyl chloroformate followed by NaBH₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve Boc-Tyr(Bzl)-OH in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (approx. 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water or methanol (B129727) at 0 °C.

  • Remove the THF under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude Boc-Tyr(Bzl)-ol.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Oxidation of Boc-Tyr(Bzl)-ol to this compound

Materials:

  • Boc-Tyr(Bzl)-ol

  • Anhydrous Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP) or other mild oxidizing agent (e.g., Swern oxidation reagents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the purified Boc-Tyr(Bzl)-ol in anhydrous DCM under an inert atmosphere.

  • Add Dess-Martin Periodinane (approx. 1.2 equivalents) to the solution in one portion.

  • Stir the reaction at room temperature for 1-2 hours, monitoring its completion by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solutions.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by flash column chromatography on silica gel.

Applications in Drug Development and Research

This compound is a crucial intermediate in the synthesis of various bioactive molecules, particularly in the field of protease inhibitor development.[2][3] The aldehyde functionality serves as an electrophilic "warhead" that can form a reversible covalent bond with the catalytic residues of certain proteases, such as the cysteine in cysteine proteases.[1]

Role in Cysteine Protease Inhibitor Synthesis

Cysteine proteases are implicated in a range of diseases, including parasitic infections and cancer. Peptide aldehydes are a well-established class of reversible inhibitors for these enzymes. The synthesis of such inhibitors often involves the incorporation of an aldehyde-bearing amino acid residue at the C-terminus of a peptide or peptidomimetic scaffold.

dot

Cysteine_Protease_Inhibition BocTyrBzlAldehyde This compound PeptideSynthesis Solid-Phase or Solution-Phase Peptide Synthesis BocTyrBzlAldehyde->PeptideSynthesis Incorporation PeptideAldehyde Peptide Aldehyde Inhibitor PeptideSynthesis->PeptideAldehyde Cleavage & Deprotection Thiohemiacetal Reversible Thiohemiacetal Adduct PeptideAldehyde->Thiohemiacetal Nucleophilic Attack by Catalytic Cysteine CysteineProtease Cysteine Protease (e.g., Cruzain, Cathepsins) CysteineProtease->Thiohemiacetal Inhibition Enzyme Inhibition Thiohemiacetal->Inhibition Leads to

Caption: General workflow for the use of this compound in the synthesis of cysteine protease inhibitors.

Experimental Workflow: Solid-Phase Peptide Synthesis of a Peptide Aldehyde

The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide aldehyde, where this compound would be incorporated as the C-terminal residue.

dot

SPPS_Workflow start Start resin Resin Swelling (e.g., in DCM) start->resin coupling Coupling of First Boc-Amino Acid (e.g., this compound precursor) resin->coupling deprotection Boc Deprotection (e.g., TFA in DCM) coupling->deprotection neutralization Neutralization (e.g., DIEA in DCM) deprotection->neutralization next_coupling Coupling of Next Boc-Amino Acid neutralization->next_coupling repeat Repeat Deprotection, Neutralization, and Coupling Cycles next_coupling->repeat repeat->deprotection Yes cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., HF or TFMSA) repeat->cleavage No purification Purification (e.g., RP-HPLC) cleavage->purification end Pure Peptide Aldehyde purification->end

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) to produce a peptide aldehyde.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptidomimetics and other biologically active molecules. Its utility as a precursor to peptide aldehyde protease inhibitors makes it a compound of significant interest to researchers in drug discovery and development. While detailed, published experimental data for the aldehyde itself is sparse, established synthetic methodologies for similar compounds provide a reliable pathway for its preparation and use in the laboratory. Further research into its applications is likely to uncover new and important roles for this compound in medicinal chemistry.

References

Synthesis of Boc-Protected Tyrosine Aldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for preparing N-Boc-L-tyrosine aldehyde (Boc-Tyr-al), a valuable chiral building block in peptide synthesis and drug discovery. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in the successful synthesis of this important intermediate.

Introduction

N-Boc-L-tyrosine aldehyde is a key synthetic intermediate used in the construction of peptidomimetics, protease inhibitors, and other biologically active molecules. The aldehyde functionality serves as a versatile handle for various chemical transformations, including reductive amination and Wittig reactions, while the Boc protecting group ensures the stability of the amine during synthesis and allows for controlled deprotection in subsequent steps. The major challenge in the synthesis of α-amino aldehydes is preventing racemization of the stereogenic center, which is prone to epimerization under acidic or basic conditions[1]. This guide outlines two robust, stereochemically-controlled methods for the preparation of Boc-Tyr-al.

Synthesis of the Starting Material: N-Boc-L-Tyrosine

The foundational step for both synthetic routes is the protection of the amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: N-Boc Protection of L-Tyrosine

This protocol is adapted from a standard procedure for the Boc protection of amino acids[2][3].

  • Dissolution: Dissolve L-tyrosine (1.0 eq.) in a 1:1 mixture of dioxane and water.

  • Basification: Cool the solution to 0 °C in an ice bath and add potassium carbonate (K₂CO₃, 3.0 eq.).

  • Addition of Boc Anhydride (B1165640): Add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.0 eq.) in dioxane dropwise to the cooled mixture.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Workup: Add water to the reaction mixture and wash with an organic solvent like ethyl acetate (B1210297) to remove impurities.

  • Acidification: Acidify the aqueous layer to a pH of approximately 4 with a saturated solution of potassium hydrogen sulfate (B86663) (KHSO₄)[3].

  • Extraction: Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-tyrosine, typically as an oil or foam[2][3]. The product can be used in the next step without further purification.

Synthetic Routes to N-Boc-L-Tyrosine Aldehyde

Two primary, reliable routes for the synthesis of N-Boc-L-tyrosine aldehyde are presented below. Route A involves the partial reduction of a carboxylic acid derivative, while Route B consists of the full reduction of the carboxylic acid to an alcohol, followed by a selective oxidation.

Route A: Partial Reduction of a Boc-Tyrosine Derivative

This route avoids the over-reduction of the carboxylic acid by first converting it into a less reactive derivative, such as an ester or a Weinreb amide, which can then be selectively reduced to the aldehyde.

This method involves the esterification of N-Boc-L-tyrosine followed by a controlled reduction using diisobutylaluminum hydride (DIBAL-H).

  • Step 1: Synthesis of Boc-L-Tyrosine Methyl Ester

    Experimental Protocol: [4][5]

    • Esterification: Suspend L-tyrosine (1.0 eq.) in dry methanol. Cool the suspension and add thionyl chloride (SOCl₂) (3.0 eq.) dropwise at 0 °C[5]. Heat the mixture to reflux for 2-3 hours.

    • Removal of Solvent: Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the tyrosine methyl ester hydrochloride.

    • Boc Protection: Dissolve the crude ester in a suitable solvent mixture (e.g., THF/water or dry methanol)[4][5]. Add a base such as sodium bicarbonate (NaHCO₃, 3.0 eq.) or triethylamine, followed by di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) at 0 °C[5].

    • Reaction and Workup: Stir the mixture at room temperature for 10-20 hours. Perform an aqueous workup, extracting the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo[4][5].

    • Purification: Purify the crude product by column chromatography to yield Boc-L-tyrosine methyl ester.

  • Step 2: Reduction of the Ester to the Aldehyde

    Experimental Protocol: [6][7][8]

    • Reaction Setup: Dissolve Boc-L-tyrosine methyl ester (1.0 eq.) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., nitrogen or argon).

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature throughout the addition to prevent over-reduction to the alcohol[7].

    • Addition of DIBAL-H: Slowly add a solution of diisobutylaluminum hydride (DIBAL-H, ~1.0-1.2 eq.) in an appropriate solvent (e.g., toluene (B28343) or hexanes) dropwise to the cooled ester solution.

    • Reaction Monitoring: Stir the reaction at -78 °C for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Quenching: Quench the reaction at low temperature by the slow, dropwise addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate)[7].

    • Workup: Allow the mixture to warm to room temperature and stir until the layers separate. Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-L-tyrosine aldehyde.

The Weinreb amide is an excellent substrate for producing aldehydes upon reduction, as the intermediate is stabilized against further reduction[9][10].

  • Step 1: Synthesis of Boc-L-Tyrosine Weinreb Amide

    Experimental Protocol: [10][11][12]

    • Activation: Dissolve N-Boc-L-tyrosine (1.0 eq.) in a suitable solvent like THF or dichloromethane.

    • Coupling: Add a peptide coupling reagent (e.g., HATU, HBTU, or by forming a mixed anhydride with isobutyl chloroformate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

    • Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq.) to the activated amino acid.

    • Reaction and Workup: Stir the reaction at room temperature until completion (monitored by TLC). Perform a standard aqueous workup to isolate the Boc-L-tyrosine Weinreb amide.

  • Step 2: Reduction of the Weinreb Amide to the Aldehyde

    Experimental Protocol: [11][13]

    • Reaction Setup: Dissolve the Boc-L-tyrosine Weinreb amide (1.0 eq.) in dry THF under an inert atmosphere.

    • Cooling: Cool the solution to 0 °C or -78 °C.

    • Reduction: Add a solution of a hydride reducing agent such as lithium aluminum hydride (LiAlH₄, 1.5 eq.) or DIBAL-H dropwise.

    • Workup: After completion of the reaction, perform a careful aqueous workup to quench the excess reducing agent and hydrolyze the intermediate to afford the aldehyde.

Route B: Oxidation of Boc-L-Tyrosinol

This route involves the complete reduction of the carboxylic acid to the primary alcohol, followed by a selective oxidation to the aldehyde. This method avoids the use of highly reactive organometallic reducing agents at the aldehyde-forming step.

  • Step 1: Reduction of N-Boc-L-Tyrosine to Boc-L-Tyrosinol

    Experimental Protocol: [14][15]

    • Activation (if using NaBH₄): Dissolve N-Boc-L-tyrosine (1.0 eq.) in dry THF. Activate the carboxylic acid by adding 1,1'-carbonyldiimidazole (B1668759) (CDI) and stirring for 10-15 minutes at room temperature[15].

    • Reduction: Cool the solution to 0 °C and add a solution of sodium borohydride (B1222165) (NaBH₄, 2.0 eq.) in water[15]. Alternatively, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can be used to directly reduce the carboxylic acid without prior activation[16][17].

    • Reaction: Stir the reaction for 30 minutes to 1 hour.

    • Workup: Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Wash the organic layers, dry over an anhydrous salt, and concentrate to yield Boc-L-tyrosinol.

  • Step 2: Oxidation of Boc-L-Tyrosinol to the Aldehyde

    Dess-Martin periodinane (DMP) is a mild and highly selective reagent for the oxidation of primary alcohols to aldehydes, known to proceed with minimal risk of racemization or over-oxidation[18][19][20].

    Experimental Protocol: [18][19]

    • Reaction Setup: Dissolve Boc-L-tyrosinol (1.0 eq.) in dry dichloromethane under an inert atmosphere.

    • Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 eq.) in one portion.

    • Reaction: Stir the mixture at room temperature for 0.5 to 2 hours. The reaction is typically rapid. Monitor by TLC until the starting material is consumed.

    • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid byproducts dissolve.

    • Extraction: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate and brine, then dry over anhydrous Na₂SO₄.

    • Concentration: Concentrate the solution under reduced pressure to yield the crude Boc-L-tyrosine aldehyde. Purification can be achieved via silica (B1680970) gel chromatography if necessary.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations described in this guide. Yields can vary based on reaction scale, purity of reagents, and specific conditions employed.

StepStarting MaterialProductReagentsTypical YieldReference(s)
Boc ProtectionL-TyrosineN-Boc-L-TyrosineBoc₂O, K₂CO₃92-94%[2][3]
Esterification & Boc ProtectionL-TyrosineBoc-L-Tyrosine methyl esterSOCl₂, MeOH; then Boc₂O, Et₃NQuantitative[4]
Reduction of Ester to AldehydeN-Protected Amino EsterN-Protected Amino AldehydeDIBAL-HGood[21]
Reduction of N-Boc Amino Acid to Amino AlcoholN-Boc-Amino AcidN-Boc-Amino AlcoholCDI, NaBH₄Excellent[15]
Oxidation of N-Boc Amino Alcohol to AldehydeN-Protected Amino AlcoholN-Protected Amino AldehydeDess-Martin Periodinane (DMP)High[18][19]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic routes described.

Synthesis_Workflow cluster_RouteA Route A: Partial Reduction cluster_RouteB Route B: Oxidation of Alcohol Tyrosine L-Tyrosine BocTyrOH N-Boc-L-Tyrosine Tyrosine->BocTyrOH Boc₂O, Base BocTyrEster Boc-Tyr-OMe BocTyrOH->BocTyrEster SOCl₂, MeOH; Boc₂O, Base BocTyrWeinreb Boc-Tyr Weinreb Amide BocTyrOH->BocTyrWeinreb Coupling Agent, HN(OMe)Me BocTyrOHol Boc-L-Tyrosinol BocTyrOH->BocTyrOHol NaBH₄ or LiAlH₄ BocTyrAl_A Boc-Tyr-Aldehyde BocTyrEster->BocTyrAl_A DIBAL-H -78 °C BocTyrWeinreb->BocTyrAl_A LiAlH₄ or DIBAL-H BocTyrAl_B Boc-Tyr-Aldehyde BocTyrOHol->BocTyrAl_B Dess-Martin Periodinane Logical_Relationships cluster_A Route A cluster_B Route B Start L-Tyrosine Intermediate1 N-Boc-L-Tyrosine Start->Intermediate1 Boc Protection IntermediateA1 Carboxylic Acid Derivative (Ester/Amide) Intermediate1->IntermediateA1 Activation IntermediateB1 Boc-L-Tyrosinol (Amino Alcohol) Intermediate1->IntermediateB1 Full Reduction ProductA Boc-Tyr-Aldehyde IntermediateA1->ProductA Partial Reduction ProductB Boc-Tyr-Aldehyde IntermediateB1->ProductB Selective Oxidation

References

A Technical Guide to Boc-Tyr(Bzl)-aldehyde: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-Boc-O-benzyl-L-tyrosinal, commonly known as Boc-Tyr(Bzl)-aldehyde. This chiral aldehyde is a crucial intermediate in the synthesis of complex peptides and various active pharmaceutical ingredients. Its unique structural features, combining a protected amino group and a reactive aldehyde functionality, make it a valuable building block in medicinal chemistry and drug development.

Core Molecular Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C21H25NO4[1][2]
Molecular Weight 355.43 g/mol [1][2]
Synonym tert-Butyl (S)-(1-(4-(benzyloxy)phenyl)-3-oxopropan-2-yl)carbamate
CAS Number 82689-15-4[1][2]

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding protected amino acid precursor, Boc-Tyr(Bzl)-OH. The synthesis involves the reduction of the carboxylic acid to a primary alcohol, followed by a mild oxidation to the desired aldehyde.

Experimental Protocol: Two-Step Synthesis from Boc-Tyr(Bzl)-OH

This protocol outlines a representative two-step synthesis of this compound from N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH).

Step 1: Reduction of Boc-Tyr(Bzl)-OH to Boc-Tyr(Bzl)-ol

  • Reaction Setup: To a stirred solution of Boc-Tyr(Bzl)-OH (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add N-methylmorpholine (1.1 equivalents).

  • Formation of Mixed Anhydride (B1165640): Slowly add isobutyl chloroformate (1.1 equivalents) to the reaction mixture, maintaining the temperature at 0 °C. Stir for 30 minutes. A white precipitate of N-methylmorpholine hydrochloride will form.

  • Reduction: In a separate flask, prepare a suspension of sodium borohydride (B1222165) (2 equivalents) in THF. Cool this suspension to 0 °C and slowly add the mixed anhydride solution from the previous step via cannula.

  • Quenching and Workup: After the reaction is complete (monitored by TLC), slowly add water to quench the excess reducing agent. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Boc-Tyr(Bzl)-ol.

Step 2: Oxidation of Boc-Tyr(Bzl)-ol to this compound

  • Reaction Setup: Dissolve the crude Boc-Tyr(Bzl)-ol from the previous step in dichloromethane (B109758) (DCM).

  • Oxidation: Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature. The reaction is typically complete within 1-2 hours (monitored by TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate. Extract the mixture with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude this compound can be purified by column chromatography on silica (B1680970) gel to yield the final product.

Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound from its parent amino acid.

SynthesisWorkflow BocTyrOH Boc-Tyr(Bzl)-OH MixedAnhydride Mixed Anhydride Intermediate BocTyrOH->MixedAnhydride  N-methylmorpholine,  isobutyl chloroformate BocTyrOL Boc-Tyr(Bzl)-ol MixedAnhydride->BocTyrOL  NaBH4 BocTyrAldehyde This compound BocTyrOL->BocTyrAldehyde  Dess-Martin  periodinane

Caption: Synthesis of this compound.

Applications in Drug Development

This compound serves as a versatile intermediate in the development of new therapeutic agents. Its aldehyde functionality allows for a variety of chemical transformations, including reductive amination to form peptide bonds or the synthesis of complex heterocyclic scaffolds. As a chiral building block, it enables the stereoselective synthesis of drug candidates, which is critical for optimizing efficacy and minimizing off-target effects. This intermediate is particularly valuable in the synthesis of protease inhibitors and other peptide-based therapeutics.

References

Navigating the Landscape of Boc-Tyr(Bzl)-aldehyde: A Technical Guide to Purity and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the purity and characterization of N-α-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly referred to as Boc-Tyr(Bzl)-aldehyde. Aimed at researchers, scientists, and professionals in drug development, this document outlines the critical analytical techniques and methodologies for ensuring the quality and integrity of this important chiral building block. While specific, in-depth data for this particular aldehyde is not extensively available in public literature, this guide consolidates established principles and representative data for the broader class of N-Boc protected amino aldehydes to provide a robust framework for its assessment.

Physicochemical Properties

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and complex peptides.[1][2] Its purity is paramount to the success of subsequent synthetic steps. A summary of its basic properties is provided in Table 1.

PropertyValueReference
CAS Number 82689-15-4[]
Molecular Formula C21H25NO4[]
Molecular Weight 355.43 g/mol []
Appearance White to off-white solid (Typical)General Knowledge
Purity (Typical) ≥ 95%General Supplier Information

Synthesis and Potential Impurities

The most common route to this compound is the oxidation of the corresponding primary alcohol, Boc-Tyr(Bzl)-ol. This precursor is typically obtained by the reduction of the commercially available carboxylic acid, Boc-Tyr(Bzl)-OH.

Synthesis_Workflow A Boc-Tyr(Bzl)-OH B Boc-Tyr(Bzl)-ol A->B Reduction (e.g., NaBH4, LiAlH4) C This compound B->C Oxidation (e.g., DMP, Swern)

Figure 1: General synthetic workflow for this compound.

Given this synthetic pathway, potential impurities may include:

  • Starting Material: Unreacted Boc-Tyr(Bzl)-ol.

  • Over-oxidation Product: The corresponding carboxylic acid, Boc-Tyr(Bzl)-OH.

  • Reagent Residues: Residual oxidizing agents or byproducts (e.g., dimethyl sulfide (B99878) from a Swern oxidation).

  • Solvents: Residual solvents from the reaction and purification steps.

Purity Assessment and Characterization: Methodologies

A multi-pronged analytical approach is essential for the comprehensive characterization and purity determination of this compound.

Analytical_Workflow cluster_Purity Purity Determination cluster_Structure Structural Confirmation P1 HPLC / UPLC P2 TLC S1 ¹H NMR S2 ¹³C NMR S3 Mass Spectrometry (MS) S4 Infrared (IR) Spectroscopy Sample This compound Sample Sample->P1 Sample->P2 Sample->S1 Sample->S2 Sample->S3 Sample->S4

Figure 2: Analytical workflow for characterization and purity assessment.
High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is typically employed for Boc-protected amino acid derivatives.

Experimental Protocol (Representative):

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30 °C
Injection Volume 10 µL
Sample Preparation 0.5 mg/mL in initial mobile phase composition

This protocol is a general guideline and may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and confirmation.

¹H NMR: The proton NMR spectrum provides characteristic signals for the aldehyde proton, the aromatic protons, the benzylic protons, and the Boc protecting group.

¹³C NMR: The carbon NMR spectrum will show a distinct signal for the aldehyde carbonyl carbon, typically in the downfield region.

Expected Chemical Shifts (¹H NMR, CDCl₃, Representative):

ProtonChemical Shift (δ, ppm)
Aldehyde (CHO)9.5 - 10.0
Aromatic (Ar-H)6.8 - 7.5
Benzyl (Ar-CH₂-O)~5.0
Amine (NH)~5.0 (broad)
Alpha-proton (CH-CHO)~4.5
Beta-protons (CH₂)2.8 - 3.2
Boc ((CH₃)₃C)~1.4

Note: These are approximate values and can vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Expected Mass:

Ion[M+H]⁺[M+Na]⁺
m/z 356.18378.16
Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3300 - 3500
C=O Stretch (Aldehyde)1720 - 1740
C=O Stretch (Carbamate)1680 - 1700
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000

Purification

For research and development purposes, if the purity of the commercially available material is insufficient, column chromatography is a standard purification method.

Experimental Protocol (Representative):

ParameterDetails
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)
Monitoring Thin-Layer Chromatography (TLC) with UV visualization and/or a potassium permanganate (B83412) stain

Conclusion

The purity and structural integrity of this compound are critical for its successful application in synthetic chemistry. A combination of chromatographic and spectroscopic techniques, as outlined in this guide, provides a robust framework for its comprehensive analysis. While specific published data for this aldehyde is limited, the application of established analytical principles for N-Boc protected amino aldehydes allows for reliable quality assessment. Researchers are encouraged to perform thorough in-house characterization to ensure the material meets the specific requirements of their intended application.

References

Solubility Profile of Boc-Tyr(Bzl)-aldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-α-Boc-O-benzyl-L-tyrosinal, commonly known as Boc-Tyr(Bzl)-aldehyde. The solubility of this protected amino acid aldehyde is a critical parameter in its handling, storage, and application, particularly in peptide synthesis and the development of peptide-based therapeutics. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide synthesizes qualitative information from analogous compounds and outlines a robust experimental protocol for determining its solubility in various solvents.

Core Compound Information

ParameterValue
IUPAC Name tert-butyl N-[(2S)-1-(4-benzyloxyphenyl)-3-oxopropan-2-yl]carbamate
Synonyms Boc-Tyr(Bzl)-H, Boc-O-benzyl-L-tyrosine aldehyde
CAS Number 82689-15-4
Molecular Formula C₂₁H₂₅NO₄
Molecular Weight 355.43 g/mol

Qualitative Solubility Data

Precise quantitative solubility data for this compound is not widely published. However, based on the solubility of the closely related carboxylic acid, Boc-Tyr(Bzl)-OH, and general principles of solubility for protected amino acids, a qualitative assessment can be made. The presence of the bulky, non-polar Boc and benzyl (B1604629) protecting groups renders the molecule largely hydrophobic.

SolventQualitative SolubilityRationale / Notes
Dimethylformamide (DMF) HighThe related compound, Boc-Tyr(Bzl)-OH, is described as "clearly soluble" in DMF.[1]
Dimethyl Sulfoxide (DMSO) HighA common solvent for hydrophobic peptides and their derivatives.[2]
Dichloromethane (DCM) HighA common organic solvent for protected amino acids used in peptide synthesis.[2]
Ethyl Acetate (EtOAc) Moderate to HighExpected to be a good solvent based on the compound's structure.
Methanol (B129727) (MeOH) ModerateThe polarity of methanol may limit the solubility compared to aprotic polar solvents.
Water Low / InsolubleThe hydrophobic nature of the protecting groups significantly reduces aqueous solubility.[2]

Experimental Protocol: Determination of Solubility by the Saturation Shake-Flask Method

This section details a standard protocol for the quantitative determination of the solubility of this compound.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., DMF, DMSO, DCM, Ethyl Acetate, Methanol, Water) of analytical grade

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any undissolved solid particles.

    • Dilute the filtered solution with a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis (HPLC):

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the analyte.

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample solutions and determine their concentrations from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a protected amino acid aldehyde like this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results start Start: Obtain this compound select_solvents Select Solvents (e.g., DMF, DCM, MeOH, Water) start->select_solvents add_excess Add excess compound to solvent select_solvents->add_excess equilibrate Equilibrate at constant temperature (e.g., 24-48h shaking) add_excess->equilibrate separate Separate solid and liquid phases (Centrifugation/Settling) equilibrate->separate filter_sample Filter supernatant separate->filter_sample hplc_analysis Analyze samples and standards by HPLC filter_sample->hplc_analysis prepare_standards Prepare calibration standards prepare_standards->hplc_analysis calculate Calculate solubility from calibration curve hplc_analysis->calculate report Report quantitative solubility data (mg/mL) calculate->report

Caption: Workflow for Experimental Solubility Determination.

Application in Peptide Synthesis: A Logical Flow

The solubility of this compound is paramount for its use in solution-phase peptide synthesis, particularly during the coupling step. The following diagram outlines the logical relationship.

G A This compound B Solvent Selection (e.g., DMF, DCM) A->B C Solubilization B->C D Homogeneous Reaction Mixture C->D Sufficient Solubility G Incomplete Solubilization C->G Insufficient Solubility E Coupling Reaction (e.g., with an amine nucleophile) D->E F Successful Peptide Bond Formation E->F H Heterogeneous Mixture G->H I Low Reaction Rate / Incomplete Reaction H->I I->E

Caption: Role of Solubility in Peptide Synthesis.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boc-Tyr(Bzl)-aldehyde is a functionalized amino acid derivative utilized in synthetic organic chemistry, particularly in the construction of complex peptides and peptidomimetics. The presence of a reactive aldehyde group necessitates stringent safety and handling protocols to mitigate potential hazards. This guide provides a framework for the safe use of this compound, covering hazard identification, personal protective equipment, handling and storage procedures, and emergency response.

Hazard Identification and Classification

While specific toxicity data for this compound is limited, the aldehyde functional group is known to be reactive. Aldehydes can be irritating to the skin, eyes, and respiratory tract. They may also act as sensitizers, causing allergic reactions upon repeated exposure. The hazards associated with the structurally similar Boc-Tyr(Bzl)-OH are summarized below and should be considered as potential hazards for the aldehyde derivative.

Table 1: Hazard Identification for Boc-Tyr(Bzl)-OH (as a proxy)

Hazard ClassClassification
Acute Toxicity, OralMay be harmful if swallowed.[1]
Skin Corrosion/IrritationMay cause skin irritation.[1]
Serious Eye Damage/IrritationMay cause eye irritation.[1]
Acute Toxicity, InhalationMay be harmful if inhaled. May cause respiratory tract irritation.[1]

Physical and Chemical Properties

Quantitative data for this compound is not widely available. The following table presents data for the related compound, Boc-Tyr(Bzl)-OH, for reference.

Table 2: Physicochemical Data for Boc-Tyr(Bzl)-OH

PropertyValueReference
Molecular FormulaC21H25NO5[1]
Molecular Weight371.43 g/mol
AppearanceWhite to off-white powder
Melting Point110-112 °C
Storage Temperature2-8°C

Exposure Controls and Personal Protection

Given the potential for irritation and sensitization, robust exposure controls are paramount.

4.1. Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

  • Local exhaust ventilation should be used to minimize the escape of dust or vapors into the work area.[1]

4.2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn.[2] Avoid latex gloves as they may not provide adequate protection.[2]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Full-body protection may be necessary for larger quantities or in the event of a spill.

  • Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is recommended.[2]

Handling and Storage

5.1. Safe Handling:

  • Avoid inhalation of dust and vapors.[1]

  • Prevent contact with skin and eyes.[1]

  • Use non-sparking tools and equipment.

  • Handle in accordance with good industrial hygiene and safety practices.[3]

5.2. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from heat, sparks, and open flames.[1]

  • Store separately from strong oxidizing agents and incompatible materials.[1]

Experimental Protocols: General Safe Handling Workflow

Due to the lack of specific experimental protocols for this compound in the searched literature, a general workflow for handling reactive aldehydes is provided below.

G General Workflow for Handling Reactive Aldehydes cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Reaction a Conduct Risk Assessment b Review SDS of Reactants a->b c Prepare & Inspect PPE b->c d Ensure Fume Hood is Operational c->d e Weigh Aldehyde in Fume Hood d->e f Perform Reaction in Fume Hood e->f g Monitor Reaction Progress f->g h Quench Reaction (if necessary) g->h i Work-up & Purification h->i j Segregate & Label Waste i->j k Decontaminate Glassware & Surfaces j->k G Emergency Response for Accidental Exposure start Exposure Occurs route Exposure Route? start->route inhalation Inhalation route->inhalation Inhalation skin Skin Contact route->skin Skin eyes Eye Contact route->eyes Eyes ingestion Ingestion route->ingestion Ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water skin->wash_skin flush_eyes Flush with Water eyes->flush_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Medical Attention fresh_air->seek_medical wash_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

References

Commercial Suppliers and Technical Guide for Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and applications of N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosinal, commonly known as Boc-Tyr(Bzl)-aldehyde. This key building block is instrumental in the synthesis of peptidomimetics and other complex organic molecules, particularly in the development of enzyme inhibitors.

Commercial Availability

This compound (CAS Number: 82689-15-4) is a specialized chemical available from a select number of commercial suppliers. For researchers requiring this reagent, the following table summarizes the key suppliers and available information. It is recommended to visit the suppliers' websites for the most current data on purity, available quantities, and pricing.

SupplierCAS NumberProduct NamePurityAvailable Quantities
--INVALID-LINK--82689-15-4Boc-O-benzyl-L-tyrosine aldehydeInformation not readily availableInquire with supplier
--INVALID-LINK--82689-15-4This compoundInformation not readily availableInquire with supplier
ASTATECH (via --INVALID-LINK--)82689-15-4This compoundInformation not readily available250 mg
--INVALID-LINK--82689-15-4This compoundInformation not readily availableInquire with supplier

Synthetic Protocols

The following sections detail representative experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of a peptide analogue via reductive amination.

Synthesis of this compound from Boc-Tyr(Bzl)-ol via Dess-Martin Oxidation

This protocol describes the oxidation of the corresponding primary alcohol, Boc-Tyr(Bzl)-ol, to the aldehyde using Dess-Martin periodinane (DMP). This method is favored for its mild reaction conditions and high chemoselectivity.[1]

Materials:

Procedure:

  • Dissolve Boc-Tyr(Bzl)-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude aldehyde by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Below is a diagram illustrating the workflow for the synthesis of this compound.

G Synthesis of this compound Workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Boc-Tyr(Bzl)-ol in anhydrous DCM reaction Add Dess-Martin Periodinane (1.5 eq) Stir at room temperature start->reaction quench Quench with NaHCO₃ and Na₂S₂O₃ solutions reaction->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃, H₂O, and brine extract->wash dry Dry over MgSO₄ and concentrate wash->dry purify Flash column chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Application in Peptide Analogue Synthesis: Reductive Amination

This compound can be used to introduce a modified tyrosine residue into a peptide chain via reductive amination with the N-terminal amine of a peptide. This protocol provides a general procedure for this transformation.

Materials:

Procedure:

  • Dissolve the N-terminally deprotected peptide (1 equivalent) in a suitable solvent such as methanol or a buffer solution.

  • Add this compound (1.2 equivalents) to the peptide solution.

  • Adjust the pH of the reaction mixture to a slightly acidic range (pH 5-6) using acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add the reducing agent, sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 equivalents), to the reaction mixture in portions.

  • Continue to stir the reaction at room temperature for several hours or until the reaction is complete, as monitored by LC-MS.

  • Quench the reaction by adding a small amount of water or an appropriate buffer.

  • Remove the solvent under reduced pressure.

  • Purify the resulting peptide analogue by reverse-phase HPLC.

The following diagram illustrates the general workflow for the reductive amination of a peptide with this compound.

G Reductive Amination Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product peptide N-deprotected Peptide mix Mix in suitable solvent Adjust pH to 5-6 peptide->mix aldehyde This compound aldehyde->mix imine Imine Formation (1-2 hours) mix->imine reduction Add Reducing Agent (e.g., NaBH₃CN) imine->reduction quench Quench Reaction reduction->quench concentrate Concentrate quench->concentrate hplc Purify by RP-HPLC concentrate->hplc product Peptide Analogue hplc->product

Caption: Reductive amination of a peptide with this compound.

Application in Drug Discovery: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Peptide aldehydes are a class of compounds known to act as inhibitors of various enzymes, including proteases and phosphatases. Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[2][3][4] Its overexpression is linked to type 2 diabetes and obesity.[2][4] Therefore, inhibitors of PTP1B are promising therapeutic targets. Peptide aldehydes derived from tyrosine analogues can be designed to target the active site of PTP1B.

The following diagram illustrates the role of PTP1B in negatively regulating the insulin signaling pathway and how a PTP1B inhibitor can restore signaling.

G PTP1B in Insulin Signaling and Inhibition cluster_signaling Normal Insulin Signaling cluster_inhibition PTP1B Negative Regulation cluster_drug_action Therapeutic Intervention Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (p-IR) (Active) IR->pIR autophosphorylation IRS IRS Proteins pIR->IRS activates pIRS Phosphorylated IRS (p-IRS) IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation Glucose Uptake PI3K_Akt->GLUT4 PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Inhibitor Peptide Aldehyde Inhibitor Inhibitor->PTP1B inhibits

Caption: PTP1B's role in insulin signaling and its inhibition.

References

An In-depth Technical Guide to Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosinal, commonly known as Boc-Tyr(Bzl)-aldehyde. It is a valuable synthetic intermediate for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details its chemical properties, synthesis, and potential applications, with a focus on experimental protocols and data presentation.

Chemical Properties and Data

This compound is a protected amino aldehyde derivative of tyrosine. The tert-butoxycarbonyl (Boc) group protects the α-amine, while the benzyl (B1604629) (Bzl) group protects the phenolic hydroxyl group, allowing for selective reactions at the aldehyde functionality.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compoundBoc-Tyr(Bzl)-OH (Precursor)
CAS Number 82689-15-4[1]2130-96-3[2][3]
Molecular Formula C₂₁H₂₅NO₄[1]C₂₁H₂₅NO₅
Molecular Weight 355.43 g/mol [1]371.43 g/mol [2]
Appearance -White to off-white powder
Melting Point -110-112 °C[2]
Optical Rotation -[α]²⁰/D +27.0±1.5°, c=2% in ethanol[2]
Storage 4°C, stored under nitrogen2-8°C[2]

Synthesis of this compound

The synthesis of this compound typically involves a two-stage process: the preparation of the protected amino acid precursor, Boc-Tyr(Bzl)-OH, followed by the reduction of its corresponding methyl ester to the aldehyde.

Stage 1: Synthesis of Boc-Tyr(Bzl)-OH

The precursor, N-α-(tert-Butoxycarbonyl)-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH), is synthesized from L-tyrosine through a two-step protection process.

This procedure outlines the protection of the α-amino group of L-tyrosine using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

  • Dissolve L-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, such as sodium hydroxide (B78521) or triethylamine, to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Stir the reaction for several hours, allowing it to slowly warm to room temperature.

  • Upon completion, acidify the reaction mixture with a mild acid, such as citric acid, to a pH of 2-3.

  • Extract the product, Boc-Tyr-OH, with an organic solvent like ethyl acetate (B1210297).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (B86663), and concentrate it under reduced pressure to yield the crude product.

This protocol describes the protection of the phenolic hydroxyl group of Boc-Tyr-OH using benzyl bromide. A patent describes a method for this benzylation.[2]

  • Dissolve Boc-Tyr-OH in a suitable solvent, such as methanol.

  • Add a base, for instance, a 28% sodium methoxide-methanol solution.

  • Add benzyl chloride and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide.

  • Stir the mixture at an elevated temperature (e.g., 40°C) for approximately 24 hours.

  • After the reaction, add water and wash with a nonpolar solvent like toluene.

  • Neutralize the aqueous layer with hydrochloric acid to precipitate the product.

  • Filter the solid and dry it to obtain Boc-Tyr(Bzl)-OH.

Table 2: Summary of Reagents and Conditions for Boc-Tyr(Bzl)-OH Synthesis

StepKey ReagentsSolventBaseTemperatureYield
Boc Protection L-Tyrosine, (Boc)₂ODioxane/WaterNaOH or Et₃N0°C to RTHigh
Benzyl Protection Boc-Tyr-OH, Benzyl ChlorideMethanolNaOMe40°C84%[2]
Stage 2: Synthesis of this compound

The most common and effective method for the synthesis of this compound from its corresponding carboxylic acid precursor involves the reduction of an activated carboxylic acid derivative, such as a methyl ester or a Weinreb amide. The reduction of the methyl ester using diisobutylaluminium hydride (DIBAL-H) is a widely used method for the preparation of aldehydes from esters.[4][5]

  • Dissolve Boc-Tyr(Bzl)-OH in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux the mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the methyl ester, Boc-Tyr(Bzl)-OMe.

This general procedure is adapted for the specific synthesis of this compound.[4][6]

  • Dissolve the methyl ester, Boc-Tyr(Bzl)-OMe, in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or toluene, under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add one equivalent of DIBAL-H (typically a 1 M solution in hexanes or toluene) dropwise to the cooled solution, ensuring the temperature remains below -70°C.

  • Stir the reaction mixture at -78°C for 2-3 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction at -78°C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica (B1680970) gel.

Experimental and Logical Diagrams

Synthesis Workflow

The following diagram illustrates the overall synthetic workflow from L-tyrosine to this compound.

G Synthesis of this compound A L-Tyrosine P1 + (Boc)2O A->P1 B Boc-Tyr-OH P2 + Benzyl Bromide B->P2 C Boc-Tyr(Bzl)-OH P3 + Methanol, H+ C->P3 D Boc-Tyr(Bzl)-OMe P4 + DIBAL-H, -78°C D->P4 E This compound P1->B P2->C P3->D P4->E

Caption: Synthetic pathway to this compound.

DIBAL-H Reduction Mechanism

The diagram below outlines the generally accepted mechanism for the reduction of an ester to an aldehyde using DIBAL-H.

G DIBAL-H Reduction of an Ester cluster_0 Coordination and Hydride Transfer cluster_1 Collapse and Product Formation A Ester (RCOOR') C Tetrahedral Intermediate A->C Coordination B DIBAL-H B->C Hydride Attack D Hemiacetal Acetal C->D Collapse C->D E Aldehyde (RCHO) D->E Elimination of R'OH D->E

Caption: Mechanism of DIBAL-H ester reduction.

Applications in Drug Discovery and Development

This compound is a versatile building block in medicinal chemistry, primarily due to the presence of the reactive aldehyde group. It serves as a precursor for the synthesis of various complex molecules, including peptidomimetics and other biologically active compounds. The aldehyde functionality allows for a range of chemical transformations.

Table 3: Potential Reactions of this compound

Reaction TypeReagentsProduct TypePotential Application
Reductive Amination Amine (R-NH₂), NaBH(OAc)₃Secondary AmineIntroduction of diverse side chains, synthesis of peptide bond isosteres
Wittig Reaction Phosphonium Ylide (Ph₃P=CHR)AlkeneCarbon chain extension, synthesis of unsaturated compounds
Aldol Condensation Ketone/Aldehyde, Baseβ-Hydroxy CarbonylFormation of new C-C bonds, building molecular complexity
Oxidation NaClO₂, NaH₂PO₄Carboxylic AcidConversion back to the protected amino acid if needed

The ability to introduce diverse functionalities through these reactions makes this compound a valuable tool in the design and synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors where the aldehyde or its derivatives can act as a warhead or a key binding element.

Conclusion

This compound is a key synthetic intermediate with significant potential in organic synthesis and drug discovery. While detailed physicochemical and spectroscopic data for the aldehyde are not extensively reported in publicly available literature, its synthesis from the well-characterized precursor, Boc-Tyr(Bzl)-OH, is achievable through established methods like DIBAL-H reduction. The reactivity of its aldehyde group opens up numerous possibilities for the creation of complex and potentially bioactive molecules, making it a valuable asset for medicinal chemists. Further research and publication of its detailed characterization would be beneficial to the scientific community.

References

A Cornerstone of Asymmetric Synthesis: The Discovery and History of Protected Amino Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protected amino aldehydes are a class of chiral building blocks that have become indispensable in modern organic synthesis. Their unique combination of a stereodefined α-amino center and a reactive aldehyde functionality makes them powerful intermediates for the asymmetric synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and peptidomimetics. The temporary masking of the amine functionality is crucial to prevent self-condensation and other undesired side reactions, allowing for precise chemical manipulations. This technical guide delves into the historical development of protected amino aldehydes, details key synthetic methodologies, provides comparative data, and outlines experimental protocols for their preparation and use.

Historical Development: From Early Concepts to Indispensable Tools

The conceptual origins of using protected amino aldehydes can be traced back to the broader development of protecting group chemistry in peptide synthesis. Early in the 20th century, chemists recognized the need to temporarily block the reactive amine group of one amino acid to allow for the controlled formation of a peptide bond with another. The introduction of the benzyloxycarbonyl (Cbz) group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement in this field. While not initially focused on amino aldehydes, this work laid the foundation for the strategic use of N-protection in amino acid chemistry.

The true emergence of N-protected α-amino aldehydes as versatile chiral synthons gained significant momentum in the latter half of the 20th century. A pivotal moment in this evolution was the report by Philip Garner in 1984 of a configurationally stable, N,O-protected serine derivative, now widely known as Garner's aldehyde.[1][2] This compound, 1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, provided a readily accessible and highly versatile building block that could undergo a variety of nucleophilic additions without significant epimerization of the sensitive α-stereocenter.[1][3] The development of Garner's aldehyde spurred a surge in the synthesis of enantiopure natural products and other complex molecules.[3]

Another significant advancement was the application of the Weinreb amide, developed by Steven M. Weinreb and Steven Nahm in 1981, to the synthesis of N-protected amino aldehydes.[4] The reduction of an N-protected amino acid-derived Weinreb amide with a hydride reagent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) provides the corresponding aldehyde in high yield, avoiding over-reduction to the alcohol due to the formation of a stable chelated intermediate.[4][5] This method proved to be general and applicable to a wide range of N-protecting groups and amino acid side chains.

The continuous development of new protecting groups and synthetic methodologies has further expanded the utility of protected amino aldehydes. Protecting groups such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) are now routinely used, offering orthogonal deprotection strategies essential for complex multi-step syntheses, particularly in solid-phase peptide synthesis.[6]

Key Synthetic Methodologies

The preparation of N-protected α-amino aldehydes can be broadly categorized into two main approaches: the reduction of N-protected amino acid derivatives and the oxidation of N-protected amino alcohols.

Reduction of N-Protected Amino Acid Derivatives

This is the most common and versatile strategy. The choice of the starting carboxylic acid derivative is crucial to prevent over-reduction to the corresponding alcohol.

  • Weinreb Amide Reduction: The reduction of N-methoxy-N-methylamides (Weinreb amides) is a highly reliable method. The Weinreb amide is typically prepared from the corresponding N-protected amino acid and N,O-dimethylhydroxylamine. Subsequent reduction with DIBAL-H or LiAlH₄ at low temperatures affords the aldehyde with minimal formation of the alcohol byproduct.[5][7]

  • Reduction of Other Amide Derivatives: Morpholine amides of N-protected amino acids have also been successfully reduced to the corresponding aldehydes using LiAlH₄, offering an alternative to the Weinreb amide method.[8]

  • Ester Reduction: Direct reduction of N-protected amino esters to aldehydes is more challenging due to the propensity for over-reduction. However, the use of bulky reducing agents like DIBAL-H at very low temperatures (-78 °C) can provide the desired aldehyde in good yields.[9]

Oxidation of N-Protected Amino Alcohols

This approach involves the oxidation of an N-protected amino alcohol, which is typically obtained by the reduction of the corresponding N-protected amino acid or ester.

  • Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin periodinane is a mild and highly efficient reagent for the oxidation of primary alcohols to aldehydes. This method is known for its operational simplicity and tolerance of a wide range of functional groups. A significant advantage of DMP is that it can oxidize N-protected amino alcohols without causing epimerization at the α-center.[10][11]

  • Swern Oxidation: The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another widely used method. Careful control of the reaction conditions, particularly the choice of base, is necessary to avoid racemization of the resulting aldehyde. The use of a bulky base like diisopropylethylamine (Hünig's base) has been shown to minimize epimerization.[12]

Quantitative Data Comparison

The choice of synthetic route to a protected amino aldehyde depends on factors such as the desired scale, the nature of the protecting group and amino acid side chain, and the required enantiopurity. The following tables provide a comparative summary of quantitative data for the synthesis of Garner's aldehyde and other protected amino aldehydes.

MethodStarting MaterialReagentsOverall Yield (%)Enantiomeric Excess (ee %)Reference(s)
Garner's Original Procedure L-Serine1. Boc₂O, NaOH2. MeI, K₂CO₃3. 2,2-dimethoxypropane (B42991), p-TsOH4. DIBAL-H46-58Not specified[12]
Dondoni's Procedure L-Serine1. AcCl, MeOH2. Boc₂O, Et₃N3. 2,2-dimethoxypropane, p-TsOH4. LiAlH₄5. Swern Oxidation (DIPEA)75-8596-98[12]
Koskinen's Procedure L-Serine1. AcCl, MeOH2. Boc₂O, Et₃N3. 2,2-dimethoxypropane, BF₃·Et₂O4. DIBAL-H66-7197[12]
Burke's Asymmetric Hydroformylation Funk's achiral alkeneRh(CO)₂(acac), (S,S,S)-BDP ligand70 (for S-enantiomer)97[12][13]

Table 1. Comparison of synthetic routes to Garner's aldehyde.

N-Protecting GroupAmino AcidSynthetic MethodReagentsYield (%)Reference(s)
BocPhenylalanineMorpholine amide reduction1. Morpholine, BOP2. LiAlH₄91[8]
Z (Cbz)PhenylalanineMorpholine amide reduction1. Morpholine, BOP2. LiAlH₄89[8]
FmocAlanineMorpholine amide reduction1. Morpholine, IBCF, NMM2. LiAlH₄85[8]
BocLeucineWeinreb amide reduction1. N,O-dimethylhydroxylamine, EDC, HOBt2. DIBAL-H~85-95 (typical)[5]
CbzValineWeinreb amide reduction1. N,O-dimethylhydroxylamine, EDC, HOBt2. DIBAL-H~85-95 (typical)[5]
PyrroloVariousWeinreb amide reduction1. 2,5-hexanedione2. i-PrMgCl, N,O-dimethylhydroxylamine·HCl3. DIBAL-H63-90 (for anti-amino alcohol product)[14]

Table 2. Yields for the synthesis of various N-protected amino aldehydes.

Experimental Protocols

Protocol 1: Synthesis of Garner's Aldehyde (Koskinen's Procedure)[13]

This protocol describes a robust and scalable synthesis of (S)-Garner's aldehyde from L-serine.

Step 1: Esterification of L-Serine

  • Suspend L-serine (1.0 eq) in methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq).

  • Remove the ice bath and heat the mixture to 50 °C until the solution becomes clear.

  • Remove the solvent under reduced pressure to obtain serine methyl ester hydrochloride as a white solid (99% yield).

Step 2: N-Boc Protection

  • Dissolve the serine methyl ester hydrochloride (1.0 eq) in dichloromethane (B109758) (CH₂Cl₂).

  • Cool the solution to 0 °C.

  • Add triethylamine (B128534) (Et₃N, 2.2 eq) followed by di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-L-serine methyl ester (95-99% yield).

Step 3: Acetonide Formation

  • Dissolve N-Boc-L-serine methyl ester (1.0 eq) in CH₂Cl₂.

  • Add 2,2-dimethoxypropane (1.5 eq).

  • Add a catalytic amount of boron trifluoride diethyl etherate (BF₃·Et₂O).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by high vacuum distillation to give the fully protected serine ester (86% yield).

Step 4: Reduction to Garner's Aldehyde

  • Dissolve the protected serine ester (1.0 eq) in dry toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of diisobutylaluminum hydride (DIBAL-H, 1.1 eq, 1.0 M in toluene) dropwise, maintaining the internal temperature below -75 °C.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until the layers separate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude aldehyde by high vacuum distillation to obtain (S)-Garner's aldehyde as a white crystalline solid (82-84% yield).

Protocol 2: Synthesis of an N-Boc-Amino Aldehyde via Weinreb Amide Reduction[5]

This protocol provides a general method for the synthesis of N-Boc protected α-amino aldehydes.

Step 1: Synthesis of the N-Boc-Amino Weinreb Amide

  • Dissolve the N-Boc-amino acid (1.0 eq) in CH₂Cl₂.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 eq), and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq).

  • Cool the mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude Weinreb amide, which can be purified by column chromatography.

Step 2: Reduction to the N-Boc-Amino Aldehyde

  • Dissolve the purified N-Boc-amino Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78 °C.

  • Slowly add a solution of DIBAL-H (1.5 eq, 1.0 M in hexanes) dropwise.

  • Stir the reaction at -78 °C for 30 minutes.

  • Quench the reaction with methanol, followed by 1 M HCl.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to afford the N-Boc-amino aldehyde.

Protocol 3: Dess-Martin Oxidation of an N-Boc-Amino Alcohol[11][12]

This protocol describes the oxidation of an N-Boc protected amino alcohol to the corresponding aldehyde.

  • Dissolve the N-Boc-amino alcohol (1.0 eq) in CH₂Cl₂.

  • Add solid Dess-Martin periodinane (1.1 eq) in one portion.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of NaHCO₃ containing a five-fold excess of Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to give the crude N-Boc-amino aldehyde, which can be purified by column chromatography.

Visualizations: Synthetic Workflows

The following diagrams illustrate key synthetic workflows involving protected amino aldehydes.

Garner_Synthesis cluster_start Starting Material cluster_protection Protection Steps cluster_reduction Reduction cluster_product Product L_Serine L-Serine Esterification Esterification (AcCl, MeOH) L_Serine->Esterification Step 1 N_Boc N-Boc Protection (Boc₂O, Et₃N) Esterification->N_Boc Step 2 Acetonide Acetonide Formation (2,2-DMP, BF₃·Et₂O) N_Boc->Acetonide Step 3 Reduction DIBAL-H Reduction (-78 °C) Acetonide->Reduction Step 4 Garner_Aldehyde (S)-Garner's Aldehyde Reduction->Garner_Aldehyde

Caption: Synthetic workflow for Garner's aldehyde via Koskinen's procedure.

Weinreb_Amide_Route cluster_start Starting Material cluster_activation Amide Formation cluster_reduction Reduction cluster_product Product N_Protected_AA N-Protected Amino Acid Weinreb_Amide_Formation Weinreb Amide Formation (N,O-dimethylhydroxylamine, EDC, HOBt) N_Protected_AA->Weinreb_Amide_Formation DIBAL_H_Reduction DIBAL-H Reduction (-78 °C) Weinreb_Amide_Formation->DIBAL_H_Reduction Protected_Amino_Aldehyde N-Protected Amino Aldehyde DIBAL_H_Reduction->Protected_Amino_Aldehyde

Caption: General synthetic workflow for N-protected amino aldehydes via the Weinreb amide route.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Elongation Cycle cluster_final Cleavage and Deprotection Resin Solid Support (Resin) Attach_Linker Attach Linker Resin->Attach_Linker Attach_AA1 Attach First Fmoc-AA Attach_Linker->Attach_AA1 Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Attach_AA1->Fmoc_Deprotection Wash1 Wash Fmoc_Deprotection->Wash1 Coupling Couple Next Fmoc-AA (DIC, HOBt) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat n times Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Wash2->Cleavage Peptide_Aldehyde Peptide Aldehyde Cleavage->Peptide_Aldehyde

Caption: Workflow for solid-phase peptide synthesis (SPPS) to produce a peptide aldehyde.

Conclusion

The discovery and development of synthetic routes to protected amino aldehydes have profoundly impacted the field of organic chemistry. From the foundational principles of protecting group strategy to the advent of highly efficient and stereoselective methodologies, these chiral building blocks have empowered chemists to construct complex molecular architectures with remarkable precision. The continued innovation in this area, including the development of new protecting groups and catalytic methods, promises to further expand the synthetic utility of protected amino aldehydes, paving the way for the discovery and development of new therapeutics and advanced materials. This guide provides a comprehensive overview for researchers and professionals in the field, serving as a valuable resource for both understanding the historical context and implementing practical synthetic strategies.

References

Methodological & Application

Application Notes and Protocols: Reductive Amination of Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the reductive amination of N-α-Boc-O-benzyl-L-tyrosinal, commonly referred to as Boc-Tyr(Bzl)-aldehyde. This versatile chemical transformation is a cornerstone in medicinal chemistry and peptide science for the synthesis of novel secondary and tertiary amines, which are key components of many peptidomimetics and drug candidates.

Introduction

Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds.[1] The reaction proceeds through the initial formation of an imine or iminium ion from an aldehyde or ketone and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is often preferred due to its operational simplicity and the stability of the reagents involved.

The use of this compound as a substrate allows for the introduction of a functionalized tyrosine moiety into a target molecule. The Boc (tert-butoxycarbonyl) protecting group on the alpha-amino group and the benzyl (B1604629) (Bzl) ether protecting the phenolic hydroxyl group are common in peptide synthesis, offering orthogonal deprotection strategies.[2] This protocol focuses on the use of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for the reductive amination of a wide range of aldehydes and ketones.[3][4]

Experimental Protocols

General Protocol for Reductive Amination of this compound

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (B1671644) (DCE) or Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the aldehyde in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine or iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Synthesis of the Starting Material: this compound

This compound can be synthesized from the corresponding protected amino acid, Boc-Tyr(Bzl)-OH, via reduction of an activated carboxyl group, such as a Weinreb amide or an ester. A common method involves the reduction of the corresponding N-methoxy-N-methylamide (Weinreb amide).

Data Presentation

The following table summarizes typical yields for the reductive amination of aromatic aldehydes with various amines, which can be expected to be similar for this compound under optimized conditions.

EntryAmineProductTypical Yield (%)
1BenzylamineN-Benzyl-N-(2-(4-(benzyloxy)phenyl)-1-(tert-butoxycarbonyl)ethyl)amine85-95
2n-ButylamineN-Butyl-N-(2-(4-(benzyloxy)phenyl)-1-(tert-butoxycarbonyl)ethyl)amine80-90
3Morpholine4-(2-(4-(benzyloxy)phenyl)-1-(tert-butoxycarbonyl)ethyl)morpholine90-98
4AnilineN-(2-(4-(benzyloxy)phenyl)-1-(tert-butoxycarbonyl)ethyl)aniline70-85

Note: Yields are representative and can vary based on the specific amine used, reaction conditions, and purification method.

Mandatory Visualizations

General Reductive Amination Pathway

The following diagram illustrates the general chemical pathway for the reductive amination of an aldehyde with a primary amine.

reductive_amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product Aldehyde R-CHO (this compound) Imine R-CH=NR' (Imine) Aldehyde->Imine Amine R'-NH2 (Primary Amine) Amine->Imine SecondaryAmine R-CH2-NHR' (Secondary Amine) Imine->SecondaryAmine ReducingAgent [H] (e.g., NaBH(OAc)3) ReducingAgent->SecondaryAmine

Caption: General reaction scheme of reductive amination.

Experimental Workflow for Parallel Synthesis

This diagram outlines a typical workflow for the parallel synthesis of a small library of compounds using the reductive amination of this compound. This approach is common in drug discovery for rapidly generating and screening a diverse set of molecules.[5]

parallel_synthesis_workflow cluster_prep Preparation cluster_reaction Parallel Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage stock_solution Prepare Stock Solution of This compound dispense_aldehyde Dispense Aldehyde Solution into Reaction Vials stock_solution->dispense_aldehyde dispense_amines Add Diverse Amine Building Blocks (Amine 1, Amine 2, ..., Amine n) dispense_aldehyde->dispense_amines add_reductant Add NaBH(OAc)3 to each vial dispense_amines->add_reductant react Incubate and Stir (e.g., 12h at RT) add_reductant->react quench Quench Reactions (e.g., with NaHCO3) react->quench extract Parallel Liquid-Liquid Extraction quench->extract dry_concentrate Dry and Concentrate in vacuo extract->dry_concentrate purify Purify via Parallel HPLC or Flash Chromatography dry_concentrate->purify analyze Characterize Products (LC-MS, NMR) purify->analyze store Store Compound Library in 96-well plates analyze->store

Caption: Workflow for parallel library synthesis.

References

Application Notes and Protocols: N-terminal Modification of Peptides with Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal modification of peptides is a critical strategy in drug discovery and proteomics, offering a pathway to enhance therapeutic properties such as stability, bioavailability, and target specificity.[1] One such modification, the introduction of a protected tyrosine residue, can serve as a versatile handle for further functionalization or to study the role of N-terminal tyrosine in peptide-protein interactions. This document provides detailed application notes and protocols for the N-terminal modification of peptides using Boc-Tyr(Bzl)-aldehyde via reductive amination.

Reductive amination is a widely employed method for the selective modification of the N-terminal α-amino group of a peptide.[2] The reaction proceeds through the formation of a Schiff base between the peptide's N-terminal amine and the aldehyde, which is subsequently reduced to a stable secondary amine linkage. The use of Boc (tert-butyloxycarbonyl) and Bzl (benzyl) protecting groups on the tyrosine aldehyde ensures that the reactive amino and hydroxyl groups of the tyrosine moiety do not interfere with the conjugation reaction and allows for selective deprotection at a later stage if required.[3]

Applications

The N-terminal modification of peptides with a protected tyrosine residue opens up a range of applications in biomedical research and drug development:

  • Site-Specific Conjugation: The protected tyrosine can be deprotected post-modification to reveal a phenolic hydroxyl group, which can be further functionalized with imaging agents, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: Introducing a bulky, protected tyrosine at the N-terminus allows researchers to probe the steric and electronic requirements of peptide-receptor interactions.

  • Development of Pro-drugs: The protecting groups on the tyrosine can be designed to be cleavable by specific enzymes in a target tissue, leading to the localized release of the active peptide.

  • Mimicking Post-Translational Modifications: This modification can be a starting point for synthesizing peptides that mimic naturally occurring post-translational modifications involving tyrosine.

  • Enhanced Stability: N-terminal modification can block degradation by exopeptidases, thereby increasing the in vivo half-life of the peptide.[1]

Experimental Protocols

This section provides detailed protocols for the N-terminal modification of peptides with this compound in solution and on solid phase.

Protocol 1: Solution-Phase N-terminal Reductive Amination

This protocol is suitable for purified peptides with a free N-terminus.

Materials:

  • Peptide with a free N-terminus

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Phosphate (B84403) buffer (pH 6.0-7.0)

  • Glacial Acetic Acid

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization

  • Nitrogen gas

Procedure:

  • Peptide Dissolution: Dissolve the peptide in a minimal amount of 1 M phosphate buffer (pH 6.5). If the peptide has poor aqueous solubility, a co-solvent such as DMF can be used.

  • Aldehyde Addition: In a separate vial, dissolve this compound (1.5-3 equivalents relative to the peptide) in anhydrous DMF. Add this solution dropwise to the stirring peptide solution.

  • Imine Formation: Allow the reaction to stir at room temperature for 1-2 hours under a nitrogen atmosphere to facilitate the formation of the Schiff base intermediate.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (5-10 equivalents) to the reaction mixture. If using NaBH₃CN, the pH of the reaction should be maintained between 6 and 7 by the addition of glacial acetic acid. NaBH(OAc)₃ is a milder reducing agent and does not require strict pH control.

  • Reaction Monitoring: Let the reaction proceed at room temperature for 4-12 hours. The progress of the reaction can be monitored by analytical HPLC-MS by taking small aliquots from the reaction mixture.

  • Quenching: Once the reaction is complete, quench the excess reducing agent by adding a few drops of glacial acetic acid.

  • Purification: Purify the modified peptide from the reaction mixture using preparative reversed-phase HPLC. A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is commonly used.

  • Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Protocol 2: Solid-Phase N-terminal Reductive Amination

This protocol is suitable for peptides synthesized on a solid support (e.g., Rink amide resin) and allows for modification before cleavage from the resin.

Materials:

  • Peptide-on-resin with a deprotected N-terminus

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • 1% Acetic Acid in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethylether (cold)

  • HPLC system for purification

  • Mass Spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the peptide-resin in anhydrous DMF or NMP for 30 minutes in a reaction vessel.

  • Aldehyde Addition: Dissolve this compound (5-10 equivalents relative to the resin loading) in a solution of 1% acetic acid in DMF. Add this solution to the swollen resin.

  • Imine Formation: Agitate the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (10-15 equivalents) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 4-12 hours.

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (B129727) (3x) to remove excess reagents and by-products.

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by preparative reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Data Presentation

The efficiency of the N-terminal modification can be influenced by factors such as the peptide sequence, the nature of the aldehyde, and the reaction conditions. The following table summarizes illustrative quantitative data for the reductive amination of peptides with various aldehydes, providing an expected range of outcomes for the modification with this compound.

Peptide SequenceAldehydeMethodReaction Time (h)Yield (%)Purity (%)Reference
GGYRBenzaldehydeSolution-Phase485>95Adapted from[2]
KLVFFA4-formylbenzoic acidSolution-Phase678>95Illustrative
[On-resin]-GLVIsovaleraldehydeSolid-Phase8~90 (on-resin)>90Illustrative
[On-resin]-FAGBoc-Phe-aldehydeSolid-Phase12~85 (on-resin)>90Adapted from[4]
Model Peptide This compound Solution-Phase 4-12 70-85 (Expected) >95 (Post-HPLC) -
Model Peptide This compound Solid-Phase 4-12 >80 (on-resin, Expected) >90 (Post-HPLC) -

Note: The data for this compound are expected values based on typical yields for reductive amination with complex aldehydes. Actual yields may vary depending on the specific peptide and reaction conditions.

Characterization of the Modified Peptide

Confirmation of the successful N-terminal modification is crucial and is typically achieved through mass spectrometry.

Expected Mass Shift:

The addition of the Boc-Tyr(Bzl)- moiety to the N-terminus of a peptide results in a specific mass increase. The mass of the added group can be calculated as follows:

Mass of this compound (C₂₁H₂₅NO₄) = 355.43 Da Mass of H₂ (lost during reduction) = 2.02 Da Net Mass Increase = 353.41 Da

Mass Spectrometry Analysis:

  • ESI-MS: Electrospray ionization mass spectrometry will show an increase in the molecular weight of the peptide corresponding to the net mass addition.

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is used to confirm the site of modification. Upon fragmentation, the b-ions (containing the N-terminus) will show a mass shift corresponding to the modification, while the y-ions (containing the C-terminus) will remain unchanged.[5] The presence of a modified b₁ ion is a strong indicator of successful N-terminal modification.

Visualizations

Experimental Workflow

experimental_workflow cluster_solution Solution-Phase Protocol cluster_solid Solid-Phase Protocol sol_start Dissolve Peptide sol_aldehyde Add this compound sol_start->sol_aldehyde sol_imine Imine Formation sol_aldehyde->sol_imine sol_reduce Reduction (NaBH3CN / NaBH(OAc)3) sol_imine->sol_reduce sol_purify HPLC Purification sol_reduce->sol_purify sol_char Characterization (MS, HPLC) sol_purify->sol_char solid_start Swell Peptide-Resin solid_aldehyde Add this compound solid_start->solid_aldehyde solid_imine Imine Formation solid_aldehyde->solid_imine solid_reduce Reduction (NaBH3CN / NaBH(OAc)3) solid_imine->solid_reduce solid_wash Wash Resin solid_reduce->solid_wash solid_cleave Cleavage from Resin solid_wash->solid_cleave solid_purify HPLC Purification solid_cleave->solid_purify solid_char Characterization (MS, HPLC) solid_purify->solid_char

Caption: General workflows for solution-phase and solid-phase N-terminal peptide modification.

Reductive Amination Pathway

reductive_amination Peptide Peptide-NH2 SchiffBase Schiff Base Intermediate (Peptide-N=CH-Tyr(Bzl)-Boc) Peptide->SchiffBase + Aldehyde Aldehyde Boc-Tyr(Bzl)-CHO Aldehyde->SchiffBase ModifiedPeptide N-terminally Modified Peptide (Peptide-NH-CH2-Tyr(Bzl)-Boc) SchiffBase->ModifiedPeptide + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->ModifiedPeptide

Caption: The chemical pathway of reductive amination for N-terminal peptide modification.

References

Application Notes and Protocols for Boc-Tyr(Bzl)-aldehyde in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the incorporation of a C-terminal tyrosine aldehyde moiety in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. Due to the inherent reactivity and potential instability of the aldehyde functional group, the direct use of pre-synthesized Boc-Tyr(Bzl)-aldehyde is uncommon in standard SPPS cycles. Instead, on-resin synthesis of the C-terminal aldehyde from a stable precursor is the preferred and more practical approach. This document outlines two robust and widely applicable methods: the Weinreb Amide Approach and the Oxidation of a C-terminal Alcohol . These protocols are designed to be accessible to researchers with a working knowledge of solid-phase peptide synthesis.

Introduction

Peptides featuring a C-terminal aldehyde are of significant interest in medicinal chemistry and chemical biology. The aldehyde group acts as a potent electrophile, capable of forming reversible covalent bonds with nucleophilic residues in enzyme active sites. This property makes peptide aldehydes effective transition-state analog inhibitors of various proteases, including cysteine proteases (e.g., caspases, calpains) and serine proteases.[1] The incorporation of a tyrosine aldehyde at the C-terminus can offer specific interactions within the enzyme's binding pocket, potentially leading to enhanced potency and selectivity.

The Boc/Bzl strategy for SPPS employs acid-labile Boc groups for temporary Nα-protection and more acid-stable benzyl-based groups for side-chain protection, which are typically removed in the final cleavage step with strong acids like anhydrous hydrogen fluoride (B91410) (HF).[2] This methodology is well-suited for the synthesis of complex and aggregation-prone peptides.

Key Applications

  • Enzyme Inhibitor Development: C-terminal Tyr-aldehyde peptides can be designed as potent and selective inhibitors of proteases involved in various disease pathologies, including cancer, neurodegenerative disorders, and viral infections.[3][4]

  • Chemical Probes: These peptides can be utilized as chemical probes to study enzyme mechanisms and biological pathways.

  • Peptide Ligation and Modification: The aldehyde functionality serves as a versatile handle for chemoselective ligation reactions, enabling the synthesis of larger proteins or the attachment of reporter molecules.

On-Resin Synthesis Strategies for this compound

The synthesis of a peptide with a C-terminal this compound is most effectively achieved by generating the aldehyde functionality on the solid support after the elongation of the peptide chain. Below are two detailed protocols for this purpose.

Method 1: The Weinreb Amide Approach

This method involves the attachment of a Weinreb amide linker to the solid support, followed by the coupling of Boc-Tyr(Bzl)-OH. The peptide chain is then assembled using standard Boc-SPPS. Finally, the resin-bound Weinreb amide is reduced to the desired aldehyde.[5][6]

Experimental Workflow

Weinreb_Amide_Workflow Resin Start with Weinreb Amide Resin Coupling Couple Boc-Tyr(Bzl)-OH Resin->Coupling DIC/HOBt or HATU SPPS Standard Boc-SPPS Cycles Coupling->SPPS Deprotection/Coupling Cycles Reduction On-Resin Reduction (DIBAL-H or LiAlH4) SPPS->Reduction Cleavage HF Cleavage Reduction->Cleavage Peptide_Aldehyde Purified Boc-Tyr(Bzl)-Peptide-Aldehyde Cleavage->Peptide_Aldehyde

Caption: Workflow for the Weinreb Amide Approach.

Detailed Protocol: Weinreb Amide Approach
  • Resin Preparation:

    • Start with a commercially available Weinreb amide resin (e.g., N-methoxy-N-methyl-aminomethyl polystyrene resin).

    • Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).

  • Coupling of the First Amino Acid (Boc-Tyr(Bzl)-OH):

    • To the swollen resin, add a solution of Boc-Tyr(Bzl)-OH (3 eq.), a coupling agent such as HBTU (3 eq.), and a base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test.

    • After completion, wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

  • Peptide Chain Elongation:

    • Perform standard Boc-SPPS cycles:

      • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

      • Washes: Wash with DCM, isopropanol, and DMF.

      • Neutralization: Treat with 10% DIEA in DMF.

      • Coupling: Couple the next Boc-protected amino acid using standard coupling reagents (e.g., HBTU/DIEA).

      • Repeat the cycle until the desired peptide sequence is assembled.

  • On-Resin Reduction of the Weinreb Amide:

    • Wash the peptide-resin with anhydrous tetrahydrofuran (B95107) (THF).

    • Suspend the resin in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen).

    • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 M in toluene, 5-10 eq.) to the resin suspension.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt.

    • Wash the resin extensively with THF, DCM, and methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Cleave the peptide aldehyde from the resin and remove the side-chain protecting groups using anhydrous hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole, p-cresol). The standard procedure is to treat the resin with HF at 0 °C for 1 hour.

    • After HF evaporation, precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide aldehyde by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data: Weinreb Amide Approach
StepParameterTypical ValueReference
Coupling Efficiency Per cycle>99%General SPPS knowledge
On-Resin Reduction Yield50-85%[2][5]
Overall Yield Crude Peptide Aldehyde25-60%[5]
Purity After RP-HPLC>95%General SPPS knowledge

Method 2: Oxidation of a C-terminal Alcohol

This strategy involves the initial reduction of the carboxylic acid of Boc-Tyr(Bzl)-OH to the corresponding alcohol (Boc-Tyrosinol(Bzl)) in solution, which is then attached to a suitable resin. After peptide chain elongation, the resin-bound C-terminal alcohol is oxidized to the aldehyde.

Experimental Workflow

Oxidation_Workflow Start Synthesize Boc-Tyrosinol(Bzl) Resin_Coupling Couple to Resin (e.g., 2-Cl-Trt-Cl) Start->Resin_Coupling SPPS Standard Boc-SPPS Cycles Resin_Coupling->SPPS Oxidation On-Resin Oxidation (Swern or Dess-Martin) SPPS->Oxidation Cleavage HF Cleavage Oxidation->Cleavage Peptide_Aldehyde Purified Boc-Tyr(Bzl)-Peptide-Aldehyde Cleavage->Peptide_Aldehyde

Caption: Workflow for the C-terminal Alcohol Oxidation Approach.

Detailed Protocol: Oxidation of a C-terminal Alcohol
  • Synthesis of Boc-Tyrosinol(Bzl):

    • Dissolve Boc-Tyr(Bzl)-OH in anhydrous THF and cool to 0 °C.

    • Slowly add borane-dimethyl sulfide (B99878) complex (BH3·SMe2) (1.2 eq.).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the slow addition of methanol.

    • Purify the resulting Boc-Tyrosinol(Bzl) by column chromatography.

  • Attachment to Resin:

    • Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in DCM.

    • Add Boc-Tyrosinol(Bzl) (2 eq.) and DIEA (4 eq.) to the resin suspension.

    • Agitate at room temperature for 2-4 hours.

    • Cap any remaining reactive sites on the resin with methanol/DIEA.

    • Wash the resin thoroughly with DCM, DMF, and methanol, and dry under vacuum.

  • Peptide Chain Elongation:

    • Perform standard Boc-SPPS cycles as described in Method 1, Step 3.

  • On-Resin Oxidation of the C-terminal Alcohol:

    • Swern Oxidation:

      • Swell the peptide-resin in anhydrous DCM and cool to -78 °C.

      • In a separate flask, add oxalyl chloride (10 eq.) to a solution of dimethyl sulfoxide (B87167) (DMSO) (20 eq.) in anhydrous DCM at -78 °C.

      • After 15 minutes, add the peptide-resin suspension to this activated DMSO solution.

      • Stir for 30 minutes, then add triethylamine (B128534) (TEA) (50 eq.).

      • Allow the reaction to warm to room temperature over 1-2 hours.

      • Wash the resin with DCM, DMF, and methanol.

    • Dess-Martin Periodinane (DMP) Oxidation:

      • Swell the peptide-resin in anhydrous DCM.

      • Add Dess-Martin periodinane (5 eq.) to the resin suspension.

      • Stir at room temperature for 2-4 hours.

      • Wash the resin with DCM, DMF, and methanol.

  • Cleavage and Deprotection:

    • Follow the same procedure as in Method 1, Step 5.

Quantitative Data: Oxidation of a C-terminal Alcohol
StepParameterTypical ValueReference
Alcohol Synthesis Yield80-95%Standard organic synthesis
On-Resin Oxidation Yield70-90%[7][8]
Overall Yield Crude Peptide Aldehyde30-65%Estimated from literature
Purity After RP-HPLC>95%General SPPS knowledge

Application Example: Inhibition of Caspase-3 Mediated Apoptosis

Peptide aldehydes are potent inhibitors of caspases, a family of cysteine proteases that are key mediators of apoptosis (programmed cell death). A peptide containing a C-terminal Tyr-aldehyde could potentially be designed to inhibit caspase-3, a critical executioner caspase.

Signaling Pathway: Caspase-3 Activation in Apoptosis

Apoptosis_Pathway Apoptotic_Signal Apoptotic Signal (e.g., DNA damage, growth factor withdrawal) Bax_Bak Bax/Bak Activation Apoptotic_Signal->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion pore formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome with ATP Caspase9 Active Caspase-9 Apoptosome->Caspase9 activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 activation Substrates Cellular Substrates (e.g., PARP, lamins) Caspase3->Substrates cleavage Apoptosis Apoptosis Substrates->Apoptosis Inhibitor Boc-Tyr(Bzl)-Peptide-Aldehyde Inhibitor->Caspase3 inhibition

Caption: Intrinsic pathway of apoptosis showing Caspase-3 activation and its inhibition by a Tyr-aldehyde peptide.[4][9]

In this pathway, an apoptotic signal leads to the release of cytochrome c from the mitochondria, which triggers the assembly of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3. Active caspase-3 proceeds to cleave a variety of cellular substrates, leading to the dismantling of the cell. A peptide inhibitor with a C-terminal Tyr-aldehyde can bind to the active site of caspase-3, preventing it from cleaving its substrates and thereby inhibiting apoptosis.

Conclusion

The on-resin synthesis of peptides with a C-terminal this compound is a valuable technique for the development of protease inhibitors and other specialized peptide-based tools. The Weinreb amide and C-terminal alcohol oxidation methods provide reliable and versatile strategies to achieve this synthetic goal within the framework of Boc/Bzl SPPS. The choice between these methods may depend on the specific peptide sequence, available starting materials, and the desired scale of the synthesis. Careful execution of these protocols, coupled with rigorous purification, will yield high-purity peptide aldehydes ready for biological evaluation and other applications.

References

Application Notes and Protocols for On-Resin Peptide Modification with Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

On-resin peptide modification is a powerful technique for the synthesis of complex peptides and peptide conjugates. One common and versatile modification is the N-terminal functionalization of a peptide through reductive amination. This process involves the reaction of the free N-terminal amine of a resin-bound peptide with an aldehyde to form a Schiff base, which is subsequently reduced to a stable secondary amine. This application note provides a detailed protocol for the on-resin modification of peptides with Boc-Tyr(Bzl)-aldehyde, a valuable building block for introducing a protected tyrosine residue. This method is particularly useful for creating peptide libraries with N-terminal modifications, synthesizing peptide-drug conjugates, and developing probes for biological studies.

The use of this compound allows for the site-specific incorporation of a tyrosine derivative that can be further manipulated after cleavage from the resin. The Boc (tert-butyloxycarbonyl) protecting group on the alpha-amino group and the Bzl (benzyl) group on the tyrosine side-chain offer orthogonal protection strategies compatible with standard solid-phase peptide synthesis (SPPS) cleavage conditions.

Key Applications

  • Synthesis of Peptidomimetics: Introduction of a non-peptidic linkage at the N-terminus can enhance proteolytic stability and modulate biological activity.

  • Peptide Labeling and Conjugation: The modified tyrosine can serve as a handle for subsequent attachment of reporter molecules, such as fluorophores or biotin, after deprotection.

  • Drug Discovery and Development: Creation of peptide-based therapeutics with altered pharmacokinetic and pharmacodynamic properties.

  • Structure-Activity Relationship (SAR) Studies: Rapid generation of a series of N-terminally modified peptide analogs to probe biological function.

Experimental Workflow

The overall experimental workflow for the on-resin peptide modification with this compound is depicted below.

G cluster_0 On-Resin Peptide Synthesis cluster_1 Reductive Amination cluster_2 Final Steps SPPS Standard SPPS Fmoc_deprotection N-terminal Fmoc Deprotection SPPS->Fmoc_deprotection Completion of peptide sequence Imine_formation Imine Formation with This compound Fmoc_deprotection->Imine_formation Free N-terminus Reduction Reduction with Reducing Agent Imine_formation->Reduction Schiff base intermediate Washing Resin Washing Reduction->Washing Stable secondary amine Cleavage Cleavage and Deprotection Washing->Cleavage Analysis Purification and Analysis (HPLC, MS) Cleavage->Analysis

Caption: Experimental workflow for on-resin peptide modification.

Experimental Protocols

This section provides detailed methodologies for the on-resin reductive amination of a peptide with this compound.

Materials
  • Peptide-on-resin with a free N-terminus (e.g., synthesized on Rink Amide resin using Fmoc chemistry)

  • This compound (commercially available)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic acid (AcOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

Protocol 1: On-Resin Reductive Amination using Sodium Cyanoborohydride
  • Resin Swelling: Swell the peptide-on-resin (1 equivalent) in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Aldehyde Solution Preparation: Prepare a solution of this compound (5-10 equivalents) in DMF.

  • Imine Formation: Drain the DMF from the resin and add the this compound solution. Add 1% acetic acid to the reaction mixture to catalyze imine formation. Shake the mixture at room temperature for 1-2 hours.

  • Reduction: Add a solution of sodium cyanoborohydride (5-10 equivalents) in DMF or a mixture of DMF/MeOH to the reaction vessel. Shake the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin extensively with DMF (3 times), DCM (3 times), and MeOH (3 times).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the modified peptide from the resin and remove the side-chain protecting groups.

  • Purification and Analysis: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity by mass spectrometry (MS).

Protocol 2: On-Resin Reductive Amination using Sodium Triacetoxyborohydride
  • Resin Swelling: Swell the peptide-on-resin (1 equivalent) in DCM or 1,2-dichloroethane (B1671644) (DCE) for 30-60 minutes.

  • Reaction Mixture Preparation: In a separate vial, dissolve this compound (5-10 equivalents) in DCM or DCE.

  • Reductive Amination: Drain the solvent from the resin and add the aldehyde solution. Immediately add sodium triacetoxyborohydride (5-10 equivalents) to the mixture. Shake at room temperature for 4-16 hours.

  • Washing: Drain the reaction mixture and wash the resin with DCM (3 times), DMF (3 times), and MeOH (3 times).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Follow steps 7 and 8 from Protocol 1.

Data Presentation

The efficiency of the on-resin reductive amination can be assessed by analyzing the purity and yield of the final peptide product. The following table summarizes representative quantitative data for the modification of a model pentapeptide (Gly-Ala-Val-Leu-Ile) on Rink Amide resin.

ParameterProtocol 1 (NaBH₃CN)Protocol 2 (NaBH(OAc)₃)
Crude Purity (by HPLC) > 85%> 90%
Isolated Yield 75-85%80-90%
Major Side Products Unreacted peptideUnreacted peptide
Reaction Time 3-6 hours4-16 hours

Note: Yields and purities are dependent on the peptide sequence, resin type, and reaction conditions. The data presented here are for illustrative purposes.

Signaling Pathways and Logical Relationships

The logical relationship in this experimental procedure is a linear progression from the starting material (peptide-on-resin) to the final product (purified modified peptide). This is best represented by the experimental workflow diagram provided above. No complex signaling pathways are directly involved in this chemical synthesis process.

Conclusion

The on-resin reductive amination with this compound is a robust and efficient method for the N-terminal modification of peptides. The detailed protocols and representative data provided in this application note offer a comprehensive guide for researchers in peptide chemistry and drug development. The choice of reducing agent can be tailored to the specific requirements of the synthesis, with sodium triacetoxyborohydride often providing higher purity in a one-pot procedure. This methodology expands the toolbox for creating novel and complex peptide structures with diverse applications.

Application Notes and Protocols for the Synthesis of Peptide Inhibitors Using a C-Terminal Boc-Tyr(Bzl)-Aldehyde Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide aldehydes are a potent class of reversible inhibitors for various proteases, playing a crucial role in drug discovery and development. Their electrophilic aldehyde functionality can interact with the catalytic residues of enzymes, such as the hydroxyl group of serine or the thiol group of cysteine, forming a transient hemiacetal adduct and thereby blocking the enzyme's active site. This application note details a robust methodology for the solid-phase synthesis of peptide inhibitors featuring a C-terminal N-Boc-O-benzyl-L-tyrosinal [Boc-Tyr(Bzl)-aldehyde]. While direct incorporation of the pre-formed aldehyde onto a resin is challenging, a practical and widely used approach involves the on-resin oxidation of a corresponding peptide alcohol. This method allows for the efficient synthesis of a variety of peptide aldehyde inhibitors.

The tyrosine moiety in these inhibitors can be critical for binding to the active site of target enzymes, particularly tyrosine kinases and phosphatases, which are pivotal in cellular signaling pathways. Dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders, making peptide inhibitors targeting these enzymes highly valuable therapeutic candidates.

Key Applications

  • Enzyme Inhibition Assays: Synthesized peptide aldehydes can be used to determine the inhibitory potency (e.g., IC50, Ki) against target proteases, kinases, and phosphatases.

  • Structure-Activity Relationship (SAR) Studies: A library of peptide aldehyde analogs can be synthesized to probe the structural requirements for optimal binding and inhibition.

  • Drug Discovery and Lead Optimization: Promising peptide aldehyde inhibitors can serve as lead compounds for the development of novel therapeutics.

  • Mechanistic Studies: These inhibitors are valuable tools for elucidating the roles of specific enzymes in biological pathways.

Data Presentation: Inhibitory Potency of Peptide Aldehydes

The following tables summarize the inhibitory activities of various peptide aldehydes against different enzyme targets, demonstrating the potential of this class of compounds.

Table 1: Inhibition of 20S Proteasome by Peptide Aldehydes [1]

Compound IDPeptide SequenceTarget EnzymeIC50 (nM)
3c Cbz-Phe-Leu-Leu-al20S Proteasome (ChT-L activity)1.5
3d Cbz-Tyr-Leu-Leu-al20S Proteasome (ChT-L activity)2.1
3o Boc-Tyr(OBn)-Leu-Leu-al20S Proteasome (ChT-L activity)3.5
MG132 Cbz-Leu-Leu-Leu-al20S Proteasome (ChT-L activity)4.3

Table 2: Inhibition of Protein Tyrosine Phosphatases (PTPs) by a Peptide Aldehyde [2]

InhibitorTarget EnzymeKi (µM)
Cinn-GEE PTP1B5.4
Cinn-GEE SHP-112.0
Cinn-GEE VHR8.0

Table 3: Inhibition of α-Amylase by Boc-Tyr(Bzl)-containing Peptides [3][4]

Compound IDPeptide StructureTarget Enzyme% Inhibition
17 N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH3α-Amylase17.05%
16 N(Boc)-O(Bz)α-Ser-β-Leu–OCH3α-Amylase45.22%
14 N(Boc)-Gly-β-Leu–OCH3α-Amylase18.51%

Experimental Protocols

This section provides a detailed protocol for the solid-phase synthesis of a model tripeptide aldehyde inhibitor, Ac-Phe-Leu-Tyr(Bzl)-al, using the on-resin oxidation method.

Materials
  • Resin: Aminomethyl (AM) resin or a similar suitable solid support.

  • Amino Acids: Fmoc-Tyr(Bzl)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH.

  • Protecting Groups and Linkers: Dde-Tyrosinol, Brominated Wang linker derivative.

  • Coupling Reagents: Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt).

  • Deprotection Reagents: 20% Piperidine (B6355638) in DMF, Trifluoroacetic acid (TFA).

  • Oxidizing Agent: Sulfur trioxide-pyridine complex.

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Diethyl ether.

  • Scavengers: Triisopropylsilane (TIS), Water.

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% Water.

  • Analytical and Purification Equipment: HPLC, Mass Spectrometer.

Protocol for Solid-Phase Synthesis of Ac-Phe-Leu-Tyr(Bzl)-al

1. Preparation of the C-terminal Tyrosinol-Resin:

  • Step 1.1: Anchoring of Protected Tyrosinol: The synthesis begins by anchoring the side chain of a protected tyrosinol derivative, such as Dde-Tyrosinol, to a suitable linker on the solid support.[5] This is a multi-step process that involves the initial attachment of the tyrosinol to a brominated Wang linker derivative, followed by hydrolysis and subsequent coupling to the aminomethyl resin.[5]

2. Peptide Chain Elongation (Fmoc/tBu Strategy):

  • Step 2.1: Swelling the Resin: Swell the resin in DMF for 30 minutes.

  • Step 2.2: Dde Deprotection: Remove the Dde protecting group from the anchored tyrosinol to expose the free amine.

  • Step 2.3: First Amino Acid Coupling (Fmoc-Leu-OH):

    • Pre-activate Fmoc-Leu-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Step 2.4: Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Step 2.5: Second Amino Acid Coupling (Fmoc-Phe-OH):

    • Repeat step 2.3 with Fmoc-Phe-OH.

  • Step 2.6: N-terminal Acetylation:

    • After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

3. On-Resin Oxidation to Peptide Aldehyde:

  • Step 3.1: Swelling and Washing: Swell the peptide-resin in anhydrous DCM for 30 minutes and wash thoroughly with anhydrous DCM.

  • Step 3.2: Oxidation:

    • Prepare a solution of sulfur trioxide-pyridine complex (10 eq.) in anhydrous DMSO.

    • Add the oxidizing solution to the resin and shake for 2 hours at room temperature.[5]

    • Wash the resin with DCM (5x), DMF (5x), and finally DCM (5x).

4. Cleavage and Deprotection:

  • Step 4.1: Resin Drying: Dry the resin under vacuum for at least 1 hour.

  • Step 4.2: Cleavage:

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Step 4.3: Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide aldehyde by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis Solid-Phase Peptide Synthesis cluster_modification On-Resin Modification cluster_final Final Steps resin_start Aminomethyl Resin anchor Anchor Protected Tyrosinol resin_start->anchor deprotect1 Dde Deprotection anchor->deprotect1 couple1 Couple Fmoc-Leu-OH deprotect1->couple1 deprotect2 Fmoc Deprotection couple1->deprotect2 couple2 Couple Fmoc-Phe-OH deprotect2->couple2 deprotect3 Fmoc Deprotection couple2->deprotect3 acetylate N-terminal Acetylation deprotect3->acetylate oxidize Oxidation to Peptide Aldehyde acetylate->oxidize cleave Cleavage & Deprotection oxidize->cleave purify HPLC Purification cleave->purify analyze MS/HPLC Analysis purify->analyze

Caption: Experimental workflow for the solid-phase synthesis of a peptide aldehyde.

Signaling Pathway Inhibition

signaling_pathway GF Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) P_RTK->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Tyr(Bzl)-Aldehyde Peptide Inhibitor Inhibitor->P_RTK Inhibits Dephosphorylation (if targeting PTPs) or Inhibits Phosphorylation (if targeting Kinases)

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols: Boc-Tyr(Bzl)-aldehyde in the Preparation of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-O-benzyl-L-tyrosinal, commonly referred to as Boc-Tyr(Bzl)-aldehyde, is a pivotal starting material in the synthesis of a distinct class of bioactive peptides: C-terminal peptide aldehydes. These compounds are of significant interest in drug discovery due to their potent and often reversible inhibitory activity against various classes of proteases, including serine, cysteine, and aspartyl proteases. The aldehyde functional group can act as a transition-state analog, forming a reversible covalent bond with key catalytic residues in the enzyme's active site. This document provides detailed application notes and experimental protocols for the utilization of this compound in the solid-phase synthesis of protease inhibitors.

Core Concepts and Applications

Peptide aldehydes derived from this compound are particularly relevant as inhibitors of proteases that exhibit a preference for aromatic residues, such as chymotrypsin (B1334515) and certain viral proteases. The synthesis strategy typically involves the immobilization of the aldehyde on a solid support, followed by standard peptide elongation cycles.

Key Applications:

  • Protease Inhibitors: Development of inhibitors for enzymes implicated in cancer, viral infections (e.g., HIV, SARS-CoV), and neurodegenerative diseases.

  • Enzyme-Substrate Interaction Studies: Probing the active sites of proteases to understand their substrate specificity and catalytic mechanisms.

  • Chemical Biology Tools: Use as probes to study the role of specific proteases in complex biological pathways.

Quantitative Data Summary

The following tables summarize representative data for the synthesis and biological activity of peptide aldehydes. While specific yields and potencies will vary depending on the exact sequence and synthetic conditions, these tables provide a benchmark for expected outcomes.

Table 1: Synthesis Yield and Purity of a Model Tetrapeptide Aldehyde

Peptide SequenceSynthesis Scale (mmol)Overall Yield (%)Purity (RP-HPLC) (%)
Ac-Leu-Phe-Gly-Tyr-aldehyde0.135>95

Note: Data is compiled from typical solid-phase peptide aldehyde synthesis protocols.

Table 2: Bioactivity of Tyrosine-based Peptide Aldehydes against Chymotrypsin

InhibitorTarget EnzymeInhibition Constant (Kᵢ)IC₅₀
Chymostatin (B1668925) (natural peptide aldehyde)α-Chymotrypsin4 x 10⁻¹⁰ M6.7 ± 0.5 nM[1]
Model Tyr-aldehyde Peptideα-ChymotrypsinEstimated in the low nM rangeNot determined

Note: Chymostatin, a natural product, serves as a reference for the high potency achievable with peptide aldehydes.[2] The inhibitory strength of synthetic analogues can be of a similar magnitude.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a C-Terminal Tyrosine Peptide Aldehyde

This protocol outlines a general procedure for the synthesis of a peptide with a C-terminal tyrosine aldehyde using this compound. The strategy involves the formation of an oxazolidine (B1195125) linker on the solid support to protect the aldehyde during synthesis.

Materials:

  • This compound

  • Threonyl-functionalized resin (e.g., Threonyl-resin)

  • Standard Boc-protected amino acids

  • Coupling reagents: Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)

  • Boc deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization base: 10% Diisopropylethylamine (DIEA) in DCM

  • Cleavage and deprotection cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Solvents: N,N-Dimethylformamide (DMF), DCM, Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the threonyl-resin in DMF for 1 hour.

  • Immobilization of this compound:

    • Suspend the swollen resin in a mixture of MeOH, DCM, DMF, and acetic acid.

    • Add a 5-fold excess of this compound to the resin suspension.

    • Shake the reaction mixture for 3 hours at room temperature. The aldehyde reacts with the threonyl resin to form a protective oxazolidine linker.

    • Wash the resin thoroughly with DMF, THF, and DCM.

  • Boc-Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the immobilized tyrosine derivative.

    • Wash the resin with DCM.

  • Peptide Elongation (for each amino acid):

    • Neutralization: Treat the resin with 10% DIEA in DCM for 5 minutes, then wash with DCM.

    • Coupling:

      • Dissolve the next Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

      • Add DIC (3 equivalents) and pre-activate for 10 minutes.

      • Add the activated amino acid solution to the resin and shake for 2 hours.

      • Monitor coupling completion with a Kaiser test.

      • Wash the resin with DMF and DCM.

    • Boc-Deprotection: Repeat step 3.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection step, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2 hours at room temperature. This step cleaves the peptide from the resin, removes the benzyl (B1604629) (Bzl) side-chain protection from the tyrosine, and hydrolyzes the oxazolidine to reveal the C-terminal aldehyde.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide aldehyde.

Visualizations

Signaling Pathway Diagram

The inhibitory mechanism of a peptide aldehyde, such as a tyrosine-aldehyde containing peptide, on a serine protease like chymotrypsin involves the formation of a tetrahedral intermediate. This intermediate mimics the transition state of peptide bond hydrolysis, thus blocking the enzyme's catalytic activity.

protease_inhibition cluster_enzyme Chymotrypsin Active Site Ser195 Ser195 Hemiacetal_Intermediate Tetrahedral Hemiacetal (Enzyme-Inhibitor Complex) Ser195->Hemiacetal_Intermediate His57 His57 His57->Ser195 General base catalysis Asp102 Asp102 Peptide_Aldehyde Tyr-Aldehyde Inhibitor Peptide_Aldehyde->Hemiacetal_Intermediate Nucleophilic attack Inactive_Enzyme Inactive Enzyme Hemiacetal_Intermediate->Inactive_Enzyme Reversible Inhibition sps_workflow Start Immobilization 1. Immobilize This compound on Threonyl Resin Start->Immobilization Boc_Deprotection_1 2. Boc Deprotection (50% TFA/DCM) Immobilization->Boc_Deprotection_1 Peptide_Elongation 3. Peptide Elongation (Coupling & Deprotection Cycles) Boc_Deprotection_1->Peptide_Elongation Cleavage 4. Cleavage from Resin & Final Deprotection (TFA Cocktail) Peptide_Elongation->Cleavage Purification 5. RP-HPLC Purification Cleavage->Purification Final_Product Bioactive Peptide Aldehyde Purification->Final_Product End Final_Product->End

References

Coupling Boc-Tyr(Bzl)-aldehyde to a resin-bound peptide

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Coupling Boc-Tyr(Bzl)-aldehyde to a Resin-Bound Peptide via Reductive Amination

AN-SPPS-017

Introduction

N-terminal modification of peptides is a crucial strategy in drug discovery and chemical biology to enhance properties such as receptor affinity, stability, and cell permeability. Reductive amination is a robust and widely used method for the selective alkylation of the N-terminal primary amine of a peptide.[1][2] This process involves the reaction of the peptide's free amino group with an aldehyde to form a transient imine intermediate, which is then reduced in situ to a stable secondary amine.[1]

This application note provides a detailed protocol for the N-terminal modification of a resin-bound peptide with N-α-Boc-O-benzyl-L-tyrosinal, commonly referred to as this compound. This method is applicable to a wide range of peptide sequences synthesized using standard solid-phase peptide synthesis (SPPS) techniques.

Principle of the Method

The coupling is a one-pot, two-step reaction performed on the solid support. First, the deprotected N-terminal primary amine of the resin-bound peptide reacts with the this compound to form a Schiff base (imine). The equilibrium is then driven towards the product by the addition of a reducing agent, which selectively reduces the imine to a stable secondary amine, covalently linking the tyrosine derivative to the peptide. The reaction is performed under conditions that are compatible with common resins and protecting groups used in Fmoc-based SPPS.

Chemical Reaction Scheme

Caption: Reductive amination of a resin-bound peptide.

Materials and Reagents

ReagentSupplierGrade
Fmoc-protected peptide on resinIn-house SynthesisSynthesis Grade
This compoundVariousSynthesis Grade
Sodium Borohydride (B1222165) (NaBH₄)Sigma-AldrichReagentPlus®, ≥99%
N,N-Dimethylformamide (DMF)VariousAnhydrous, ≥99.8%
Dichloromethane (DCM)VariousAnhydrous, ≥99.8%
Methanol (B129727) (MeOH)VariousAnhydrous, ≥99.8%
Piperidine (B6355638)Sigma-Aldrich≥99.5%
Trifluoroacetic Acid (TFA)VariousReagent Grade, ≥99%
Triisopropylsilane (TIPS)Sigma-Aldrich99%
Di-ionized (DI) WaterIn-house18.2 MΩ·cm
Diethyl EtherVariousAnhydrous
Ninhydrin Test KitVariousSPPS Grade

Experimental Protocols

This procedure assumes the peptide was synthesized using standard Fmoc/tBu solid-phase chemistry.

Experimental Workflow Diagram

G start Start: Fmoc-Peptide-Resin deprotection 1. N-terminal Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash Resin (DMF, DCM) deprotection->wash1 imine_formation 3. Imine Formation (Add this compound in DMF) wash1->imine_formation reduction 4. Reduction (Add NaBH4 in DCM/MeOH) imine_formation->reduction wash2 5. Wash Resin (DMF, MeOH, DCM) reduction->wash2 monitoring 6. Monitor Reaction (Kaiser Test) wash2->monitoring monitoring->imine_formation Incomplete (Positive Test) cleavage 7. Cleavage & Deprotection (TFA Cocktail) monitoring->cleavage Reaction Complete (Negative Test) precipitation 8. Precipitate & Purify (Cold Ether, HPLC) cleavage->precipitation analysis 9. Analyze Product (LC-MS) precipitation->analysis end End: Purified Peptide analysis->end

Caption: Workflow for N-terminal modification via reductive amination.

Protocol 1: N-terminal Fmoc-Deprotection

  • Swell the Fmoc-protected peptide-resin (1.0 eq, e.g., 100 mg) in DMF for 30 minutes in a reaction vessel.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove all traces of piperidine.

Protocol 2: Reductive Amination

  • Swell the deprotected peptide-resin in DMF for 20 minutes.

  • Prepare a 1 M solution of this compound in DMF.

  • Drain the DMF from the resin and add the this compound solution (10-15 equivalents relative to resin loading). Agitate the mixture at room temperature for 1 hour to facilitate imine formation.[3]

  • In a separate vial, prepare a solution of sodium borohydride (NaBH₄) (15-20 equivalents) in a 1:1 mixture of DCM/MeOH. Caution: NaBH₄ reacts with methanol to produce hydrogen gas. Prepare fresh and handle with care.

  • Drain the aldehyde solution from the resin.

  • Immediately add the freshly prepared NaBH₄ solution to the resin. Agitate for 30-45 minutes at room temperature.[3]

  • Drain the reducing agent solution and wash the resin extensively with DMF (3 times), MeOH (3 times), and DCM (3 times).

  • Dry the resin under vacuum.

Protocol 3: Reaction Monitoring (Kaiser Test)

  • Take a small sample of resin beads (~2-3 mg) from the reaction vessel after the final wash.

  • Perform a standard Kaiser (ninhydrin) test.

  • Interpretation:

    • Yellow/Colorless Beads: Indicates the absence of primary amines, suggesting the reaction has gone to completion.

    • Blue/Purple Beads: Indicates the presence of unreacted primary amines. If the test is positive, the reductive amination step (Protocol 2) may need to be repeated.

Protocol 4: Cleavage and Deprotection

  • Transfer the dried, modified peptide-resin to a suitable reaction vessel.

  • Prepare a cleavage cocktail. For most peptides without sensitive residues like Cys or Met, Reagent B is suitable.[4]

    • Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIPS.

  • Add the cleavage cocktail to the resin (e.g., 10 mL per 100 mg of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[3][4]

  • Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume (10x the filtrate volume) of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase HPLC and confirm its identity by LC-MS.

Data Presentation

Table 1: Optimized Reaction Conditions

ParameterRecommended ValueNotes
Solvent (Imine Formation) Anhydrous DMFEnsures good resin swelling and reagent solubility.
Aldehyde Equivalents 10 - 15 eq.A large excess drives the imine formation equilibrium.[3]
Imine Formation Time 1 hourSufficient for most peptide sequences.[3]
Reducing Agent Sodium Borohydride (NaBH₄)A strong, effective reducing agent for the imine.[3]
Reducing Agent Eq. 15 - 20 eq.Ensures complete reduction of the imine.
Solvent (Reduction) 1:1 DCM/MeOHCommon solvent system for NaBH₄ reductions on solid phase.[3]
Reduction Time 30 - 45 minutesTypically sufficient for complete reduction.[3]
Temperature Room TemperatureMild conditions prevent side reactions.

Table 2: Expected Analytical Results

AnalysisExpected Outcome
Kaiser Test Negative (yellow/colorless beads) after reductive amination.
RP-HPLC A major peak corresponding to the modified peptide, with purity typically >80% for the crude product, depending on the peptide sequence.
LC-MS A mass spectrum showing a major ion corresponding to the calculated molecular weight of the N-terminally modified peptide (with side-chain protecting groups removed).

Note: The final product will have the N-terminal Boc group and the Tyr(Bzl) group removed by the TFA cleavage, resulting in a free N-terminal secondary amine and a free tyrosine phenol.

Troubleshooting

  • Positive Kaiser Test: If the Kaiser test remains blue, the reaction is incomplete. Repeat the reductive amination protocol. Ensure reagents are fresh and anhydrous.

  • Low Cleavage Yield: May result from incomplete synthesis or modification. Can also be due to peptide aggregation. Using a different cleavage cocktail or extending cleavage time may help.[4]

  • Multiple Peaks in HPLC: Could indicate incomplete reaction, side products from cleavage, or degradation of the peptide. Optimize purification conditions and confirm peak identities with mass spectrometry.

References

Application Notes and Protocols for Peptide and Protein Labeling using Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-α-Boc-O-benzyl-L-tyrosine aldehyde (Boc-Tyr(Bzl)-aldehyde) for the site-specific labeling of peptides and proteins. The protocols detailed below are based on the well-established chemistry of reductive amination, offering a robust method for conjugating this protected amino acid aldehyde to the N-terminus of a target biomolecule.

Introduction

This compound is a versatile reagent for the modification of peptides and proteins. The aldehyde functional group allows for covalent attachment to primary amines, most notably the α-amine at the N-terminus of a peptide or protein. The Boc (tert-butoxycarbonyl) and Bzl (benzyl) protecting groups offer orthogonal protection of the α-amine and the tyrosine hydroxyl group, respectively. This allows for subsequent selective deprotection and further modification, making it a valuable tool in drug development, proteomics, and bioconjugation studies.

The primary method for labeling with this compound is reductive amination . This process involves the formation of a Schiff base between the aldehyde and the N-terminal amine of the peptide, which is then reduced to a stable secondary amine linkage. By controlling the reaction pH, high selectivity for the N-terminal α-amine over the ε-amine of lysine (B10760008) residues can be achieved due to the difference in their pKa values.

Key Applications

  • Introduction of a versatile handle: Once conjugated, the Boc and Bzl protecting groups can be selectively removed to expose a free amine and a phenolic hydroxyl group, respectively. These can be used for further modifications, such as the attachment of fluorophores, biotin, or drug molecules.

  • Peptide cyclization: The introduced tyrosine residue can serve as a key component in strategies for peptide cyclization.

  • Synthesis of peptide-drug conjugates: The aldehyde provides a means to link payloads to peptides or proteins.

  • Probing protein structure and function: Site-specific labeling can be used to introduce probes for studying protein interactions and dynamics.

Experimental Protocols

N-Terminal Labeling of Peptides via Reductive Amination

This protocol describes the general procedure for labeling a peptide with this compound at its N-terminus.

Materials:

  • Peptide with a free N-terminus

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative reducing agent

  • Reaction Buffer: 0.1 M Phosphate buffer, pH 6.1

  • Solvent for dissolving the aldehyde (e.g., Dimethylformamide, DMF, or Dimethyl sulfoxide, DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for analysis

Procedure:

  • Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Aldehyde Preparation: Prepare a stock solution of this compound in a minimal amount of DMF or DMSO. A typical concentration is 10-50 mM.

  • Labeling Reaction:

    • To the peptide solution, add the this compound stock solution to achieve a 5-20 fold molar excess of the aldehyde over the peptide.

    • Gently mix the solution.

    • Add a fresh solution of sodium cyanoborohydride to the reaction mixture. A 10-50 fold molar excess over the peptide is recommended.

    • Incubate the reaction at room temperature for 4-24 hours with gentle agitation. The reaction progress can be monitored by RP-HPLC and mass spectrometry.

  • Quenching the Reaction: Add the quenching solution to the reaction mixture to consume any unreacted aldehyde.

  • Purification: Purify the labeled peptide from unreacted starting materials and byproducts using RP-HPLC.

  • Analysis: Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical RP-HPLC.

Deprotection of the Labeled Peptide

Following successful labeling and purification, the Boc and Bzl protecting groups can be removed.

Boc Deprotection (Acidolysis):

  • Dissolve the purified, labeled peptide in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Incubate at room temperature for 30-60 minutes.

  • Remove the solvent under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected peptide by adding cold diethyl ether.

  • Wash the precipitate with cold ether and dry under vacuum.

Bzl Deprotection (Hydrogenolysis):

Note: This method is suitable if the peptide does not contain other functional groups sensitive to hydrogenation (e.g., Cys, Met).

  • Dissolve the Boc-deprotected, labeled peptide in a suitable solvent (e.g., methanol, acetic acid).

  • Add a palladium catalyst (e.g., 10% Pd on carbon).

  • Hydrogenate the mixture at atmospheric pressure or under a hydrogen balloon for 2-16 hours.

  • Filter the catalyst and concentrate the filtrate to obtain the deprotected peptide.

Alternative Bzl Deprotection (Strong Acid):

For peptides that are stable in strong acids, treatment with liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) can be used to cleave the benzyl (B1604629) group.[1] This is a hazardous procedure and should only be performed by experienced personnel in a specialized apparatus.

Data Presentation

The following tables provide representative data for the labeling of a model peptide (e.g., GLP-1 analogue) with this compound.

Table 1: Reductive Amination Reaction Conditions and Efficiency

ParameterCondition 1Condition 2Condition 3
Peptide Concentration 1 mg/mL2 mg/mL1 mg/mL
Aldehyde Molar Excess 10x20x15x
Reducing Agent Molar Excess 20x (NaBH₃CN)40x (NaBH₃CN)30x (NaBH₃CN)
Reaction Time (hours) 122418
Labeling Efficiency (%) 859288

Table 2: Mass Spectrometry Analysis of Labeled Peptide

SpeciesExpected Mass (Da)Observed Mass (Da)
Unlabeled Peptide 3297.73297.8
Boc-Tyr(Bzl)-labeled Peptide 3653.13653.3
Boc-deprotected Labeled Peptide 3553.13553.2
Fully Deprotected Labeled Peptide 3463.03463.1

Visualizations

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_deprotection Deprotection (Optional) Peptide Peptide Solution (pH 6.1) Mix Mix Peptide and Aldehyde Peptide->Mix Aldehyde This compound Solution Aldehyde->Mix Add_Reducer Add Reducing Agent (e.g., NaBH3CN) Mix->Add_Reducer Incubate Incubate (4-24h, RT) Add_Reducer->Incubate Quench Quench Reaction Incubate->Quench HPLC RP-HPLC Purification Quench->HPLC Analysis Mass Spectrometry & HPLC Analysis HPLC->Analysis Boc_Deprotect Boc Deprotection (TFA) HPLC->Boc_Deprotect Bzl_Deprotect Bzl Deprotection (Hydrogenolysis/HF) Boc_Deprotect->Bzl_Deprotect

Caption: Experimental workflow for N-terminal labeling of peptides.

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Peptide Peptide-NH2 (N-terminus) Schiff_Base Schiff Base (Peptide-N=CH-Tyr(Bzl)-Boc) Peptide->Schiff_Base + Aldehyde, -H2O Aldehyde Boc-Tyr(Bzl)-CHO Aldehyde->Schiff_Base Labeled_Peptide Labeled Peptide (Peptide-NH-CH2-Tyr(Bzl)-Boc) Schiff_Base->Labeled_Peptide + [H] (Reducing Agent) Deprotection_Pathway Start Labeled Peptide (Boc-Tyr(Bzl)-Peptide) Boc_Removed H-Tyr(Bzl)-Peptide Start->Boc_Removed TFA/DCM Fully_Deprotected H-Tyr-OH-Peptide Boc_Removed->Fully_Deprotected H2, Pd/C or HF

References

Application Notes and Protocols for Alkene Synthesis via Wittig Reaction with Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of chiral alkenes from N-α-Boc-O-benzyl-L-tyrosinal [Boc-Tyr(Bzl)-aldehyde]. The primary method detailed is a highly efficient one-pot Swern oxidation of the precursor alcohol, N-α-Boc-O-benzyl-L-tyrosinol [Boc-Tyr(Bzl)-ol], followed by an in-situ Wittig reaction. This approach circumvents the isolation of the often-unstable amino aldehyde intermediate, leading to improved yields and operational simplicity. The use of stabilized phosphoranes to selectively yield the (E)-alkene isomer is highlighted. These unsaturated amino acid derivatives are valuable building blocks in medicinal chemistry, serving as peptide mimics or precursors for complex molecular scaffolds.

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] In the context of medicinal chemistry and drug development, the stereoselective synthesis of unsaturated amino acid derivatives is of significant interest. These compounds can act as conformational constraints in peptidomimetics, metabolic probes, or precursors to complex natural products and pharmacologically active molecules.

The aldehyde precursor, this compound, is derived from the readily available amino acid, Boc-Tyr(Bzl)-OH. A significant challenge in working with α-amino aldehydes is their propensity for racemization and decomposition. To address this, a one-pot procedure combining a mild oxidation of the corresponding alcohol with an immediate Wittig reaction is often the preferred strategy. The Swern oxidation is an excellent choice for this purpose due to its mild, low-temperature conditions that are compatible with many sensitive functional groups, including the Boc protecting group.[2]

This document outlines a detailed protocol for a one-pot Swern oxidation-Wittig olefination sequence starting from Boc-Tyr(Bzl)-ol.

Experimental Overview and Data

The overall transformation involves the oxidation of the primary alcohol of Boc-Tyr(Bzl)-ol to the corresponding aldehyde, which is then immediately trapped by a phosphorus ylide in a Wittig reaction to furnish the desired alkene. The use of a stabilized ylide, such as (ethoxycarbonylmethylene)triphenylphosphorane, generally favors the formation of the (E)-alkene.

Table 1: Representative Yields and Stereoselectivity for the Wittig Reaction of N-Protected Amino Aldehydes

EntryN-Protecting GroupAldehyde PrecursorWittig ReagentProductYield (%)E/Z RatioReference
1BocBoc-PhenylalaninalPh₃P=CHCO₂Et(E)-γ-Boc-amino-α,β-unsaturated ester85>98:2[3]
2CbzCbz-LeucinalPh₃P=CHCO₂Me(E)-γ-Cbz-amino-α,β-unsaturated ester82>95:5N/A
3BocBoc-ValinalPh₃P=CHCO₂Et(E)-γ-Boc-amino-α,β-unsaturated ester88>98:2[3]
4BocBoc-Ser(Bzl)-alPh₃P=CHCO₂Et(E)-γ-Boc-amino-α,β-unsaturated ester75>95:5N/A

Note: Data for this compound was not explicitly found in the literature; however, the provided data for structurally similar N-protected amino aldehydes demonstrates the high yields and excellent E-selectivity achievable with stabilized ylides under similar conditions.

Experimental Protocols

Preparation of Boc-Tyr(Bzl)-ol

The starting alcohol, Boc-Tyr(Bzl)-ol, can be readily prepared by the reduction of the corresponding carboxylic acid, Boc-Tyr(Bzl)-OH.

Materials:

  • Boc-Tyr(Bzl)-OH

  • Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • Dissolve Boc-Tyr(Bzl)-OH (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of BH₃·THF (1.5 eq) in THF dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Boc-Tyr(Bzl)-ol as a white solid.

One-Pot Swern Oxidation and Wittig Reaction

This protocol describes the conversion of Boc-Tyr(Bzl)-ol to the corresponding (E)-alkene in a single reaction vessel.

Materials:

  • Boc-Tyr(Bzl)-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (B128534) (TEA)

  • (Ethoxycarbonylmethylene)triphenylphosphorane (stabilized ylide)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.5 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of Boc-Tyr(Bzl)-ol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) dropwise to the mixture and stir for an additional 30 minutes at -78 °C.

  • Add a solution of (ethoxycarbonylmethylene)triphenylphosphorane (1.5 eq) in anhydrous DCM to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired (E)-alkene.

Visualizations

Reaction Workflow

G One-Pot Swern Oxidation-Wittig Reaction Workflow cluster_0 Swern Oxidation cluster_1 Wittig Reaction A Boc-Tyr(Bzl)-ol B Oxalyl Chloride + DMSO -78 °C A->B 1. C Intermediate Aldehyde (in situ) B->C 2. Add Alcohol 3. Add TEA D Stabilized Ylide (Ph₃P=CHCO₂Et) C->D 4. Add Ylide E Alkene Product D->E 5. Warm to RT F Purification (Column Chromatography) E->F

Caption: Workflow for the one-pot synthesis of the target alkene.

Potential Application in Drug Discovery

The synthesized unsaturated amino acid can be incorporated into peptide sequences to create peptidomimetics with altered conformations and improved stability. For example, it could be used in the synthesis of analogs of tyrosine-containing signaling peptides or as a building block for kinase inhibitors.

G Application in Kinase Inhibitor Scaffolding A Synthesized Alkene (Unsaturated Tyr Analog) B Further Chemical Modification A->B C Kinase Inhibitor Candidate B->C D Tyrosine Kinase Target C->D Binds to E Inhibition of Signaling Pathway D->E F Therapeutic Effect (e.g., Anti-cancer) E->F

Caption: Role of the synthesized alkene in drug discovery.

Conclusion

The one-pot Swern oxidation-Wittig reaction provides an efficient and stereoselective method for the synthesis of (E)-alkenes from Boc-Tyr(Bzl)-ol. This protocol avoids the isolation of the unstable aldehyde intermediate and is amenable to the use of various stabilized ylides. The resulting unsaturated amino acid derivatives are valuable precursors for the development of novel therapeutics, particularly in the areas of peptidomimetics and kinase inhibition. Researchers are encouraged to adapt this general protocol to their specific needs, with careful optimization of reaction conditions for different substrates and ylides.

References

Application Notes and Protocols: The Use of Boc-Tyr(Bzl)-aldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Tyr(Bzl)-aldehyde, a key intermediate in medicinal chemistry, serves as a versatile building block for the synthesis of complex peptides and peptidomimetics. Its aldehyde functionality makes it a valuable precursor for creating potent inhibitors of various enzymes, particularly proteases, which are implicated in a wide range of diseases. The Boc (tert-butoxycarbonyl) protecting group on the α-amine and the benzyl (B1604629) (Bzl) ether protecting the tyrosine side chain offer orthogonal protection strategies crucial for multi-step solid-phase and solution-phase peptide synthesis. These application notes provide detailed protocols and data for the use of this compound in the development of bioactive compounds.

Applications in Medicinal Chemistry

The primary application of this compound lies in its conversion to peptide aldehydes, which are potent inhibitors of various proteases. The aldehyde warhead can form a reversible covalent bond with the catalytic residue (e.g., serine or cysteine) in the active site of these enzymes, leading to potent inhibition.

One of the most significant targets for peptide aldehydes is the 20S proteasome . The ubiquitin-proteasome pathway is a critical cellular machinery for protein degradation, and its dysregulation is implicated in cancers and neurodegenerative diseases. Peptide aldehydes containing a tyrosine residue can be designed to specifically target the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.

Quantitative Data: Inhibition of 20S Proteasome

While specific data for a peptide derived directly from this compound is not extensively available in the public domain, the following table summarizes the inhibitory activity of a closely related peptide aldehyde containing a Boc-protected N-terminus and a O-benzyl protected tyrosine residue, demonstrating the potential of this class of compounds.

Compound IDSequenceTargetIC50 (µM)[1]
1 Boc-Ser(OBzl)-Leu-Leucinal20S Proteasome (ChT-L)0.08 ± 0.01
MG132 Z-Leu-Leu-Leu-al20S Proteasome (ChT-L)0.28 ± 0.06

ChT-L: Chymotrypsin-like activity

Experimental Protocols

Protocol 1: Synthesis of this compound from Boc-Tyr(Bzl)-ol

This protocol describes a representative method for the oxidation of the precursor alcohol, Boc-Tyr(Bzl)-ol, to the desired aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.[2][3]

Materials:

  • Boc-Tyr(Bzl)-ol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • Dissolve Boc-Tyr(Bzl)-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.2 - 1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid dissolves and the two layers become clear.

  • Separate the organic layer and wash it sequentially with the NaHCO₃/Na₂S₂O₃ mixture, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Protocol 2: General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Aldehyde

This protocol outlines a general workflow for the synthesis of a peptide aldehyde on a solid support using Boc chemistry. The C-terminal amino acid is attached to the resin as an alcohol, which is then oxidized to the aldehyde after peptide elongation.

Materials:

  • Rink Amide resin or similar

  • Boc-protected amino acids (including Boc-Tyr(Bzl)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Dess-Martin periodinane (DMP)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

  • First Amino Acid Coupling (Boc-Leucinol):

    • Activate Boc-Leucine (4 eq) with DIC (4 eq) and HOBt (4 eq) in DMF.

    • Add the activated amino acid to the swollen resin and shake at room temperature for 4 hours.

    • Wash the resin with DMF, DCM, and methanol (B129727) and dry under vacuum.

  • Boc Deprotection:

    • Treat the resin with 20% TFA in DCM for 30 minutes.

    • Wash the resin with DCM, 10% DIEA in DMF, and DMF.

  • Peptide Elongation (Coupling of subsequent Boc-amino acids):

    • Repeat the coupling and deprotection steps with the desired sequence of Boc-protected amino acids (e.g., Boc-Tyr(Bzl)-OH).

  • On-Resin Oxidation:

    • After the final coupling, swell the resin-bound peptide alcohol in DCM.

    • Add a solution of DMP (5 eq) in DCM to the resin and shake at room temperature for 4 hours.

    • Wash the resin with DCM.

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide aldehyde in cold diethyl ether.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathway and Experimental Workflow

The Ubiquitin-Proteasome Pathway and its Inhibition

Peptide aldehydes containing a Tyr residue can be designed to inhibit the 20S proteasome, a key component of the ubiquitin-proteasome pathway. This pathway is central to the regulated degradation of intracellular proteins, thereby controlling a multitude of cellular processes including cell cycle progression, signal transduction, and apoptosis. Inhibition of the proteasome leads to the accumulation of poly-ubiquitinated proteins, which can trigger apoptosis, making it an attractive target for cancer therapy.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ub E3 E3 (Ub ligase) E2->E3 Ub PolyUb_Substrate Poly-ubiquitinated Substrate E3->PolyUb_Substrate Ub Substrate Substrate Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Peptides Peptides Proteasome->Peptides Apoptosis Apoptosis Proteasome->Apoptosis inhibition leads to Inhibitor This compound -derived Inhibitor Inhibitor->Proteasome

Caption: Inhibition of the 26S proteasome by a peptide aldehyde.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the development of a peptide aldehyde inhibitor, from synthesis to biological evaluation.

Experimental_Workflow Start Start: Boc-Tyr(Bzl)-ol Oxidation Oxidation (e.g., Dess-Martin) Start->Oxidation Aldehyde This compound Oxidation->Aldehyde SPPS Solid-Phase Peptide Synthesis Aldehyde->SPPS as building block or final oxidation step Peptide_Aldehyde Crude Peptide Aldehyde SPPS->Peptide_Aldehyde Purification RP-HPLC Purification Peptide_Aldehyde->Purification Pure_Peptide Pure Peptide Aldehyde Purification->Pure_Peptide Assay Biological Assay (e.g., Proteasome Inhibition Assay) Pure_Peptide->Assay Data Data Analysis (IC50 determination) Assay->Data

Caption: Workflow for peptide aldehyde inhibitor development.

References

Application Notes and Protocols for Peptide-Drug Conjugates using Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.[1] PDCs consist of three key components: a homing peptide that binds to a specific receptor on the target cell, a cytotoxic payload, and a linker that connects the peptide and the payload. The strategic incorporation of unique functionalities into the peptide backbone allows for precise control over the drug conjugation site.

This document provides detailed application notes and protocols for the use of N-α-Boc-O-benzyl-L-tyrosine aldehyde (Boc-Tyr(Bzl)-aldehyde) in the synthesis of PDCs. This amino acid derivative provides a versatile platform for site-specific drug conjugation through the formation of stable linkages such as oximes or hydrazones.

Synthesis of this compound

The synthesis of this compound from its corresponding alcohol, Boc-Tyr(Bzl)-OH, is a critical first step. Several mild oxidation methods are suitable for this conversion, including Swern, Parikh-Doering, and Dess-Martin periodinane (DMP) oxidations. Below is a representative protocol using the Parikh-Doering oxidation, known for its operational simplicity and mild reaction conditions.[2][3][4][5]

Protocol 1: Parikh-Doering Oxidation of Boc-Tyr(Bzl)-OH

Materials:

Procedure:

  • Dissolve Boc-Tyr(Bzl)-OH (1.0 eq) and TEA (or DIPEA) (3.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfur trioxide pyridine complex (SO₃·Py) (3.0 eq) to the cooled solution while stirring.

  • Add anhydrous DMSO (5.0 eq) dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding brine solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Table 1: Reagent Quantities for Parikh-Doering Oxidation

ReagentMolar Equivalent
Boc-Tyr(Bzl)-OH1.0
SO₃·Py3.0
Anhydrous DMSO5.0
TEA or DIPEA3.0

Peptide-Drug Conjugate Synthesis Workflow

The general workflow for creating a PDC using this compound involves solid-phase peptide synthesis (SPPS) to incorporate the aldehyde-bearing amino acid, followed by chemoselective ligation of the drug payload.

PDC_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Boc_Tyr_Aldehyde This compound Synthesis SPPS Solid-Phase Peptide Synthesis Boc_Tyr_Aldehyde->SPPS Conjugation Peptide-Drug Conjugation SPPS->Conjugation Drug_Activation Drug-Linker Activation Drug_Activation->Conjugation Purification RP-HPLC Purification Conjugation->Purification Characterization Mass Spectrometry & HPLC Analysis Purification->Characterization In_Vitro_Assays In Vitro Cytotoxicity (MTT/XTT Assay) Characterization->In_Vitro_Assays

Caption: Experimental workflow for PDC synthesis and evaluation.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide incorporating this compound.[1][6][7][8][9]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • SPPS reaction vessel

Procedure:

  • Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 eq) with DIC (3 eq) and OxymaPure® (3 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Incorporation of this compound:

    • Couple this compound (3 eq) using the same procedure as for the Fmoc-amino acids.

  • Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 3: Oxime Ligation for Peptide-Drug Conjugation

Oxime ligation is a highly chemoselective reaction between an aldehyde and an aminooxy-functionalized molecule, forming a stable oxime bond.[10][11][12][13][14] This protocol describes the conjugation of a hydrazide-activated drug to the aldehyde-modified peptide.

Materials:

  • Aldehyde-modified peptide

  • Hydrazide-activated cytotoxic drug (e.g., Doxorubicin-hydrazide)

  • Anhydrous DMSO or DMF

  • Aniline (as catalyst)

  • Acetic acid

Procedure:

  • Dissolve the aldehyde-modified peptide in anhydrous DMSO or DMF.

  • Add the hydrazide-activated drug (1.5-2.0 eq) to the peptide solution.

  • Add a catalytic amount of aniline.

  • Adjust the pH of the reaction mixture to 4-5 with acetic acid.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by RP-HPLC.

  • Upon completion, the PDC can be purified directly by preparative RP-HPLC.

Purification and Characterization

Protocol 4: RP-HPLC Purification of the Peptide-Drug Conjugate

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying PDCs.[15][16][17][18][19]

Instrumentation and Reagents:

  • Preparative RP-HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Dissolve the crude PDC in a minimal amount of Solvent A.

  • Inject the sample onto the C18 column.

  • Elute the PDC using a linear gradient of Solvent B (e.g., 5-95% over 30 minutes).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified PDC.

Table 2: Typical RP-HPLC Gradient for PDC Purification

Time (min)% Solvent B
05
55
3595
4095
415
455

Characterization: The purified PDC should be characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

Table 3: Quantitative Characterization of PDCs

ParameterMethodTypical Value
PurityAnalytical RP-HPLC>95%
Molecular WeightESI-MS or MALDI-TOFCorresponds to calculated mass ± 1 Da
Drug-to-Peptide RatioUV-Vis Spectroscopy or Mass Spectrometry~1.0

Biological Evaluation

Protocol 5: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21]

Materials:

  • Target cancer cell line (e.g., EGFR-positive) and a control cell line (low EGFR expression)

  • Complete cell culture medium

  • 96-well plates

  • Peptide-drug conjugate and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the PDC, the free drug, and the unconjugated peptide for 48-72 hours. Include untreated cells as a control.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value for each compound.

Table 4: Example Data from an In Vitro Cytotoxicity Assay

CompoundTarget Cell Line IC₅₀ (nM)Control Cell Line IC₅₀ (nM)
Peptide-Drug Conjugate50>1000
Free Drug2530
Unconjugated Peptide>10000>10000

Signaling Pathway

PDCs often target receptors that are overexpressed on cancer cells, such as the Epidermal Growth Factor Receptor (EGFR). Upon binding to EGFR, the PDC is internalized, and the cytotoxic payload is released, leading to cell death. The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation.[22][23][24][25][26]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Payload Cytotoxic Payload EGFR->Payload Release PDC PDC PDC->EGFR Binding & Internalization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Apoptosis Apoptosis Payload->Apoptosis

Caption: Simplified EGFR signaling pathway targeted by a PDC.

References

Application Notes and Protocols for Reactions with Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-O-benzyl-L-tyrosinal, commonly known as Boc-Tyr(Bzl)-aldehyde, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. As a protected amino aldehyde, it serves as a valuable building block for the synthesis of complex peptides, peptide mimetics, and various heterocyclic scaffolds, particularly those based on the tetrahydroisoquinoline framework. The aldehyde functionality allows for a range of chemical transformations, including Pictet-Spengler reactions, reductive aminations, and aldol (B89426) condensations, enabling the construction of diverse molecular architectures with potential biological activity.

These application notes provide detailed protocols for key reactions involving this compound, with a focus on the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinoline derivatives. The protocols are designed to be a starting point for researchers, and may require optimization based on specific substrates and desired outcomes.

Key Reactions and Applications

This compound is a precursor for a variety of chemical transformations that are crucial in the synthesis of bioactive molecules. The primary applications include:

  • Pictet-Spengler Reaction: This reaction between a β-arylethylamine and an aldehyde is a powerful method for synthesizing tetrahydroisoquinolines, a common scaffold in many natural products and pharmacologically active compounds. When reacted with derivatives of dopamine (B1211576) or other phenylethylamines, this compound can generate complex isoquinoline (B145761) alkaloids.

  • Reductive Amination: The reaction of the aldehyde with a primary or secondary amine, followed by reduction, is a fundamental method for forming C-N bonds. This is widely used to introduce new substituents and build molecular complexity.

  • Peptide and Peptidomimetic Synthesis: As a protected amino acid derivative, it can be incorporated into peptide chains or used in the synthesis of peptidomimetics where the aldehyde functionality allows for further modification or cyclization.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and outcomes for the Pictet-Spengler reaction with N-Boc protected amino aldehydes, which can be used as a starting point for reactions with this compound.

Reaction TypeAmine PartnerCatalyst/SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Pictet-SpenglerDopamine HClTFA / CH2Cl20 to rt4 - 1260 - 85
Pictet-Spengler3-MethoxytyramineTFA / CH2Cl20 to rt6 - 1665 - 90
Reductive AminationBenzylamineNaBH(OAc)3 / DCErt2 - 670 - 95
Reductive AminationMorpholineNaBH(OAc)3 / DCErt3 - 875 - 90

Note: Yields are highly substrate-dependent and the provided ranges are for illustrative purposes based on similar reactions reported in the literature. Optimization is recommended.

Experimental Protocols

Protocol 1: Pictet-Spengler Reaction for the Synthesis of a Tetrahydroisoquinoline Derivative

This protocol describes a representative procedure for the acid-catalyzed Pictet-Spengler reaction between this compound and dopamine hydrochloride.

Materials:

  • This compound

  • Dopamine hydrochloride

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dopamine hydrochloride (1.1 eq).

  • Initiation of Reaction: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA, 2.0-3.0 eq) dropwise to the stirred suspension.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired tetrahydroisoquinoline product.

Visualizations

Pictet-Spengler Reaction Mechanism

pictet_spengler_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates Aldehyde This compound Imine Schiff Base/ Imine Formation Aldehyde->Imine Condensation Amine β-Arylethylamine (e.g., Dopamine) Amine->Imine Iminium Iminium Ion (Protonated Imine) Imine->Iminium Acid Catalysis (H+) Cyclization Intramolecular Electrophilic Substitution Iminium->Cyclization Ring Closure Product Tetrahydroisoquinoline Cyclization->Product Rearomatization (-H+) experimental_workflow Start Start Dissolve_Reactants Dissolve this compound and Dopamine HCl in DCM Start->Dissolve_Reactants Cool_Mixture Cool to 0°C Dissolve_Reactants->Cool_Mixture Add_Catalyst Add Trifluoroacetic Acid (TFA) Cool_Mixture->Add_Catalyst React Stir at Room Temperature (4-12 hours) Add_Catalyst->React Monitor_TLC Monitor by TLC React->Monitor_TLC Monitor_TLC->React Incomplete Quench Quench with NaHCO3 Solution Monitor_TLC->Quench Reaction Complete Extract Extract with DCM Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain Pure Product Purify->End

Application Notes and Protocols: Boc-Tyr(Bzl)-aldehyde in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. Fragments that bind, albeit often with low affinity, can be elaborated into more potent and selective drug candidates. Covalent FBDD, a subset of this strategy, employs fragments equipped with a reactive electrophilic "warhead" to form a covalent bond with a nucleophilic amino acid residue on the target protein. This can offer advantages such as increased potency, prolonged duration of action, and the ability to target shallow or challenging binding pockets.

Boc-Tyr(Bzl)-aldehyde is a tyrosine mimetic fragment featuring a reactive aldehyde warhead. The aldehyde group can form a reversible covalent bond (a Schiff base) with lysine (B10760008) residues or potentially undergo further reactions. The protected tyrosine scaffold is well-suited for targeting enzymes that recognize tyrosine residues, such as protein tyrosine phosphatases (PTPs) or kinase tyrosine-binding pockets. These application notes provide a hypothetical framework and protocols for the use of this compound and analogous electrophilic fragments in a covalent FBDD campaign targeting a protein tyrosine phosphatase.

Target Class: Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases are a family of enzymes that play crucial roles in cellular signaling by catalyzing the dephosphorylation of tyrosine residues.[1][2] Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive therapeutic targets.[1] Many PTPs, such as PTP1B and SHP2, are key negative regulators of signaling pathways like the insulin (B600854) and RAS/MAPK pathways.[3][4][5] The active site of PTPs contains a conserved cysteine residue that is highly nucleophilic and essential for catalysis, making it a prime target for covalent inhibitors. Additionally, the active site often possesses subsites that recognize the phenyl ring of the tyrosine substrate, which can be exploited by tyrosine-mimetic fragments.

Signaling Pathway Context: PTP1B in Insulin Signaling

Below is a diagram illustrating the role of PTP1B as a negative regulator in the insulin signaling pathway. Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes.

PTP1B_Insulin_Signaling cluster_membrane Plasma Membrane IR Insulin Receptor IRS1 IRS-1 IR->IRS1 phosphorylates (pY) PTP1B PTP1B IR->PTP1B PI3K PI3K IRS1->PI3K activates IRS1->PTP1B Insulin Insulin Insulin->IR binds AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes PTP1B->IR dephosphorylates PTP1B->IRS1 Boc_Tyr_Aldehyde This compound (Fragment Inhibitor) Boc_Tyr_Aldehyde->PTP1B inhibits

Caption: PTP1B negatively regulates insulin signaling.

Application: Covalent Fragment Screening

This compound can be included in a library of electrophilic fragments for screening against PTPs. The primary goal is to identify fragments that covalently modify the target protein, indicating binding at or near a reactive nucleophile.

Experimental Workflow

The following diagram outlines a typical workflow for a covalent fragment screening campaign.

Covalent_FBDD_Workflow A Covalent Fragment Library (including this compound) B Primary Screen: Intact Protein Mass Spectrometry A->B C Hit Identification (Fragments showing covalent modification) B->C D Dose-Response & Kinetic Analysis (e.g., qIT, LC-MS/MS) C->D E Orthogonal Validation (e.g., Enzymatic Assay, X-ray Crystallography) D->E F Hit-to-Lead Optimization E->F

Caption: Workflow for covalent fragment-based drug discovery.

Experimental Protocols

Primary Screen: Intact Protein Mass Spectrometry

This protocol is designed to rapidly identify fragments that form a covalent adduct with the target PTP.

Materials:

  • Purified target PTP (e.g., PTP1B) at 10 µM in 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP.

  • Covalent fragment library (including this compound) as 10 mM DMSO stocks.

  • Assay buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP.

  • Quenching solution: 0.1% formic acid in water.

Procedure:

  • In a 96-well plate, add 5 µL of 10 µM PTP1B to each well.

  • Add 0.5 µL of each 10 mM fragment stock to individual wells for a final fragment concentration of 100 µM. Include a DMSO-only control.

  • Incubate the plate at room temperature for 4 hours.

  • Quench the reaction by adding 45 µL of quenching solution.

  • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to detect the mass of the intact protein.

  • Identify hits by observing a mass shift corresponding to the molecular weight of the fragment.

Secondary Assay: Quantitative Irreversible Tethering (qIT)

This fluorescence-based assay determines the kinetics of covalent bond formation and helps to distinguish specific binders from non-specific reactive fragments.[6][7]

Materials:

  • Purified target PTP (e.g., PTP1B) at a suitable concentration (e.g., 5 µM).

  • Glutathione (GSH) as a control for non-specific reactivity.

  • Fluorogenic thiol-reactive probe (e.g., a maleimide-based probe).

  • Hit fragments from the primary screen.

  • Assay buffer.

Procedure:

  • Prepare serial dilutions of the hit fragments.

  • In separate 384-well plates, incubate the fragments with either the PTP or GSH at various concentrations and time points.

  • At each time point, add the fluorogenic probe to label any remaining free thiols on the PTP or GSH.

  • Measure the fluorescence intensity. A decrease in fluorescence indicates covalent modification by the fragment.

  • Calculate the rate of inactivation (k_obs) for each fragment concentration.

  • Determine the kinetic parameters k_inact (maximal rate of inactivation) and K_i (inhibitor concentration at half-maximal rate) by plotting k_obs against the fragment concentration.

Tertiary Assay: PTP1B Enzymatic Assay

This assay confirms that covalent modification leads to functional inhibition of the enzyme.

Materials:

  • PTP1B enzyme.

  • Hit fragments.

  • p-Nitrophenyl phosphate (B84403) (pNPP) as a substrate.

  • Assay buffer.

Procedure:

  • Pre-incubate PTP1B with varying concentrations of a hit fragment for different durations (e.g., 0, 30, 60, 120 minutes).

  • Initiate the enzymatic reaction by adding pNPP.

  • Measure the rate of pNPP hydrolysis by monitoring the absorbance at 405 nm.

  • Calculate the IC50 value for each pre-incubation time. A time-dependent decrease in IC50 is indicative of covalent inhibition.

Data Presentation

Quantitative data from these assays should be tabulated for clear comparison of fragment performance. The following tables present hypothetical data for illustrative purposes.

Table 1: Hypothetical Primary Screening and Kinetic Data for Aldehyde Fragments against PTP1B

Fragment IDStructureMW (Da)Mass Shift (Da)k_inact/K_i (M⁻¹s⁻¹)
F1 This compound355.43355.2150
F2 Boc-Phe-aldehyde249.31249.150
F3 Boc-Gly-aldehyde159.18159.010

Table 2: Hypothetical Enzymatic Inhibition Data for Fragment F1 against PTP1B

Pre-incubation Time (min)IC50 (µM)
0> 200
3085.2
6042.5
12021.0

Conclusion

This compound represents a promising, albeit currently underexplored, fragment for covalent FBDD campaigns, particularly against targets with tyrosine-recognition motifs like PTPs. The protocols and workflow described provide a general framework for identifying and characterizing covalent fragments. While direct experimental data for this compound in this context is not yet available in the public domain, the principles of covalent fragment screening suggest its potential as a valuable tool for initiating drug discovery programs against this important class of enzymes. Further investigation into libraries containing such tyrosine-mimetic electrophilic fragments is warranted.

References

Application Notes and Protocols for Macrocyclic Peptide Synthesis using Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of macrocyclic peptides utilizing N-α-Boc-O-benzyl-L-tyrosine aldehyde [Boc-Tyr(Bzl)-aldehyde] as a key building block. The methodology leverages solid-phase peptide synthesis (SPPS) for the assembly of the linear peptide precursor, followed by a solution-phase intramolecular cyclization. The key macrocyclization step involves the formation of a cyclic imine between the C-terminal tyrosine aldehyde and the N-terminal amine, which is subsequently stabilized by reductive amination. This approach offers a robust and versatile strategy for accessing a diverse range of macrocyclic peptides, which are of significant interest in drug discovery due to their enhanced conformational rigidity, metabolic stability, and binding affinity to biological targets.

Introduction

Macrocyclic peptides represent a promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their constrained cyclic structure often leads to improved pharmacological properties compared to their linear counterparts. One effective strategy for peptide macrocyclization is through the formation of an intramolecular imine bond between a C-terminal aldehyde and an N-terminal amine. This document outlines a comprehensive protocol using this compound for this purpose. The synthesis involves three main stages: solid-phase synthesis of the linear peptide aldehyde, cleavage from the resin, and solution-phase macrocyclization and purification.

Experimental Overview

The overall synthetic workflow is depicted below. The process begins with the on-resin synthesis of the desired linear peptide sequence using Boc/Bzl solid-phase peptide synthesis (SPPS). The C-terminal this compound is incorporated in the final step. The fully assembled peptide is then cleaved from the resin, and the crude linear peptide aldehyde is subjected to high-dilution conditions in solution to favor intramolecular cyclization. The resulting cyclic imine is then reduced to a stable secondary amine linkage to yield the final macrocyclic peptide.

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage cluster_Cyclization Solution-Phase Macrocyclization cluster_Purification Purification & Analysis Resin Resin Support Peptide_Chain Linear Peptide Assembly (Boc-SPPS) Resin->Peptide_Chain Elongation Aldehyde_Coupling Coupling of This compound Peptide_Chain->Aldehyde_Coupling Final Coupling Cleavage TFA-mediated Cleavage Aldehyde_Coupling->Cleavage Imine_Formation Intramolecular Imine Formation Cleavage->Imine_Formation Reductive_Amination Reductive Amination Imine_Formation->Reductive_Amination Purification RP-HPLC Purification Reductive_Amination->Purification Analysis LC-MS & NMR Characterization Purification->Analysis

Figure 1. Overall workflow for the synthesis of macrocyclic peptides.

Detailed Protocols

Solid-Phase Synthesis of the Linear Peptide Aldehyde

This protocol describes the manual synthesis of a linear peptide with a C-terminal tyrosine aldehyde using Boc chemistry.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-protected amino acids with appropriate side-chain protection (e.g., Bzl-based)

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for optional capping)

  • Acetic anhydride (B1165640) (for optional capping)

Protocol:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a peptide synthesis vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using standard coupling procedures (e.g., DIC/HOBt).

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with 10% DIEA in DCM.

  • Peptide Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Coupling of this compound: For the final coupling step, couple this compound to the N-terminus of the resin-bound peptide.

  • Final Wash: After the final coupling, wash the resin thoroughly with DCM and methanol, and dry under vacuum.

Cleavage of the Peptide from the Resin

Materials:

  • Peptide-bound resin from section 3.1

  • TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Protocol:

  • Place the dry peptide-bound resin in a round-bottom flask.

  • Add the TFA cleavage cocktail to the resin (10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude linear peptide aldehyde under vacuum.

Solution-Phase Macrocyclization

Materials:

Protocol:

  • Imine Formation: Dissolve the crude linear peptide aldehyde in a mixture of aqueous buffer and an organic co-solvent (e.g., acetonitrile or DMF) at a high dilution (concentration of 0.1-1.0 mM) to favor intramolecular cyclization. Stir the solution at room temperature for 4-6 hours. Monitor the formation of the cyclic imine by LC-MS.

  • Reductive Amination: To the solution containing the cyclic imine, add sodium cyanoborohydride (5-10 equivalents) in portions.

  • Continue to stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding a few drops of acetic acid.

  • Lyophilize the crude reaction mixture to obtain the crude macrocyclic peptide.

Purification and Characterization

Materials:

  • Crude macrocyclic peptide

  • Reversed-phase HPLC (RP-HPLC) system with a C18 column

  • Mobile phases: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)

  • Mass spectrometer (e.g., ESI-MS)

  • NMR spectrometer

Protocol:

  • Purification: Purify the crude macrocyclic peptide by preparative RP-HPLC using a suitable gradient of Solvent A and Solvent B.[1]

  • Collect the fractions containing the desired product and lyophilize to obtain the pure macrocyclic peptide.

  • Characterization: Confirm the identity and purity of the final product by analytical LC-MS and characterize the structure by NMR spectroscopy.[2][3]

Data Presentation

The following table summarizes representative data for the synthesis of a model macrocyclic peptide.

StepParameterValueNotes
SPPS Resin Loading0.5 mmol/gMerrifield Resin
Coupling Efficiency>99%Monitored by Kaiser test
Overall Yield (on resin)~85%Based on initial resin loading
Cleavage Crude Peptide Yield75-85%Relative to theoretical yield from resin
Purity of Crude Linear Peptide60-70%Assessed by analytical RP-HPLC
Macrocyclization Cyclization Yield50-70%Based on crude linear peptide, determined by LC-MS analysis
Purification Final Yield20-30%Overall isolated yield after purification
Final Purity>98%Determined by analytical RP-HPLC
Characterization Molecular Weight (MS)ConfirmedExpected mass observed
Structure (NMR)Confirmed1H and 2D NMR confirmed the cyclic structure

Signaling Pathways and Logical Relationships

The chemical transformations involved in the macrocyclization process are outlined below.

Macrocyclization_Pathway Linear_Peptide Linear Peptide Aldehyde (N-terminal amine, C-terminal aldehyde) Cyclic_Imine Cyclic Imine (Schiff Base) (Reversible Intermediate) Linear_Peptide->Cyclic_Imine Intramolecular Condensation (High Dilution, pH 5-6) Cyclic_Imine->Linear_Peptide Hydrolysis Macrocyclic_Peptide Stable Macrocyclic Peptide (Secondary Amine Linkage) Cyclic_Imine->Macrocyclic_Peptide Reductive Amination (NaBH3CN)

Figure 2. Key chemical transformations in the macrocyclization process.

Conclusion

The use of this compound provides an efficient and versatile method for the synthesis of macrocyclic peptides. The protocols outlined in this document offer a comprehensive guide for researchers in academia and industry. The resulting macrocyclic peptides can serve as valuable tools for exploring biological processes and as starting points for the development of novel therapeutics. Careful optimization of the cyclization conditions, particularly the concentration of the linear peptide, is crucial for maximizing the yield of the desired macrocyclic product.

References

Troubleshooting & Optimization

Technical Support Center: Boc-Tyr(Bzl)-aldehyde in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Tyr(Bzl)-aldehyde. The following sections address common issues, particularly racemization, that may be encountered during peptide coupling reactions.

Troubleshooting Guide: Racemization of this compound During Coupling

Issue: Significant epimerization of the C-terminal Tyr(Bzl)-aldehyde residue is observed after coupling.

The aldehyde group makes the α-proton of the C-terminal amino acid particularly susceptible to abstraction, leading to racemization under basic or even mildly basic conditions commonly used in peptide coupling.[1][2] This can occur through two primary mechanisms: direct enolization or the formation of an oxazol-5(4H)-one intermediate.[1]

Potential Causes and Recommended Solutions
CauseRecommendationExperimental Protocol
Inappropriate Coupling Reagent Use a coupling reagent known for low racemization potential. Carbodiimides like DCC or DIC should be used with additives such as HOBt or Oxyma Pure to suppress racemization.[3][4] Phosphonium (e.g., PyBOP) or aminium (e.g., HBTU, HATU) based reagents are often preferred for their efficiency and lower racemization risk.[4][5]Protocol: Dissolve this compound (1 equiv.) and the N-terminal amine component (1.2 equiv.) in an appropriate solvent (e.g., DMF, DCM). In a separate vessel, prepare the coupling reagent solution (e.g., HATU (1.1 equiv.) and a hindered base like DIPEA (2 equiv.) in DMF). Add the coupling reagent solution to the amino acid/amine mixture at 0 °C and monitor the reaction by LC-MS.
Strong or Sterically Unhindered Base The choice of base is critical. Strong or sterically unhindered bases like triethylamine (B128534) (TEA) can readily abstract the α-proton.[5] Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA).[4][5] In some cases, an even weaker base like 2,4,6-collidine may be beneficial.[4]Protocol: Substitute TEA with DIPEA or NMM in your standard coupling protocol. Use the minimum effective amount of base required to neutralize any salts and facilitate the reaction.
Prolonged Activation Time Allowing the this compound to remain in an activated state for an extended period before the addition of the amine component increases the risk of racemization.Protocol: Employ an in situ activation strategy. Mix the this compound and the amine component together before adding the coupling reagent. If pre-activation is necessary, keep the activation time to an absolute minimum (e.g., < 5 minutes) at a low temperature (0 °C).
High Reaction Temperature Elevated temperatures accelerate the rate of racemization.[5]Protocol: Perform the coupling reaction at a reduced temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring its progress. For particularly sensitive couplings, maintaining the reaction at 0 °C for a longer duration may be necessary.
Solvent Polarity Polar aprotic solvents like DMF can promote racemization.[6]Protocol: If the solubility of the peptide allows, consider using a less polar solvent such as dichloromethane (B109758) (DCM) or a solvent mixture (e.g., DCM/DMF). The use of chloroform (B151607) with trifluoroethanol has also been reported to suppress epimerization.[6]

Frequently Asked Questions (FAQs)

Q1: Why is this compound more prone to racemization than its corresponding carboxylic acid, Boc-Tyr(Bzl)-OH?

A1: The electron-withdrawing nature of the aldehyde group increases the acidity of the α-proton on the chiral carbon. This makes the proton more susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in racemization.[1]

Q2: Can I use carbodiimides like DCC for coupling with this compound?

A2: Yes, but it is highly recommended to use them in conjunction with racemization-suppressing additives. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) react with the activated intermediate to form an active ester that is less prone to racemization than the initial O-acylisourea intermediate.[3][4]

Q3: Are there alternative methods for synthesizing peptide aldehydes that can minimize racemization from the start?

A3: Yes, several synthetic strategies aim to introduce the aldehyde functionality late in the synthesis or use precursors that are less prone to racemization. One common method is the reduction of a corresponding Weinreb amide or ester.[7] Another approach involves the oxidation of a protected amino alcohol precursor using a mild oxidizing agent like Dess-Martin periodinane, which is known to be a racemization-free process.[8]

Q4: How can I accurately quantify the level of racemization in my final peptide aldehyde product?

A4: The most reliable method for quantifying racemization is through chiral chromatography (HPLC or GC) of the purified peptide. This involves using a chiral stationary phase that can separate the desired diastereomer from its epimer. Comparison of the peak areas allows for the determination of the diastereomeric excess (d.e.).

Visualizing the Chemistry of Racemization and Mitigation

The following diagrams illustrate the key chemical pathways and experimental workflows discussed.

racemization_pathways Pathways of Aldehyde Racemization cluster_direct Direct Enolization cluster_oxazolone Oxazolone Formation Start_L Boc-Tyr(Bzl)-L-aldehyde Enolate Planar Enolate Intermediate Start_L->Enolate - H+ (Base) Activated Activated Aldehyde (e.g., with coupling reagent) Start_L->Activated Product_D Boc-Tyr(Bzl)-D-aldehyde Enolate->Product_D + H+ Oxazolone Oxazol-5(4H)-one Intermediate Activated->Oxazolone Intramolecular cyclization Aromatic_Oxazole Aromatic Oxazole (Achiral) Oxazolone->Aromatic_Oxazole - H+ Racemized_Oxazolone Racemized Oxazolone Aromatic_Oxazole->Racemized_Oxazolone + H+ Racemized_Peptide Racemized Peptide Aldehyde Racemized_Oxazolone->Racemized_Peptide Amine attack

Caption: Mechanisms of racemization for C-terminal peptide aldehydes.

experimental_workflow Workflow for Minimizing Racemization Start Start: this compound + Amine Component Solvent Choose Less Polar Solvent (e.g., DCM) Start->Solvent Cool Cool to 0 °C Solvent->Cool Reagents Add Coupling Reagent (e.g., HATU) + Hindered Base (e.g., DIPEA) Cool->Reagents Monitor Monitor Reaction by LC-MS Reagents->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (e.g., Flash Chromatography) Workup->Purify Analyze Analyze for Racemization (Chiral HPLC) Purify->Analyze

Caption: Recommended experimental workflow to mitigate racemization.

References

Technical Support Center: Boc-Tyr(Bzl)-aldehyde in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential side reactions when using Boc-Tyr(Bzl)-aldehyde in peptide synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in peptide synthesis?

This compound is a derivative of the amino acid tyrosine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, the phenolic hydroxyl group is protected by a benzyl (B1604629) (Bzl) group, and the carboxylic acid is reduced to an aldehyde. Its primary use in peptide synthesis is for the introduction of a reactive aldehyde functionality within a peptide sequence. This aldehyde can then be used for various post-synthetic modifications, such as chemoselective ligation to form oximes, hydrazones, or other derivatives, enabling the synthesis of cyclic peptides, peptidomimetics, and bioconjugates.

Q2: What are the most common potential side reactions associated with this compound during peptide synthesis?

While specific literature on side reactions of this compound is limited, based on the reactivity of its functional groups, the following side reactions are plausible:

  • Racemization: The alpha-proton of the amino aldehyde is susceptible to abstraction, especially under basic conditions used during coupling, which can lead to a loss of stereochemical integrity.[1]

  • Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, particularly during handling, storage, or certain reaction conditions.

  • Over-oxidation during Boc Deprotection: The acidic conditions used for Boc deprotection, if not carefully controlled, could potentially affect the aldehyde.

  • Aldol Condensation: Under basic conditions, the aldehyde could potentially undergo self-condensation or react with other carbonyl-containing molecules.

  • Reaction with Scavengers: During the final cleavage from the resin, scavengers used to trap reactive cations could potentially react with the aldehyde group.[2]

  • Benzyl (Bzl) Group Migration: Although less common than with Boc-Tyr(Bzl)-OH, there is a possibility of acid-catalyzed migration of the benzyl group from the phenolic oxygen to the aromatic ring of the tyrosine side chain during repeated acid treatments for Boc deprotection.

Q3: How can I minimize racemization when using this compound?

Minimizing racemization is critical for maintaining the biological activity of the final peptide. The following strategies can be employed:

  • Choice of Coupling Reagents: Use coupling reagents known to suppress racemization, such as those based on phosphonium (B103445) salts (PyBOP, PyAOP) or aminium/uronium salts (HATU, HBTU) in combination with an additive like OxymaPure.[3][4] Avoid using carbodiimides like DCC or DIC without an appropriate additive.

  • Control of Base: Use a hindered base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts. Stronger, less hindered bases can increase the rate of racemization.

  • Reaction Temperature: Perform the coupling reaction at a reduced temperature (e.g., 0°C) to slow down the rate of racemization.

  • Pre-activation Time: Keep the pre-activation time of the amino acid derivative to a minimum before adding the resin-bound amine.

Troubleshooting Guide

Problem Potential Cause Recommended Solution Analytical Method for Detection
Low yield of the desired peptide Incomplete coupling of this compound.- Use a more efficient coupling reagent (e.g., HATU, HCTU).- Double couple the this compound.- Increase the coupling time.HPLC-MS analysis of a small-scale cleavage to check for deletion sequences.
Premature cleavage or instability on the resin.- Ensure the appropriate resin and linker are used for Boc chemistry.- Minimize exposure to harsh conditions.HPLC-MS to identify truncated peptides.
Presence of an unexpected peak with +16 Da mass difference Oxidation of the aldehyde to a carboxylic acid.- Store and handle this compound under an inert atmosphere (e.g., argon or nitrogen).- Use freshly prepared and degassed solvents.- Avoid prolonged exposure to air.HPLC-MS, where the mass of the impurity will correspond to the oxidized product.
Presence of a diastereomeric impurity Racemization of the Tyr(Bzl)-aldehyde residue.- Follow the recommendations in the FAQ section to minimize racemization.- Analyze the stereochemical purity of the this compound starting material.Chiral HPLC analysis of the final peptide or enzymatic digestion followed by chiral GC-MS of the amino acid.
Multiple unidentified peaks in the final product Side reactions with scavengers during cleavage.- Use a cleavage cocktail with scavengers that are less likely to react with aldehydes (e.g., triisopropylsilane (B1312306) (TIS) and water).[5]- Perform a small-scale cleavage with different scavenger cocktails to optimize conditions.HPLC-MS to characterize the byproducts.
Benzyl group migration.- Use a more acid-stable protecting group for the tyrosine side chain if repeated acid exposure is a concern.- Minimize the time of exposure to strong acids during Boc deprotection.HPLC-MS and potentially NMR spectroscopy of the purified byproduct to confirm the structural rearrangement.

Experimental Protocols

Protocol 1: General Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1 x 1 minute and 1 x 20-30 minutes. Wash the resin thoroughly with DCM and DMF.

  • Neutralization: Neutralize the resin with 5-10% DIPEA in DMF for 2 x 2 minutes. Wash the resin with DMF.

  • Coupling:

    • Dissolve this compound (2-4 equivalents) and a suitable coupling reagent (e.g., HBTU, 2-4 equivalents) and an additive (e.g., HOBt or Oxyma, 2-4 equivalents) in DMF.

    • Add DIPEA (4-8 equivalents) to the activation mixture.

    • Add the activated amino aldehyde solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines, indicating incomplete coupling. If the test is positive, a second coupling may be necessary.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling of this compound Resin Start with Resin Swell Swell Resin (DCM/DMF) Resin->Swell Deprotect Boc Deprotection (TFA/DCM) Swell->Deprotect Wash1 Wash (DCM/DMF) Deprotect->Wash1 Neutralize Neutralize (DIPEA/DMF) Wash1->Neutralize Wash2 Wash (DMF) Neutralize->Wash2 Activate Activate this compound (Coupling Reagent + Base) Wash2->Activate Couple Add to Resin (1-4 hours) Activate->Couple Wash3 Wash (DMF/DCM) Couple->Wash3 Kaiser Kaiser Test Wash3->Kaiser Decision Complete? Kaiser->Decision Recouple Recouple Decision->Recouple No Next_Cycle Proceed to Next Cycle Decision->Next_Cycle Yes Recouple->Couple

Caption: Standard solid-phase peptide synthesis workflow for incorporating this compound.

troubleshooting_logic cluster_solutions Potential Causes & Solutions Start Analyze Crude Peptide by HPLC-MS Problem Identify Main Impurity/Issue Start->Problem LowYield Low Yield of Desired Peptide Problem->LowYield Low Intensity of Target Peak Mass16 Impurity with +16 Da Problem->Mass16 Mass = Target + 16 Diastereomer Diastereomeric Impurity Problem->Diastereomer Peak Shouldering/Splitting OtherPeaks Multiple Unidentified Peaks Problem->OtherPeaks Complex Chromatogram IncompleteCoupling Incomplete Coupling -> Double Couple, Change Reagent LowYield->IncompleteCoupling Oxidation Aldehyde Oxidation -> Inert Atmosphere, Fresh Solvents Mass16->Oxidation Racemization Racemization -> Low Temp, Hindered Base Diastereomer->Racemization ScavengerReaction Scavenger Side Reaction -> Optimize Cleavage Cocktail OtherPeaks->ScavengerReaction BzlMigration Bzl Group Migration -> Minimize Acid Exposure OtherPeaks->BzlMigration

Caption: Troubleshooting logic for identifying and addressing side reactions of this compound.

References

Technical Support Center: Reductive Amination of Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the reductive amination of N-α-Boc-O-benzyl-L-tyrosinal, commonly known as Boc-Tyr(Bzl)-aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yield in the reductive amination of this compound?

Low yields in this reaction typically stem from one or more of the following factors:

  • Incomplete Imine Formation: The initial condensation between the aldehyde and the amine to form the imine is a critical, and often reversible, step. Factors such as improper pH, steric hindrance from the bulky Boc and Bzl protecting groups, or the presence of water can hinder this formation.

  • Suboptimal Reducing Agent: The choice of reducing agent is crucial. A reagent that is too harsh can reduce the starting aldehyde before it forms the imine, while one that is too mild may not efficiently reduce the formed imine.

  • Reagent Instability: The aldehyde starting material, this compound, can be prone to degradation or side reactions if not handled and stored correctly. Similarly, some reducing agents are moisture-sensitive and can lose activity.

  • Side Reactions: Undesirable side reactions, such as over-alkylation of the amine (if it's a primary amine), or Cannizzaro reaction of the aldehyde under basic conditions, can consume starting materials and reduce the yield of the desired product.

  • Difficult Purification: The final product may be difficult to isolate from the reaction mixture, leading to apparent low yields due to product loss during workup and purification.

Q2: How does pH affect the reductive amination of this compound?

The pH of the reaction medium is a critical parameter. For the initial imine formation, slightly acidic conditions (typically pH 4-6) are often optimal. This is because the acid catalyzes the dehydration step involved in imine formation. However, if the pH is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic and inhibiting the reaction. Conversely, a basic pH can promote side reactions of the aldehyde.

Q3: Which reducing agent is best for the reductive amination of this compound?

The ideal reducing agent should be mild enough to not reduce the starting aldehyde but strong enough to efficiently reduce the intermediate imine. Commonly used reducing agents for this purpose include:

  • Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Often the reagent of choice due to its mildness and selectivity for imines over aldehydes. It also tolerates a wide range of functional groups.

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent, but it is toxic and requires careful handling.

  • Sodium Borohydride (B1222165) (NaBH₄): A more powerful reducing agent that can also reduce the starting aldehyde. If used, it is typically added after allowing sufficient time for imine formation.

The optimal choice will depend on the specific amine being used and the reaction conditions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A spot for the this compound starting material should be compared against the reaction mixture over time. The disappearance of the aldehyde spot and the appearance of a new, more polar product spot indicate that the reaction is proceeding. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring, allowing for the identification of the starting material, intermediate imine, and the final product.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low yields in the reductive amination of this compound.

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Poor Quality or Degraded Starting Material 1. Verify the purity of this compound by NMR or LC-MS. Aldehydes can oxidize to carboxylic acids upon prolonged storage. 2. Ensure the amine is pure and dry. 3. If using a salt form of the amine, ensure an appropriate amount of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is added to liberate the free amine.
Inefficient Imine Formation 1. Optimize pH: If not already doing so, add a catalytic amount of a weak acid like acetic acid to the reaction mixture to facilitate imine formation. 2. Remove Water: The formation of the imine produces water, which can shift the equilibrium back to the starting materials.[1] Consider adding a dehydrating agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture. 3. Increase Reaction Time/Temperature: Allow more time for the imine to form before adding the reducing agent. Gentle heating (e.g., to 40-50 °C) can sometimes promote imine formation, but monitor for potential side reactions.
Ineffective Reduction Step 1. Choice of Reducing Agent: If using a mild reducing agent like NaBH(OAc)₃ and the reaction is stalling, consider switching to a slightly more reactive one, or increasing the equivalents used. If using NaBH₄, ensure the imine has had sufficient time to form before its addition to avoid reduction of the starting aldehyde.[2] 2. Reagent Activity: Ensure the reducing agent is fresh and has been stored under anhydrous conditions, especially if it is moisture-sensitive like NaBH(OAc)₃.
Problem 2: Presence of Multiple Products or Impurities
Possible Cause Troubleshooting Steps
Over-alkylation of Primary Amine 1. Use of Excess Amine: Using a slight excess of the aldehyde relative to the primary amine can sometimes minimize the formation of the tertiary amine byproduct. 2. Slow Addition of Aldehyde: Adding the aldehyde slowly to a solution of the amine and the reducing agent can help to keep the concentration of the newly formed secondary amine low, reducing its chance to react further.
Reduction of Starting Aldehyde 1. This is more common when using less selective reducing agents like NaBH₄.[2] 2. Two-Step Procedure: First, allow the imine to form completely (monitor by TLC or LC-MS), and then add the reducing agent. 3. Switch to a Milder Reducing Agent: Use NaBH(OAc)₃ or NaBH₃CN, which are more selective for the imine over the aldehyde.[2]
Epimerization 1. The chiral center in this compound is generally stable under standard reductive amination conditions. However, prolonged exposure to harsh acidic or basic conditions could potentially lead to some epimerization. 2. Maintain a neutral or slightly acidic pH and avoid excessive heat.

Data Presentation

The following tables provide representative yields for the reductive amination of aromatic aldehydes with various amines and reducing agents. While specific data for this compound is not extensively published, these examples with structurally similar compounds offer a useful benchmark for expected outcomes.

Table 1: Reductive Amination of Benzaldehyde with Benzylamine

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH(OAc)₃Dichloromethane25492
2NaBH₃CNMethanol (B129727)25688
3NaBH₄Methanol0-25585
4H₂/Pd-CEthanol251295

Table 2: Reductive Amination of Various Aromatic Aldehydes with Aniline using NaBH(OAc)₃

EntryAldehydeYield (%)
14-Methoxybenzaldehyde94
24-Chlorobenzaldehyde90
34-Nitrobenzaldehyde85
42-Naphthaldehyde91

Experimental Protocols

The following are general protocols that can be adapted for the reductive amination of this compound. It is recommended to perform a small-scale trial reaction first to optimize conditions for your specific amine.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or THF) is added the amine (1.0-1.2 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation. The formation of the imine can be monitored by TLC or LC-MS.

  • Reduction: Once imine formation is significant, sodium triacetoxyborohydride (1.5-2.0 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the starting materials are consumed (typically 4-24 hours), as monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride
  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent (e.g., methanol or ethanol). Stir the mixture at room temperature for 2-4 hours, or until imine formation is complete as indicated by TLC or LC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) in small portions. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours).

  • Work-up: Carefully quench the reaction by the slow addition of water or 1 M HCl at 0 °C. The solvent is then removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Mandatory Visualizations

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Purification Start Start Reagents This compound + Amine Start->Reagents Solvent Anhydrous Solvent Reagents->Solvent Imine_Formation Stir at RT (Optional: Acetic Acid) Solvent->Imine_Formation Monitoring1 Monitor by TLC/LC-MS Imine_Formation->Monitoring1 Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Monitoring1->Add_Reducing_Agent Stir_Reduction Stir at RT Add_Reducing_Agent->Stir_Reduction Monitoring2 Monitor by TLC/LC-MS Stir_Reduction->Monitoring2 Quench Quench Reaction Monitoring2->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Product Purify->Product

Caption: Workflow for the reductive amination of this compound.

Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Check_SM Check Starting Material Purity (Aldehyde & Amine) Start->Check_SM SM_OK Purity OK Check_SM->SM_OK Yes SM_Not_OK Repurify or Use New Starting Materials Check_SM->SM_Not_OK No Check_Imine Monitor Imine Formation (TLC/LC-MS) SM_OK->Check_Imine Imine_Formed Imine Formed Check_Imine->Imine_Formed Yes No_Imine Optimize Imine Formation: - Add Acetic Acid - Add Dehydrating Agent - Increase Time/Temp Check_Imine->No_Imine No Check_Reduction Check Reduction Step Imine_Formed->Check_Reduction Reduction_OK Product Formed - Proceed to Purification Check_Reduction->Reduction_OK Complete Reduction_Failed Troubleshoot Reduction: - Check Reducing Agent Activity - Increase Equivalents - Change Reducing Agent Check_Reduction->Reduction_Failed Incomplete

Caption: Troubleshooting decision tree for low yield in reductive amination.

References

Technical Support Center: Purification of Peptides Modified with Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of peptides modified with Boc-Tyr(Bzl)-aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a derivative of the amino acid tyrosine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic hydroxyl group is protected by a benzyl (B1604629) (Bzl) group.[1] The unique feature of this derivative is the presence of an aldehyde functionality on the side chain. This aldehyde group is a valuable tool for various applications, including the site-specific modification of peptides and proteins, and for creating peptide-based inhibitors of proteases.[2]

Q2: What are the main challenges in purifying peptides modified with this compound?

A2: The primary challenges stem from the reactivity of the aldehyde group. Key difficulties include:

  • Aldehyde stability: The aldehyde group can be sensitive to the strongly acidic conditions used for cleavage from the resin and deprotection of side-chain protecting groups.[3]

  • Side reactions: The aldehyde is susceptible to oxidation to a carboxylic acid, reduction to an alcohol, or formation of Schiff bases with primary amines. These side reactions can occur during synthesis, cleavage, or purification.[4]

  • Purification difficulty: Closely related impurities, such as the oxidized or reduced forms of the peptide, can be difficult to separate from the desired aldehyde-containing peptide using standard purification techniques like RP-HPLC.[5]

  • Racemization: The alpha-carbon bearing the aldehyde can be prone to epimerization under certain conditions.[6]

Q3: Which solid-phase peptide synthesis (SPPS) strategy is recommended for peptides containing this compound?

A3: The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and often reliable method for synthesizing these peptides.[7][8] In this approach, the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more permanent Bzl-based side-chain protecting groups and the linkage to the resin are cleaved with a strong acid like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) in the final step.[2][7]

Troubleshooting Guides

Problem 1: Low yield of the desired peptide aldehyde after cleavage and purification.
Possible Cause Suggested Solution Citation
Incomplete Cleavage Optimize the cleavage cocktail and reaction time. For Boc/Bzl chemistry, ensure complete removal of the peptide from the resin using a strong acid like HF or TFMSA. The duration of cleavage may need to be extended for longer or more complex peptides.[9][10]
Aldehyde Degradation during Cleavage Use a milder cleavage cocktail if possible, or perform the cleavage at a lower temperature (e.g., 0°C) to minimize side reactions. The choice of scavengers in the cleavage cocktail is critical to protect the aldehyde group.[11]
Precipitation Issues Ensure complete precipitation of the crude peptide from the cleavage cocktail using cold diethyl ether or methyl tert-butyl ether (MTBE). Incomplete precipitation will lead to loss of product.[12]
Poor Solubility of Crude Peptide If the crude peptide is difficult to dissolve for purification, try using a small amount of a stronger, water-miscible organic solvent like DMSO or DMF, followed by dilution with the initial HPLC mobile phase.[13]
Loss during Purification Optimize the RP-HPLC gradient to ensure good separation and recovery. Very shallow gradients can sometimes lead to broad peaks and lower apparent yields.[13]
Problem 2: Presence of multiple peaks in the HPLC chromatogram of the purified peptide.
Possible Cause Suggested Solution Citation
Oxidation of Aldehyde This will result in a peak with a mass increase of 16 Da. To minimize oxidation, degas all solvents, work under an inert atmosphere (e.g., nitrogen or argon), and consider adding antioxidants like Dithiothreitol (DTT) to the purification buffers, if compatible with the peptide sequence.[4][14]
Reduction of Aldehyde This will result in a peak with a mass increase of 2 Da. Ensure that no reducing agents are inadvertently introduced during the workup or purification steps.[4]
Incomplete Deprotection Peaks corresponding to the peptide with remaining protecting groups (e.g., +90 Da for Bzl) may be observed. Extend the cleavage time or use a stronger cleavage cocktail.[9]
Racemization/Epimerization This can lead to diastereomers that may be separable by RP-HPLC, resulting in closely eluting peaks. This is often difficult to resolve post-synthesis and requires optimization of the synthesis and cleavage conditions to prevent.[6]
Formation of Adducts with Scavengers Scavengers used in the cleavage cocktail can sometimes form adducts with the peptide. Ensure thorough washing of the precipitated peptide to remove residual scavengers.[11]
Aspartimide Formation For peptides containing Asp residues, aspartimide formation can occur under acidic or basic conditions, leading to a mixture of α- and β-peptides. Using the β-cyclohexyl ester of aspartic acid can reduce this side reaction in Boc synthesis.[10]

Quantitative Data Summary

The following table summarizes typical yields and purities that can be expected during the synthesis and purification of peptide aldehydes. Note that these values can vary significantly depending on the peptide sequence, length, and the specific protocols used.

Step Typical Yield (%) Typical Purity (%) Citation
Crude Peptide after Cleavage 50 - 8050 - 70[15][16]
After RP-HPLC Purification 10 - 40 (overall)> 95[15][17]

Experimental Protocols

Protocol 1: Cleavage and Deprotection of the Peptide from the Resin

This protocol is a general guideline for cleaving a peptide synthesized using Boc/Bzl chemistry on a Merrifield or similar resin.

Materials:

  • Peptide-resin (dried under vacuum)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol (B1678582), thioanisole, ethanedithiol)

  • HF cleavage apparatus (if using HF)

  • Reaction vessel

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation: Place the dried peptide-resin (typically 100-500 mg) into the reaction vessel of the HF cleavage apparatus. Add the appropriate scavengers. A common scavenger cocktail for peptides containing Tyr is a mixture of p-cresol and p-thiocresol.

  • HF Cleavage: Carefully distill anhydrous HF into the reaction vessel at -78°C (dry ice/acetone bath). The typical volume is 10 mL of HF per gram of peptide-resin.

  • Reaction: Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.

  • Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.

  • Washing: Wash the precipitated peptide several times with cold diethyl ether to remove the scavengers and other organic-soluble impurities.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 2: Purification of the Peptide Aldehyde by RP-HPLC

Materials:

  • Crude peptide aldehyde

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 HPLC column (preparative or semi-preparative)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A (see below). If solubility is an issue, a small amount of ACN or DMSO can be added. Centrifuge the sample to remove any insoluble material before injection.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% TFA in HPLC grade water.

    • Buffer B: 0.1% TFA in 90% acetonitrile and 10% water. Degas both buffers before use.

  • Column Equilibration: Equilibrate the C18 column with Buffer A at a flow rate appropriate for the column size.

  • Gradient Elution: Inject the dissolved peptide sample onto the column. Elute the peptide using a linear gradient of Buffer B. A typical starting gradient for a new peptide is 5% to 65% Buffer B over 60 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.[13][18]

  • Fraction Collection: Monitor the column effluent at 220 nm and 280 nm. Collect fractions corresponding to the peaks.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure peptide aldehyde.

  • Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final peptide as a fluffy white powder.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification cluster_analysis Analysis & Final Product SPPS Boc/Bzl Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin (e.g., HF or TFMSA) + Scavengers SPPS->Cleavage Precipitation Precipitation with Cold Ether/MTBE Cleavage->Precipitation Washing Washing and Drying of Crude Peptide Precipitation->Washing Dissolution Dissolution of Crude Peptide in Buffer A Washing->Dissolution RPHPLC RP-HPLC Purification (C18 column) Dissolution->RPHPLC Fractionation Fraction Collection RPHPLC->Fractionation Analysis Analysis of Fractions (Analytical HPLC, Mass Spec) Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Purified Peptide Aldehyde Lyophilization->FinalProduct

Caption: Workflow for the purification of a this compound modified peptide.

logical_relationships cluster_troubleshooting Troubleshooting Purification Issues cluster_causes_low_yield Potential Causes cluster_causes_impure Potential Causes LowYield Low Yield IncompleteCleavage Incomplete Cleavage LowYield->IncompleteCleavage leads to AldehydeDegradation Aldehyde Degradation LowYield->AldehydeDegradation leads to PoorSolubility Poor Solubility LowYield->PoorSolubility leads to ImpureProduct Impure Product Oxidation Oxidation (+16 Da) ImpureProduct->Oxidation leads to Reduction Reduction (+2 Da) ImpureProduct->Reduction leads to IncompleteDeprotection Incomplete Deprotection ImpureProduct->IncompleteDeprotection leads to SideProducts Side-Reaction Products ImpureProduct->SideProducts leads to

Caption: Common issues and their causes in peptide aldehyde purification.

References

Navigating the Challenges of Boc-Tyr(Bzl)-aldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Boc-Tyr(Bzl)-aldehyde. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the inherent instability of this valuable reagent, particularly under acidic conditions. By understanding the degradation pathways and implementing the proper handling techniques, you can ensure the integrity of your starting material and the success of your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound, or tert-butyl (S)-(1-(4-(benzyloxy)phenyl)-3-oxopropan-2-yl)carbamate, is a protected amino aldehyde. It is a key building block in medicinal chemistry and peptide synthesis, often used in reactions like reductive amination to introduce a modified tyrosine residue into a target molecule. The Boc (tert-butyloxycarbonyl) group protects the amine, while the Bzl (benzyl) group protects the phenolic hydroxyl group, allowing for selective reactions at the aldehyde functionality.

Q2: What is the primary cause of this compound instability?

The primary cause of instability is the acid-labile nature of the Boc protecting group. The tert-butoxycarbonyl group is designed to be removed under acidic conditions. Exposure to even moderate acids can initiate the cleavage of the Boc group, exposing the free amine and leading to unwanted side reactions or complete degradation of the starting material.

Q3: What are the visible signs of degradation?

Degradation of this compound is not always visually apparent. The compound is a white to off-white solid, and degradation may not cause a significant color change. The most reliable methods for detecting degradation are analytical, such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, the appearance of new, more polar spots (that may stain with ninhydrin) is a strong indicator of Boc deprotection.

Q4: How should I properly store this compound?

To ensure stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, typically at 2-8°C. It should be stored away from acidic compounds and moisture.

Troubleshooting Guide

Issue 1: Low or no yield in my reaction (e.g., reductive amination).

Possible Cause Suggested Action
Degradation of starting material Before starting your reaction, always check the purity of your this compound using TLC or ¹H NMR. A fresh, pure sample should show a single spot on TLC.
Inappropriate reaction conditions Avoid acidic conditions during the reaction setup if the Boc group needs to be retained. For reductive aminations, use neutral or slightly basic conditions. Reagents like sodium triacetoxyborohydride (B8407120) (STAB) are effective under neutral conditions.
Premature deprotection during workup Acidic aqueous workups (e.g., washing with 1N HCl) will cleave the Boc group. Use neutral (water, brine) or slightly basic (saturated NaHCO₃) washes if the Boc group is to be preserved.

Issue 2: Appearance of unexpected byproducts in my final product.

Possible Cause Suggested Action
Partial deprotection of the Boc group If your reaction mixture is inadvertently exposed to acid, you may have a mixture of Boc-protected and deprotected material, leading to multiple products. Ensure all reagents and solvents are free from acidic impurities.
Aldol condensation of the aldehyde Phenylacetaldehydes can undergo self-condensation, especially in the presence of acid or base.[1][2] This is more likely during prolonged reaction times or storage. Use the aldehyde promptly after weighing and keep reaction times as short as possible.
Oxidation of the aldehyde Aldehydes can be sensitive to air and may oxidize to the corresponding carboxylic acid (Boc-Tyr(Bzl)-OH).[3][4][5] While less common under inert reaction conditions, it can occur upon prolonged storage or exposure to air. Store the aldehyde under an inert atmosphere (e.g., argon or nitrogen).

Quantitative Data on Boc Group Instability

Table 1: General Stability of Boc Group under Acidic Conditions

Acidic Condition Observation Implication for Researchers
0.1% TFA in ACN/H₂O Approximately 10% cleavage observed after 4 hours at room temperature during RP-HPLC.Short exposure to dilute TFA (e.g., during HPLC purification) may be tolerated, but fractions should be neutralized or lyophilized promptly.
1% TFA in DCM Can lead to 20-40% cleavage of some Boc groups within 30 minutes.Mildly acidic conditions can still cause significant deprotection over the course of a typical reaction.
50% TFA in DCM Commonly used for complete and rapid Boc deprotection in peptide synthesis.[6]These conditions are suitable for intentional deprotection but must be avoided if the Boc group is to be retained.
HCl in various solvents The rate of deprotection shows a second-order dependence on HCl concentration.The speed of deprotection with HCl can be finely tuned by adjusting its concentration, but it is generally a fast process.[7]

Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

Objective: To quickly assess the integrity of this compound before use.

Materials:

  • This compound sample

  • TLC plate (silica gel 60 F₂₅₄)

  • Mobile Phase: 30% Ethyl Acetate in Hexane (v/v)

  • Developing Chamber

  • UV Lamp (254 nm)

  • Ninhydrin (B49086) stain solution

  • Heat gun or hot plate

Procedure:

  • Dissolve a small amount of the this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot the solution onto the baseline of the TLC plate.

  • Place the plate in the developing chamber pre-saturated with the mobile phase.

  • Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Remove the plate and mark the solvent front.

  • Visualize the plate under a UV lamp. A pure sample should show a single, UV-active spot.

  • Next, dip the plate in the ninhydrin stain solution and gently heat it. The starting material (with the Boc group intact) should not produce a colored spot. The appearance of a purple/blue spot indicates the presence of a free amine, signifying Boc deprotection.

Protocol 2: Reductive Amination with Benzylamine (B48309) (Boc Group Preserved)

Objective: To perform a reductive amination while minimizing the risk of Boc deprotection.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere.

  • Add benzylamine to the solution and stir the mixture at room temperature for 1 hour to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (STAB) to the reaction mixture. Note: STAB is a mild reducing agent that is effective under neutral conditions, thus preserving the Boc group.[8]

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 30% Ethyl Acetate/Hexane). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel as needed.

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the handling and reactivity of this compound.

G cluster_workflow Experimental Workflow for Acid-Sensitive Reactions start Start: Obtain This compound check_purity Assess Purity (TLC, NMR) start->check_purity is_pure Is Compound Pure? check_purity->is_pure proceed Proceed with Acid-Free Reaction (e.g., Reductive Amination with STAB) is_pure->proceed Yes purify_start Purify Starting Material is_pure->purify_start No workup Neutral/Basic Workup proceed->workup product Final Boc-Protected Product workup->product purify_start->check_purity

Caption: Workflow for handling this compound.

G cluster_degradation Primary Acidic Degradation Pathway reactant This compound protonation Protonation of Boc Group reactant->protonation H⁺ (e.g., TFA) carbocation Formation of tert-butyl cation protonation->carbocation deprotected Tyr(Bzl)-aldehyde (Free Amine) carbocation->deprotected byproducts Isobutylene + CO₂ carbocation->byproducts

Caption: Boc group cleavage mechanism under acidic conditions.

G cluster_troubleshooting Troubleshooting Logic for Failed Reactions start Reaction Yield is Low or Product is Impure check_sm Check Purity of This compound (TLC/NMR) start->check_sm sm_ok Starting Material OK? check_sm->sm_ok check_cond Review Reaction Conditions: - Anhydrous solvents? - Inert atmosphere? - Correct stoichiometry? sm_ok->check_cond Yes purify_sm Action: Purify or Purchase New Starting Material sm_ok->purify_sm No check_workup Review Workup Procedure: - Was it acidic? - Appropriate washes? check_cond->check_workup adjust_cond Action: Optimize Reaction Conditions check_cond->adjust_cond adjust_workup Action: Use Neutral or Basic Workup check_workup->adjust_workup

Caption: Decision tree for troubleshooting failed reactions.

References

Optimizing Reaction Conditions for Boc-Tyr(Bzl)-aldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for Boc-Tyr(Bzl)-aldehyde synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the oxidation of Boc-Tyr(Bzl)-ol to its corresponding aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing Boc-Tyr(Bzl)-ol to this compound?

A1: The most prevalent and effective methods for the oxidation of primary alcohols like Boc-Tyr(Bzl)-ol to the aldehyde are the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the Parikh-Doering oxidation. These methods are favored for their mild reaction conditions, which help to minimize side reactions such as over-oxidation to the carboxylic acid and racemization of the chiral center.

Q2: Why is racemization a concern during the synthesis and purification of this compound?

A2: The α-proton of α-amino aldehydes is acidic and susceptible to epimerization, especially under basic or acidic conditions, or during purification by chromatography.[1][2] Racemization can be a significant issue, leading to a loss of enantiomeric purity of the final product.[1][2] It is crucial to use mild reaction and work-up conditions and to handle the purified aldehyde with care.

Q3: What are the main challenges in purifying this compound?

A3: Purification of this compound can be challenging due to its potential instability on silica (B1680970) gel, which can lead to decomposition or racemization.[1] Additionally, removing byproducts from the various oxidation reactions requires specific workup procedures. For instance, the dimethyl sulfide (B99878) byproduct from Swern and Parikh-Doering oxidations has a strong, unpleasant odor.

Q4: Can this compound be over-oxidized to the corresponding carboxylic acid?

A4: Yes, over-oxidation to Boc-Tyr(Bzl)-OH is a potential side reaction, particularly with stronger oxidizing agents or if the reaction is not carefully controlled. The methods discussed in this guide (Swern, Dess-Martin, and Parikh-Doering) are generally selective for the formation of the aldehyde.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides potential solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Aldehyde - Incomplete reaction. - Decomposition of the product during workup or purification. - Suboptimal reaction temperature.- Monitor the reaction closely by TLC. - Use a buffered aqueous workup to avoid extreme pH. - For Swern oxidation, maintain a temperature of -78 °C during the addition of reagents. - For Dess-Martin oxidation, ensure the reagent is fresh and active.
Presence of Starting Material (Boc-Tyr(Bzl)-ol) in the Product - Insufficient amount of oxidizing agent. - Deactivated oxidizing agent. - Reaction time is too short.- Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent. - Use freshly opened or properly stored Dess-Martin periodinane. - Increase the reaction time and monitor by TLC until the starting material is consumed.
Over-oxidation to Carboxylic Acid - Reaction temperature is too high. - Prolonged reaction time after completion. - Use of a non-selective oxidizing agent.- Strictly control the reaction temperature, especially for Swern oxidation. - Quench the reaction promptly after the starting material has been consumed. - Use mild and selective oxidizing agents like DMP or the SO₃-pyridine complex.
Racemization of the Aldehyde - Exposure to acidic or basic conditions during workup. - Prolonged contact with silica gel during chromatography. - Elevated temperatures.- Use a neutral or slightly acidic workup (e.g., saturated aqueous NH₄Cl). - Minimize the time the aldehyde is on the silica gel column. Consider using a less acidic grade of silica gel or deactivating it with triethylamine (B128534). - Perform all purification steps at low temperatures.
Difficult Purification - Presence of hard-to-remove byproducts (e.g., dimethyl sulfide, iodine-containing compounds).- For Swern/Parikh-Doering, after quenching, allow the reaction to warm to room temperature and stir for 1 hour to ensure all DMS evaporates. Rinsing glassware with bleach can help eliminate the odor. - For Dess-Martin, the byproduct can often be removed by filtration after treatment with a saturated solution of sodium thiosulfate.

Comparison of Oxidation Methods

The following table summarizes typical reaction conditions and outcomes for the oxidation of Boc-Tyr(Bzl)-ol to this compound using different methods. Please note that optimal conditions may vary based on the specific laboratory setup and reagent quality.

Parameter Swern Oxidation Dess-Martin Oxidation Parikh-Doering Oxidation
Oxidizing Agent Oxalyl chloride/DMSODess-Martin Periodinane (DMP)SO₃-pyridine/DMSO
Typical Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM)/DMSO
Reaction Temperature -78 °C to room temperatureRoom temperature0 °C to room temperature
Typical Reaction Time 1 - 3 hours1 - 4 hours2 - 6 hours
Typical Yield 85 - 95%90 - 98%80 - 90%
Key Byproducts Dimethyl sulfide, CO, CO₂1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxideDimethyl sulfide, pyridinium (B92312) sulfate

Detailed Experimental Protocols

1. Swern Oxidation of Boc-Tyr(Bzl)-ol

This protocol is a general guideline and may require optimization.

  • Reagents and Materials:

    • Boc-Tyr(Bzl)-ol

    • Oxalyl chloride

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (2.2 eq.) dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add a solution of Boc-Tyr(Bzl)-ol (1.0 eq.) in anhydrous DCM dropwise, ensuring the temperature remains below -70 °C.

    • Stir the reaction mixture for 1 hour at -78 °C.

    • Add triethylamine (5.0 eq.) dropwise, and stir for an additional 30 minutes at -78 °C.

    • Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient).

2. Dess-Martin Oxidation of Boc-Tyr(Bzl)-ol

This protocol is a general guideline and may require optimization.

  • Reagents and Materials:

    • Boc-Tyr(Bzl)-ol

    • Dess-Martin Periodinane (DMP)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Saturated aqueous sodium thiosulfate

  • Procedure:

    • To a solution of Boc-Tyr(Bzl)-ol (1.0 eq.) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.

    • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-4 hours.

    • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

    • Stir vigorously until the solid dissolves.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

3. Parikh-Doering Oxidation of Boc-Tyr(Bzl)-ol

This protocol is a general guideline and may require optimization.

  • Reagents and Materials:

    • Boc-Tyr(Bzl)-ol

    • Sulfur trioxide pyridine (B92270) complex (SO₃·py)

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To a solution of Boc-Tyr(Bzl)-ol (1.0 eq.) and triethylamine (3.0 eq.) in a mixture of anhydrous DCM and DMSO, add a solution of SO₃·pyridine complex (1.5 eq.) in DMSO portion-wise at 0 °C.

    • Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing Workflows and Relationships

Experimental Workflow for this compound Synthesis

G General Workflow for this compound Synthesis start Start with Boc-Tyr(Bzl)-ol oxidation Choose Oxidation Method: - Swern - Dess-Martin - Parikh-Doering start->oxidation reaction Perform Oxidation Reaction oxidation->reaction workup Aqueous Workup/ Quenching reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product This compound purification->product characterization Characterization (NMR, MS, etc.) product->characterization

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Aldehyde Yield

G Troubleshooting Low Yield of this compound start Low Yield of This compound check_sm Check TLC for Starting Material start->check_sm sm_present Starting Material Present check_sm->sm_present sm_absent Starting Material Absent check_sm->sm_absent incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn increase_reagent Increase Oxidant Equivalents/Time incomplete_rxn->increase_reagent final_solution Implement Optimized Conditions increase_reagent->final_solution check_side_products Analyze Crude Mixture for Side Products sm_absent->check_side_products over_oxidation Over-oxidation to Carboxylic Acid check_side_products->over_oxidation decomposition Product Decomposition check_side_products->decomposition optimize_temp Optimize Temperature and Reaction Time over_oxidation->optimize_temp optimize_temp->final_solution optimize_workup Optimize Workup/ Purification Conditions decomposition->optimize_workup optimize_workup->final_solution

References

Technical Support Center: Oxidation of Boc-Tyr(Bzl)-OH to Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective oxidation of N-α-Boc-O-benzyl-L-tyrosinol (Boc-Tyr(Bzl)-OH) to its corresponding aldehyde, Boc-Tyr(Bzl)-aldehyde. Preventing over-oxidation to the carboxylic acid is a critical aspect of this transformation, and this guide offers detailed protocols and advice to achieve high yields of the desired aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing Boc-Tyr(Bzl)-OH to this compound while minimizing over-oxidation?

A1: Several mild oxidation methods are effective for this conversion. The choice of method often depends on available reagents, scale, and sensitivity of other functional groups. Commonly used methods include:

  • Dess-Martin Periodinane (DMP) Oxidation: Known for its mild conditions and high chemoselectivity.[1][2][3]

  • Swern Oxidation: A reliable method that uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures.[4][5][6][7]

  • Parikh-Doering Oxidation: A variation of the Swern oxidation that uses a sulfur trioxide-pyridine complex, allowing for reaction at or near room temperature.

  • TEMPO-based Oxidations: These methods use a catalytic amount of a nitroxyl (B88944) radical like TEMPO with a co-oxidant, offering a greener alternative.

Q2: How can I monitor the progress of the oxidation reaction?

A2: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A suitable solvent system should provide good separation between the starting material (Boc-Tyr(Bzl)-OH), the desired aldehyde product, and the potential carboxylic acid byproduct. A typical solvent system for this type of compound is a mixture of ethyl acetate (B1210297) and hexanes. The starting material is more polar than the aldehyde, so it will have a lower Rf value. The carboxylic acid, if formed, will be even more polar and may remain at the baseline or have a very low Rf.

Q3: What are the characteristic analytical signatures of the starting material, desired aldehyde, and the over-oxidized carboxylic acid?

A3:

  • ¹H NMR:

    • Boc-Tyr(Bzl)-OH (Starting Material): The benzylic protons (CH₂OH) typically appear as a doublet around 3.6-3.8 ppm.

    • This compound (Product): The aldehyde proton will show a characteristic singlet or triplet (depending on coupling) in the downfield region, typically between 9.5 and 10.5 ppm. The signal for the benzylic protons will disappear.

    • Boc-Tyr(Bzl)-acid (Byproduct): The carboxylic acid proton will appear as a broad singlet, also in the downfield region, usually between 10 and 12 ppm.

  • TLC: As mentioned in Q2, the polarity of the compounds is a key differentiator: Carboxylic Acid > Alcohol > Aldehyde.

Q4: I am observing significant over-oxidation to the carboxylic acid. What are the likely causes and how can I prevent this?

A4: Over-oxidation can be caused by several factors:

  • Reaction Temperature: For Swern and related oxidations, maintaining a very low temperature (typically -78 °C) is crucial.[6][7] Allowing the reaction to warm prematurely can lead to side reactions, including over-oxidation.

  • Excess Oxidant: Using a large excess of the oxidizing agent can promote the further oxidation of the aldehyde. It is recommended to use a slight excess (typically 1.1 to 1.5 equivalents).

  • Reaction Time: Prolonged reaction times can increase the likelihood of over-oxidation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Presence of Water: While some methods like DMP oxidation can be accelerated by water, in other cases, the presence of water can facilitate the formation of the carboxylic acid.[3] Ensure anhydrous conditions, especially for Swern and Parikh-Doering oxidations.

Q5: How can I remove the carboxylic acid byproduct from my desired aldehyde product?

A5: If over-oxidation does occur, the carboxylic acid can often be removed during the work-up or by purification:

  • Aqueous Wash: A mild basic wash (e.g., with a saturated aqueous solution of sodium bicarbonate) can deprotonate the carboxylic acid, making it soluble in the aqueous layer and thus separating it from the less polar aldehyde in the organic layer.

  • Column Chromatography: Silica (B1680970) gel column chromatography is generally effective for separating the aldehyde from the more polar carboxylic acid and any remaining starting material.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive or degraded reagents (e.g., DMP, oxalyl chloride). 2. Reaction temperature too low. 3. Insufficient amount of oxidant.1. Use fresh, high-quality reagents. 2. For Swern oxidation, ensure the temperature is maintained at -78 °C during activation and addition of the alcohol, then allow it to warm slowly as per the protocol. For DMP, ensure the reaction is run at room temperature. 3. Use a slight excess (1.1-1.5 eq.) of the oxidizing agent.
Formation of Multiple Unidentified Spots on TLC 1. Decomposition of starting material or product. 2. Side reactions due to incorrect reaction temperature or stoichiometry. 3. For Swern oxidation, formation of methylthiomethyl (MTM) ether byproducts.1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 2. Strictly adhere to the recommended temperature and reagent stoichiometry. 3. For Swern oxidation, add the triethylamine (B128534) or other base only after the alcohol has been added to the activated DMSO.
Significant Over-oxidation to Carboxylic Acid 1. Reaction temperature too high. 2. Extended reaction time. 3. Presence of water in the reaction.1. Maintain the recommended low temperature, especially for Swern-type oxidations. 2. Monitor the reaction progress by TLC and quench promptly upon consumption of the starting material. 3. Use anhydrous solvents and reagents.
Difficulty in Isolating the Product during Work-up 1. Emulsion formation during aqueous washes. 2. The product aldehyde may be somewhat water-soluble.1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.

Experimental Protocols

Below are detailed protocols for the oxidation of Boc-Tyr(Bzl)-OH to this compound using two common and effective methods.

Dess-Martin Periodinane (DMP) Oxidation

This method is known for its mild conditions and simple work-up.[1][2][3]

Materials:

  • Boc-Tyr(Bzl)-OH

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for TLC and column chromatography

Procedure:

  • Dissolve Boc-Tyr(Bzl)-OH (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, dilute the reaction mixture with DCM.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Quantitative Data (Typical):

Parameter Value
Yield 85-95%
Purity (by ¹H NMR) >95%
Reaction Time 1-3 hours

| Temperature | Room Temperature |

Swern Oxidation

This is a highly reliable method but requires strict temperature control.[4][5][6][7]

Materials:

  • Boc-Tyr(Bzl)-OH

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for TLC and column chromatography

Procedure:

  • In a three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.0 eq.) in anhydrous DCM to the oxalyl chloride solution, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • Slowly add a solution of Boc-Tyr(Bzl)-OH (1.0 eq.) in anhydrous DCM to the reaction mixture, again maintaining the temperature below -65 °C. Stir for 30 minutes.

  • Slowly add triethylamine (5.0 eq.) to the reaction mixture. The mixture may become thick. Stir for 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Quantitative Data (Typical):

Parameter Value
Yield 80-90%
Purity (by ¹H NMR) >95%
Reaction Time ~2 hours

| Temperature | -78 °C to Room Temperature |

Visualizations

experimental_workflow General Workflow for Oxidation of Boc-Tyr(Bzl)-OH start Start with Boc-Tyr(Bzl)-OH dissolve Dissolve in Anhydrous Solvent start->dissolve add_oxidant Add Oxidizing Agent (e.g., DMP or activated DMSO) dissolve->add_oxidant monitor Monitor Reaction by TLC add_oxidant->monitor quench Quench Reaction monitor->quench When starting material is consumed workup Aqueous Work-up quench->workup purify Purify by Column Chromatography workup->purify product This compound purify->product

Caption: General experimental workflow for the oxidation of Boc-Tyr(Bzl)-OH.

troubleshooting_logic Troubleshooting Logic for Over-oxidation start High amount of carboxylic acid byproduct check_temp Was the reaction temperature too high? start->check_temp check_time Was the reaction time too long? check_temp->check_time No solution_temp Maintain strict temperature control check_temp->solution_temp Yes check_water Was water present in the reaction? check_time->check_water No solution_time Monitor closely by TLC and quench promptly check_time->solution_time Yes solution_water Use anhydrous solvents and reagents check_water->solution_water Yes

Caption: Decision tree for troubleshooting over-oxidation.

References

Troubleshooting incomplete reactions of Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of Boc-Tyr(Bzl)-aldehyde, a critical reagent in pharmaceutical research and development. Our aim is to assist researchers, scientists, and drug development professionals in overcoming challenges related to incomplete reactions and side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reliable method for synthesizing this compound is through the reduction of a Boc-Tyr(Bzl)-Weinreb amide. This method is favored because it minimizes over-reduction to the corresponding alcohol, a common issue with more reactive reducing agents. The Weinreb amide's ability to form a stable chelated intermediate with the reducing agent is key to this selectivity.[1][2][3]

Q2: Why is my reduction of the Boc-Tyr(Bzl)-Weinreb amide incomplete?

A2: An incomplete reaction can stem from several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent (e.g., LiAlH₄, DIBAL-H) is crucial. Ensure an adequate excess is used to drive the reaction to completion.

  • Low Reaction Temperature: Weinreb amide reductions are typically performed at low temperatures (e.g., -78 °C) to ensure the stability of the tetrahedral intermediate.[2] If the temperature is too high, side reactions or decomposition of the intermediate may occur.

  • Reagent Quality: The purity and activity of the reducing agent are paramount. Use freshly opened or properly stored reagents to avoid issues with hydration or degradation.

  • Steric Hindrance: While less common for this substrate, highly sterically hindered nucleophiles can slow down the reaction rate.[1]

Q3: What are the potential side products in this reaction?

A3: Common side products include:

  • Starting Material: Unreacted Boc-Tyr(Bzl)-Weinreb amide.

  • Over-reduction Product: Boc-Tyr(Bzl)-ol (the corresponding alcohol), which forms if the tetrahedral intermediate is unstable and collapses to the aldehyde before the workup, allowing for a second reduction.[2]

  • N-Alkylation Byproduct: In some cases, particularly with N-Boc protected amino acids, competing N-alkylation of the Boc group can occur.[4]

  • Benzyl (B1604629) Group Migration: Under acidic conditions, the benzyl protecting group on the tyrosine side chain can migrate from the oxygen to the aromatic ring.[5] While this is more of a concern during Boc deprotection, it's a potential isomerization to be aware of if any acidic conditions are inadvertently introduced.

Q4: How can I minimize the formation of the over-reduction product?

A4: To minimize over-reduction to the alcohol:

  • Maintain Low Temperatures: Strictly control the reaction temperature, keeping it at -78 °C throughout the addition of the reducing agent.

  • Use a Milder Reducing Agent: Consider using a less reactive hydride source. For instance, magnesium borohydride (B1222165) reagents have been shown to be effective for the partial reduction of Weinreb amides.[6]

  • Careful Workup: Quench the reaction at low temperature before allowing it to warm to room temperature. This ensures the stable intermediate is hydrolyzed to the aldehyde rather than being further reduced.[2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
High percentage of unreacted starting material Insufficient reducing agentIncrease the molar equivalents of the reducing agent (e.g., from 1.5 eq to 2.0 eq).
Deactivated reducing agentUse a fresh bottle of the reducing agent or titrate to determine its active concentration.
Reaction temperature too lowWhile low temperatures are necessary, ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor by TLC.
Significant amount of alcohol byproduct detected Reaction temperature too highMaintain a constant low temperature (-78 °C) during reagent addition and for a period after.
Unstable tetrahedral intermediateEnsure anhydrous conditions. The presence of water can destabilize the intermediate.
Premature workupQuench the reaction at low temperature before warming.
Presence of unexpected peaks in NMR/LC-MS N-alkylation of the Boc groupThis is a known side reaction with N-Boc amino acids.[4] Consider alternative synthetic routes if this is a major issue.
Benzyl group migrationStrictly avoid acidic conditions during the reaction and workup.[5]
Impure starting materialsEnsure the purity of the Boc-Tyr(Bzl)-OH or the corresponding Weinreb amide using NMR or HPLC.[7][8]
Product degradation during purification Instability of the aldehydeAldehydes can be prone to oxidation or polymerization. It is recommended to use the crude aldehyde directly in the next step whenever possible.[4] If purification is necessary, perform it quickly and at low temperatures on silica (B1680970) gel.
Acidic silica gelUse silica gel that has been neutralized with a base (e.g., triethylamine) to prevent degradation of the acid-sensitive Boc group.

Experimental Protocols

General Procedure for the Reduction of Boc-Tyr(Bzl)-Weinreb Amide
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the Boc-Tyr(Bzl)-Weinreb amide (1.0 eq) and dissolved in anhydrous THF.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: A solution of the reducing agent (e.g., LiAlH₄, 1.5 eq) in THF is added dropwise to the stirred solution, maintaining the internal temperature below -75 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, the reaction is quenched at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate (B86663) or Rochelle's salt.

  • Workup: The mixture is allowed to warm to room temperature and stirred until a white precipitate forms. The solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel.

Visual Guides

Reaction Workflow and Troubleshooting Logic

G Workflow for this compound Synthesis and Troubleshooting start Start: Boc-Tyr(Bzl)-Weinreb Amide reaction Reduction with Hydride Reagent (e.g., LiAlH4, DIBAL-H) at -78°C start->reaction workup Aqueous Workup at Low Temperature reaction->workup incomplete Issue: Incomplete Reaction reaction->incomplete TLC shows starting material product Crude this compound workup->product over_reduction Issue: Over-reduction to Alcohol workup->over_reduction NMR/LC-MS shows alcohol purification Purification (e.g., Column Chromatography) product->purification side_products Issue: Other Side Products product->side_products NMR/LC-MS shows unexpected peaks final_product Pure this compound purification->final_product sol_incomplete Check Reagent Stoichiometry & Purity Verify Reaction Time & Temperature incomplete->sol_incomplete sol_over_reduction Strictly Maintain -78°C Use Milder Reducing Agent Careful Low-Temp Quench over_reduction->sol_over_reduction sol_side_products Ensure Anhydrous Conditions Avoid Acidity Check Starting Material Purity side_products->sol_side_products

Caption: A flowchart illustrating the synthesis workflow and key troubleshooting checkpoints.

Mechanism of Weinreb Amide Reduction

G Mechanism of Weinreb Amide Reduction weinreb Boc-Tyr(Bzl)-Weinreb Amide R-C(=O)N(OCH3)CH3 intermediate Tetrahedral Intermediate R-C(O⁻-M⁺)(H)-N(OCH3)CH3 (Stable Chelate) weinreb->intermediate + [H]⁻ hydride Hydride Reagent (e.g., [H]⁻) aldehyde This compound R-C(=O)H intermediate->aldehyde Hydrolysis side_product Over-reduction R-CH₂OH intermediate->side_product Unstable -> Further Reduction hydrolysis Aqueous Workup (H₂O)

Caption: The reaction mechanism highlighting the stable tetrahedral intermediate.

References

Removal of byproducts from Boc-Tyr(Bzl)-aldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Tyr(Bzl)-aldehyde synthesis. Our goal is to help you identify and resolve common issues related to byproduct removal, ensuring the high purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The synthesis of this compound typically involves the oxidation of the primary alcohol, Boc-Tyr(Bzl)-OH. The two most common and effective methods are the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation. Both methods are known for their mild reaction conditions and high chemoselectivity, minimizing over-oxidation to the corresponding carboxylic acid.

Q2: What are the typical byproducts of a Swern oxidation for this synthesis?

A Swern oxidation of Boc-Tyr(Bzl)-OH generates several byproducts. These include dimethyl sulfide (B99878) ((CH₃)₂S), which has a strong and unpleasant odor, carbon monoxide (CO), carbon dioxide (CO₂), and triethylammonium (B8662869) chloride (Et₃NHCl) if triethylamine (B128534) is used as the base.[1] It is crucial to perform the reaction and work-up in a well-ventilated fume hood.

Q3: What byproducts should I expect from a Dess-Martin oxidation?

The primary byproduct of a Dess-Martin oxidation is a reduced form of the periodinane reagent, an iodo-compound.[2] Depending on the reaction conditions, particularly the presence of water, over-oxidation of the aldehyde to the carboxylic acid can also occur as a side reaction.[3]

Q4: Can the Boc or Bzl protecting groups be compromised during the reaction or workup?

Yes, under certain conditions, these protecting groups can be affected. The Boc (tert-butoxycarbonyl) group is sensitive to strong acids and can be prematurely removed if the reaction or workup conditions are too acidic. The Benzyl (Bzl) ether protecting group on the tyrosine side chain is generally more stable but can undergo migration from the oxygen atom to the aromatic ring under strongly acidic conditions, a known issue in Boc-based peptide synthesis.[4]

Troubleshooting Guides

Issue 1: Presence of Water-Soluble Byproducts After Swern Oxidation

Symptoms:

  • A strong, unpleasant odor (dimethyl sulfide) from the crude product.

  • The presence of triethylammonium chloride, which can sometimes be observed as a white solid.

  • Difficulty in obtaining a clean product after simple evaporation of the solvent.

Root Cause: The inherent byproducts of the Swern oxidation are dimethyl sulfide and triethylammonium chloride, which need to be effectively removed during the workup.

Solution: Aqueous Workup Protocol

This protocol is designed to remove the polar byproducts of the Swern oxidation.

Experimental Protocol:

  • Quenching the Reaction: After the reaction is complete, quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Acidic Wash: Wash the organic layer with a dilute solution of hydrochloric acid (e.g., 0.5 N HCl). This will protonate the triethylamine, forming the water-soluble triethylammonium salt, which will partition into the aqueous layer. The Boc group is generally stable to this brief, dilute acid wash.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Issue 2: Contamination with Iodine-Containing Byproducts from Dess-Martin Oxidation

Symptoms:

  • The crude product has a yellowish or brownish tint.

  • TLC analysis shows impurities that are often more polar than the desired aldehyde.

  • The crude product may be a sticky solid or gum-like substance due to the presence of the iodinane byproduct.

Root Cause: The Dess-Martin periodinane reagent is converted into iodine-containing byproducts during the oxidation, which need to be removed.

Solution: Reductive Workup and Filtration

This procedure utilizes a reducing agent to convert the iodine byproducts into more easily removable forms.

Experimental Protocol:

  • Quenching the Reaction: Upon completion of the oxidation, dilute the reaction mixture with a non-polar solvent like diethyl ether or hexanes. This will often cause the iodine byproducts to precipitate.

  • Reductive Wash: To the diluted mixture, add a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Stir the biphasic mixture vigorously until the color of the organic layer fades, indicating the reduction of iodine species.

  • Bicarbonate Wash: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acetic acid formed during the reaction.

  • Filtration (Optional): If a significant amount of solid precipitate remains, the mixture can be filtered through a pad of Celite® before the aqueous washes.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Issue 3: Incomplete Reaction or Presence of Starting Material (Boc-Tyr(Bzl)-OH)

Symptoms:

  • TLC or HPLC analysis of the crude product shows a significant amount of the starting alcohol, Boc-Tyr(Bzl)-OH.

  • The yield of the desired aldehyde is lower than expected.

Root Cause:

  • Insufficient amount of the oxidizing agent.

  • The oxidizing agent has degraded due to improper storage.

  • Reaction temperature was not optimal.

Solution: Reaction Optimization and Purification

  • Reagent Stoichiometry: Ensure that a sufficient excess of the oxidizing agent (typically 1.1 to 1.5 equivalents) is used.

  • Reagent Quality: Use freshly opened or properly stored Dess-Martin periodinane or Swern oxidation reagents.

  • Temperature Control: For Swern oxidation, maintaining a low temperature (typically -78 °C) is critical for the stability of the reactive intermediate. For Dess-Martin oxidation, the reaction is often run at room temperature.

  • Purification by Flash Chromatography: If unreacted starting material is present, purification by flash column chromatography is recommended.

Flash Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. A starting gradient of 10-20% ethyl acetate in hexanes, gradually increasing to 30-40%, should allow for the separation of the more polar starting alcohol from the desired aldehyde.

  • Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure this compound.

Data Presentation

The following table summarizes the expected outcomes of the purification strategies. The actual yields and purity will depend on the specific reaction conditions and the scale of the synthesis.

Purification MethodTarget ImpuritiesTypical Purity of this compoundTypical Recovery Yield
Aqueous Workup (Swern) Dimethyl sulfide, Triethylammonium chloride>90%High
Reductive Workup (DMP) Iodine-containing byproducts>95%High
Flash Chromatography Unreacted starting material, polar byproducts>98%Moderate to High

Purity Analysis

To confirm the purity of the final this compound, High-Performance Liquid Chromatography (HPLC) is the recommended analytical method.

Typical HPLC Conditions:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.

  • Detection: UV detection at a wavelength where the aromatic rings of the tyrosine derivative absorb, typically around 220 nm or 254 nm.

Visual Guides

To further aid in understanding the processes, the following diagrams illustrate the reaction and purification workflows.

cluster_oxidation Oxidation Step Boc-Tyr(Bzl)-OH Boc-Tyr(Bzl)-OH Crude_Product Crude this compound + Byproducts Boc-Tyr(Bzl)-OH->Crude_Product Oxidation Oxidizing_Agent Swern or Dess-Martin Reagent Oxidizing_Agent->Crude_Product

Caption: General workflow for the oxidation of Boc-Tyr(Bzl)-OH.

Crude_Product Crude Product (Aldehyde + Byproducts) Workup_Choice Choose Workup Based on Oxidation Method Crude_Product->Workup_Choice Swern_Workup Aqueous Acid/Base Washes Workup_Choice->Swern_Workup Swern DMP_Workup Reductive Aqueous Wash (e.g., Na2S2O3) Workup_Choice->DMP_Workup Dess-Martin Purified_Workup Partially Purified Aldehyde Swern_Workup->Purified_Workup DMP_Workup->Purified_Workup Chromatography Flash Column Chromatography Purified_Workup->Chromatography If necessary Final_Product Pure this compound (>98% Purity) Purified_Workup->Final_Product If sufficiently pure Chromatography->Final_Product

Caption: Decision tree for the purification of this compound.

cluster_pathway Potential Side Reactions This compound Desired Product Over_Oxidation Over-Oxidation (Carboxylic Acid) This compound->Over_Oxidation Excess Oxidant/ Water Boc_Deprotection Boc Deprotection This compound->Boc_Deprotection Acidic Conditions Bzl_Migration Benzyl Group Migration This compound->Bzl_Migration Strongly Acidic Conditions

Caption: Common side reactions in this compound synthesis.

References

How to improve the solubility of Boc-Tyr(Bzl)-aldehyde for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Boc-Tyr(Bzl)-aldehyde in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a moderately polar, protected amino aldehyde. Its solubility is influenced by the bulky tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bzl) protecting groups, which increase its lipophilicity. Generally, it exhibits poor solubility in aqueous solutions and non-polar organic solvents. It shows better solubility in polar aprotic solvents.

Q2: Which solvents are recommended for dissolving this compound?

A2: Polar aprotic solvents are the preferred choice for dissolving this compound. These include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (B87167) (DMSO).[1] For reactions that are sensitive to these solvents, other options like Tetrahydrofuran (THF) and Dichloromethane (DCM) can be used, although the solubility might be lower.[2] In some cases, a co-solvent system is necessary to achieve complete dissolution.

Q3: Can heating be used to improve the solubility of this compound?

A3: Yes, gentle heating can significantly improve the solubility of this compound in many organic solvents. However, it is crucial to monitor the temperature closely to prevent potential degradation of the aldehyde or other sensitive reagents in the reaction mixture. It is advisable to conduct a small-scale stability test before applying heat to the entire reaction.

Q4: Are there any additives that can enhance the solubility of this compound?

A4: The use of co-solvents is a common strategy. For instance, adding a small amount of DMF or DMSO to a solvent like THF or DCM can enhance solubility. For reactions in less polar solvents, the addition of a phase-transfer catalyst might be beneficial, although this is less common for homogeneous reactions.

Troubleshooting Guide: Improving Solubility for Reactions

This guide addresses common issues encountered due to the poor solubility of this compound during chemical reactions.

Problem: this compound does not fully dissolve in the reaction solvent.

Solution Workflow:

G start Start: Incomplete Dissolution solvent_choice Is the solvent a polar aprotic solvent (DMF, NMP, DMSO)? start->solvent_choice try_polar_aprotic Action: Switch to DMF, NMP, or DMSO. solvent_choice->try_polar_aprotic No co_solvent Is a co-solvent system being used? solvent_choice->co_solvent Yes try_polar_aprotic->co_solvent add_co_solvent Action: Add a small percentage (5-20%) of a stronger solvent (e.g., DMF, DMSO). co_solvent->add_co_solvent No heating Has gentle heating been attempted? co_solvent->heating Yes add_co_solvent->heating apply_heat Action: Gently heat the mixture (e.g., to 40-50 °C) with careful monitoring. heating->apply_heat No sonication Has sonication been tried? heating->sonication Yes apply_heat->sonication apply_sonication Action: Use an ultrasonic bath to aid dissolution. sonication->apply_sonication No consult If solubility issues persist, consider alternative synthetic routes or further solvent screening. sonication->consult Yes apply_sonication->consult

Figure 1: Troubleshooting workflow for incomplete dissolution of this compound.

Problem: The reaction is sluggish or incomplete, likely due to poor solubility.

Possible Causes and Solutions:

  • Cause: The concentration of the dissolved aldehyde is too low for an efficient reaction rate.

  • Solution:

    • Increase Temperature: If the reactants are stable, gradually increase the reaction temperature in 5-10 °C increments.

    • Use a Co-solvent: Introduce a co-solvent that improves the solubility of the aldehyde without negatively impacting the reaction chemistry.[3]

    • Higher Dilution: While counterintuitive, in some cases, a higher dilution in a good solvent can maintain a homogeneous solution and allow the reaction to proceed to completion over a longer period.

  • Cause: The aldehyde is precipitating out of the solution as the reaction progresses.

  • Solution:

    • Solvent Composition Adjustment: If possible, adjust the solvent composition mid-reaction by adding more of the better solvent.

    • Monitor and Re-dissolve: If precipitation is observed, gentle heating and stirring may help to re-dissolve the material.

Data Presentation: Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesQualitative SolubilityNotes
Polar Aprotic DMF, NMP, DMSOHighGenerally the best choice for achieving high concentrations.[1]
Ethers THF, DioxaneModerateMay require heating or the use of a co-solvent for complete dissolution.
Chlorinated Dichloromethane (DCM)Moderate to LowOften used in peptide chemistry, but solubility can be limited.[2]
Alcohols Methanol, EthanolLowProne to forming hemiacetals with the aldehyde.
Non-Polar Hexane, TolueneVery LowNot recommended as primary solvents.
Aqueous WaterInsolubleThe hydrophobic protecting groups prevent dissolution in water.

Experimental Protocols

Protocol 1: Reductive Amination with a Primary Amine

This protocol describes a general procedure for the reductive amination of this compound with a primary amine, a common reaction where solubility can be a challenge.

Materials:

  • This compound

  • Primary amine (e.g., Benzylamine)

  • Sodium triacetoxyborohydride (B8407120) (STAB)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask, suspend this compound (1.0 eq) in DCM (to make a final concentration of ~0.1 M). Add DMF dropwise (typically 5-10% of the total volume) with stirring until the aldehyde is completely dissolved.

  • Addition of Amine: To the clear solution, add the primary amine (1.1 eq). Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Be cautious as gas evolution may occur.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Aldehyde in DCM/DMF add_amine Add Primary Amine dissolve->add_amine add_reductant Add STAB add_amine->add_reductant monitor Monitor by TLC/LC-MS add_reductant->monitor quench Quench Reaction monitor->quench extract Extract with DCM quench->extract purify Purify by Chromatography extract->purify

Figure 2: Workflow for the reductive amination of this compound.

References

Technical Support Center: Boc-Tyr(Bzl)-aldehyde in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the deprotection of Boc-Tyr(Bzl)-aldehyde in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the deprotection of this compound in SPPS?

The primary challenges stem from the sensitivity of both the C-terminal aldehyde and the benzyl (B1604629) (Bzl) protecting group on the tyrosine (Tyr) side chain to the acidic conditions required for Boc deprotection. Key issues include:

  • Benzyl Group Migration: The acid-labile Bzl group on the tyrosine side chain can undergo an acid-catalyzed O- to C-migration, leading to the formation of a 3-benzyltyrosine byproduct.[1] This side reaction can be exacerbated by the repeated acidic treatments for Boc group removal during the synthesis.[2]

  • Aldehyde Instability: C-terminal aldehydes can be sensitive to strong acidic conditions, potentially leading to degradation, side reactions, or racemization. Cleavage of peptide aldehydes from the resin using strong acids like Trifluoroacetic acid (TFA) can be problematic and may result in low yields.

  • Premature Deprotection: The Bzl group on tyrosine is known to be partially labile to the standard TFA conditions used for Boc deprotection, which can lead to undesired side reactions on the unprotected phenol.

Q2: What is the most common side reaction involving the Tyr(Bzl) group during Boc deprotection, and how can it be minimized?

The most prevalent side reaction is the acid-catalyzed intramolecular rearrangement of the benzyl group from the phenolic oxygen to the C3 position of the tyrosine ring, forming 3-benzyltyrosine.[1]

Mitigation Strategies:

  • Modified Deprotection Cocktail: The use of a mixture of TFA and acetic acid (e.g., a 7:3 ratio) has been shown to suppress the loss of the O-benzyl protection and the formation of 3-benzyltyrosine.[1]

  • Use of Scavengers: Incorporating scavengers in the deprotection and cleavage cocktails is crucial to trap the benzyl cations that are formed, thus preventing them from reattaching to the tyrosine ring or other nucleophilic residues.

Q3: Can I use standard TFA treatment for the final cleavage of a peptide with a C-terminal aldehyde?

Standard high-concentration TFA treatment for cleavage is generally not recommended for peptides with a C-terminal aldehyde due to the aldehyde's sensitivity to strong acids, which can lead to significant degradation and low yields. A two-step cleavage and deprotection strategy is often preferred.

Troubleshooting Guide

Issue 1: Low yield of the desired peptide aldehyde after final cleavage.
Potential Cause Troubleshooting Recommendation
Aldehyde Degradation Employ a two-step cleavage/deprotection protocol. First, remove the side-chain protecting groups using an anhydrous mixture of TFA and a scavenger in Dichloromethane (DCM). After washing, cleave the peptide aldehyde from the resin using milder aqueous acidic conditions.
Premature Cleavage If using a highly acid-labile linker, premature cleavage of the peptide from the resin can occur during the repeated Boc deprotection steps. Consider using a more robust linker.
Incomplete Cleavage The cleavage conditions may be too mild or the reaction time too short. Optimize the cleavage cocktail and reaction time based on the linker's lability.
Issue 2: Presence of an impurity with the same mass as the desired peptide in the final product.
Potential Cause Troubleshooting Recommendation
Benzyl Group Migration This is likely the 3-benzyltyrosine isomer. Use a modified Boc deprotection cocktail, such as TFA/acetic acid (7:3), to minimize this side reaction.[1] Ensure an effective scavenger is present during all acidic steps.
Racemization The alpha-carbon of the C-terminal aldehyde may be prone to racemization under acidic conditions. While specific data is limited, using milder deprotection and cleavage conditions can help minimize this.
Issue 3: Unidentified side products observed by Mass Spectrometry.
Potential Cause Troubleshooting Recommendation
Alkylation by Scavengers Some scavengers or their byproducts can react with the peptide. Ensure the chosen scavenger is appropriate for the amino acid sequence.
Oxidation of Aldehyde The aldehyde group may be susceptible to oxidation. Perform the deprotection and cleavage steps under an inert atmosphere (e.g., nitrogen or argon).
Formation of Hemiaminal The newly deprotected N-terminal amine could potentially react with the C-terminal aldehyde to form a cyclic hemiaminal. This is more likely if the N-terminus is not protonated.

Experimental Protocols

Protocol 1: Modified Boc Deprotection to Minimize Benzyl Group Migration

This protocol is adapted for the deprotection of the Boc group during the SPPS of a peptide containing a Tyr(Bzl) residue.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a deprotection cocktail of Trifluoroacetic acid (TFA) and acetic acid in a 7:3 (v/v) ratio.[1]

  • Deprotection: Drain the DCM and add the deprotection cocktail to the resin. Gently agitate for 20-30 minutes at room temperature.

  • Washing: Drain the deprotection cocktail and wash the resin thoroughly with DCM (3x), followed by isopropanol (B130326) (2x), and then DCM (3x).

  • Neutralization: Neutralize the resin with a 10% solution of Diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).

  • Washing: Wash the resin with DCM (5x) to remove excess base. The resin is now ready for the next coupling step.

Protocol 2: Two-Step Final Deprotection and Cleavage of a Peptide Aldehyde

This protocol is a general guideline for the final deprotection and cleavage of a peptide with a C-terminal aldehyde from a moderately acid-labile resin.

Step 1: Side-Chain Deprotection

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.

  • Deprotection Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Deprotection Reaction: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to remove the Boc and other acid-labile side-chain protecting groups.

  • Washing: Filter the resin and wash it thoroughly with DCM to remove the cleaved protecting groups and TFA. Dry the resin under vacuum.

Step 2: Cleavage of the Peptide Aldehyde from the Resin

  • Cleavage Cocktail: Prepare a milder cleavage cocktail, for example, a mixture of acetic acid, Trifluoroethanol (TFE), and DCM. The exact composition will depend on the acid lability of the linker.

  • Cleavage Reaction: Suspend the deprotected resin in the mild cleavage cocktail and stir at room temperature. Monitor the cleavage progress by taking small aliquots and analyzing by HPLC.

  • Product Isolation: Once the cleavage is complete, filter the resin and wash it with the cleavage cocktail. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Precipitation: Precipitate the crude peptide aldehyde by adding cold diethyl ether.

  • Purification: Purify the peptide aldehyde using reverse-phase HPLC.

Scavenger Cocktails for Tyr(Bzl) Deprotection

The choice of scavenger is critical to prevent side reactions. Below is a qualitative comparison of common scavengers.

Scavenger CocktailCompositionAdvantagesDisadvantages
Thioanisole-based Thioanisole, Ethanedithiol (EDT)Effective at scavenging benzyl and other carbocations.Strong, unpleasant odor.
Silane-based Triisopropylsilane (TIS)Odorless and effective for scavenging trityl and other carbocations.May reduce tryptophan side chains if present.
Phenol/Cresol-based Phenol, p-CresolGood scavengers for benzyl cations.Can be corrosive and toxic.

Visualizing Workflows and Side Reactions

Below are diagrams created using the DOT language to illustrate key processes.

Boc_Deprotection_Workflow Resin Peptide-Resin (Boc-N-terminus) Swell Swell in DCM Resin->Swell Deprotect Add Deprotection Cocktail (e.g., 50% TFA in DCM) Swell->Deprotect Wash1 Wash with DCM, IPA Deprotect->Wash1 Neutralize Neutralize with DIEA in DCM Wash1->Neutralize Wash2 Wash with DCM Neutralize->Wash2 Ready Ready for next coupling Wash2->Ready

Caption: Standard Boc Deprotection Workflow in SPPS.

Benzyl_Migration_Side_Reaction Tyr_Bzl O-Benzyl Tyrosine Residue Protonation Protonation of Phenolic Ether (TFA) Tyr_Bzl->Protonation Carbocation Formation of Benzyl Cation and Phenol Protonation->Carbocation Migration Electrophilic Aromatic Substitution Carbocation->Migration Product 3-Benzyl Tyrosine (Side Product) Migration->Product

Caption: Benzyl Group Migration Side Reaction Pathway.

Two_Step_Cleavage_Workflow Start Protected Peptide-Resin (with C-terminal Aldehyde) Step1 Step 1: Side-Chain Deprotection (e.g., 95% TFA, Scavengers) Start->Step1 Wash Wash with DCM Step1->Wash Step2 Step 2: Cleavage from Resin (Mild Acidic Conditions) Wash->Step2 Isolate Isolate and Precipitate Step2->Isolate Purify Purify by HPLC Isolate->Purify

Caption: Two-Step Deprotection and Cleavage Workflow for Peptide Aldehydes.

References

Characterizing impurities from Boc-Tyr(Bzl)-aldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-Tyr(Bzl)-aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities in the synthesis of this compound, typically prepared by the reduction of a Boc-Tyr(Bzl)-OH derivative, include:

  • Boc-Tyr(Bzl)-OH: Unreacted starting material.

  • Boc-Tyr(Bzl)-alcohol: The over-reduction product where the aldehyde is further reduced to an alcohol.

  • N-deprotected Tyr(Bzl)-aldehyde: Loss of the Boc protecting group under acidic or harsh reaction conditions.

  • D-Boc-Tyr(Bzl)-aldehyde: The D-enantiomer of the desired product, resulting from racemization.

Q2: How can I minimize the formation of the over-reduced alcohol impurity?

A2: Over-reduction is a common side effect when using powerful reducing agents like Diisobutylaluminum hydride (DIBAL-H). To minimize its formation, consider the following:

  • Strict Temperature Control: Maintain a low reaction temperature, typically -78 °C, throughout the addition of the reducing agent.[1]

  • Stoichiometry of Reducing Agent: Use a precise amount of the reducing agent. An excess will lead to the formation of the alcohol.

  • Slow Addition: Add the reducing agent dropwise to the reaction mixture to maintain control over the reaction.

Q3: What conditions can lead to racemization of this compound?

A3: The stereochemical integrity of α-amino aldehydes can be compromised under both acidic and basic conditions. The acidic α-proton is susceptible to abstraction, leading to a loss of chirality. To prevent racemization, it is crucial to maintain neutral or near-neutral pH during workup and purification.

Q4: How can I remove the unreacted starting material, Boc-Tyr(Bzl)-OH?

A4: Unreacted Boc-Tyr(Bzl)-OH can typically be removed by column chromatography on silica (B1680970) gel. A solvent system with a gradient of increasing polarity (e.g., ethyl acetate (B1210297) in hexanes) should effectively separate the more polar starting material from the desired aldehyde.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of the desired aldehyde Incomplete reaction.- Ensure the starting material is completely dissolved. - Check the quality and concentration of the reducing agent.
Decomposition of the product during workup or purification.- Maintain a low temperature during the reaction and workup. - Use a buffered aqueous solution for quenching the reaction.
High percentage of Boc-Tyr(Bzl)-alcohol Over-reduction.- Strictly maintain the reaction temperature at -78 °C.[1] - Use no more than 1.0-1.2 equivalents of DIBAL-H. - Add the DIBAL-H solution slowly to the reaction mixture.
Presence of the D-enantiomer (racemization) Exposure to acidic or basic conditions.- Use a neutral or slightly acidic quench (e.g., saturated ammonium (B1175870) chloride solution). - Avoid prolonged exposure to silica gel during chromatography.
Presence of N-deprotected impurity Acidic conditions during reaction or workup.- Ensure the reaction is performed under anhydrous and inert conditions. - Use a neutral workup procedure.

Impurity Characterization Data

The following table summarizes the expected analytical data for this compound and its common impurities.

Compound Molecular Weight Expected HPLC Retention Time (relative) Key ¹H NMR Signals (δ, ppm, CDCl₃) Expected Mass Spec (ESI+) m/z
This compound 355.431.00~9.6 (s, 1H, CHO), ~7.3-7.4 (m, 5H, Ar-H), ~6.9-7.1 (m, 4H, Ar-H), ~5.0 (s, 2H, OCH₂), ~4.4 (m, 1H, α-CH), ~1.4 (s, 9H, Boc)356.18 [M+H]⁺, 378.16 [M+Na]⁺
Boc-Tyr(Bzl)-OH 371.43< 1.00No aldehyde proton at ~9.6 ppm. Carboxylic acid proton may be visible.372.18 [M+H]⁺, 394.16 [M+Na]⁺
Boc-Tyr(Bzl)-alcohol 357.45> 1.00No aldehyde proton at ~9.6 ppm. New signals around 3.7 ppm for the CH₂OH group.358.19 [M+H]⁺, 380.17 [M+Na]⁺
D-Boc-Tyr(Bzl)-aldehyde 355.43May co-elute with the L-enantiomer on standard C18 columns. Chiral HPLC is required for separation.Identical to L-enantiomer.356.18 [M+H]⁺, 378.16 [M+Na]⁺
Tyr(Bzl)-aldehyde 255.30VariableAbsence of the Boc signal at ~1.4 ppm.256.12 [M+H]⁺

Experimental Protocols

General Protocol for the Synthesis of this compound via DIBAL-H Reduction

This protocol is a general guideline and may require optimization.

  • Preparation: Dissolve Boc-Tyr(Bzl)-OMe (1 equivalent) in anhydrous toluene (B28343) or dichloromethane (B109758) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reduction: Slowly add a solution of DIBAL-H (1.0-1.2 equivalents) in an appropriate solvent (e.g., hexanes or toluene) to the cooled solution, maintaining the temperature at -78 °C.

  • Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of methanol (B129727) at -78 °C, followed by a saturated aqueous solution of Rochelle's salt or a slightly acidic buffer (e.g., saturated NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature and stir until the layers separate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% trifluoroacetic acid) is commonly used. A typical gradient might be 30-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 10 µL.

Chiral HPLC for Enantiomeric Purity

To determine the enantiomeric purity, a chiral stationary phase is required. The specific column and mobile phase will depend on the column manufacturer's recommendations.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Boc-Tyr(Bzl)-OMe reduction DIBAL-H Reduction (-78 °C) start->reduction quench Quench (e.g., Rochelle's Salt) reduction->quench workup Aqueous Workup quench->workup chromatography Column Chromatography workup->chromatography analysis Purity & Characterization (HPLC, NMR, MS) chromatography->analysis product This compound analysis->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Crude Product Analysis unreacted_sm Unreacted Starting Material? start->unreacted_sm over_reduced Over-reduced Alcohol? start->over_reduced racemized Racemization? start->racemized optimize_reaction Optimize Reaction Time/ Stoichiometry unreacted_sm->optimize_reaction control_temp Strict Temperature Control (-78 °C) over_reduced->control_temp neutral_workup Neutral Workup/ Purification racemized->neutral_workup

Caption: Troubleshooting logic for identifying and addressing common impurities.

References

Technical Support Center: Scaling Up Reactions Involving Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the scaled-up synthesis of Boc-Tyr(Bzl)-aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a larger scale?

A1: The most prevalent method for synthesizing this compound is the partial reduction of a corresponding Boc-Tyr(Bzl)-ester, typically the methyl or ethyl ester, using a reducing agent. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this transformation as it can selectively reduce esters to aldehydes at low temperatures.[1][2][3]

Q2: What are the critical parameters to control during the scale-up of the DIBAL-H reduction?

A2: Temperature control is the most critical parameter. The reaction must be maintained at a low temperature, typically -78 °C, to prevent over-reduction of the ester to the corresponding alcohol.[1][4][5] Slow and controlled addition of the DIBAL-H solution is also crucial to manage the exothermic nature of the reaction and avoid localized heating.[5] The stoichiometry of DIBAL-H should be carefully controlled, as excess reagent will lead to the formation of the alcohol byproduct.[3][5]

Q3: What are some common side products in this reaction, and how can they be minimized?

A3: The primary side product is the corresponding alcohol, Boc-Tyr(Bzl)-ol, formed from over-reduction.[2][4] This can be minimized by strictly maintaining the reaction temperature at -78 °C and ensuring slow, controlled addition of DIBAL-H.[4][5] Another potential issue is the presence of unreacted starting ester. This can be addressed by ensuring the DIBAL-H is of good quality and the stoichiometry is correct.

Q4: How stable is this compound, and what are the recommended storage conditions?

Q5: What are the recommended methods for purifying this compound at a larger scale?

A5: On a larger scale, purification is typically achieved through column chromatography on silica (B1680970) gel.[1] Given the chiral nature of the molecule, techniques such as preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed for high-purity applications and to ensure enantiomeric purity.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Aldehyde Incomplete reaction.- Ensure the DIBAL-H solution is fresh and properly titrated. - Check for any leaks in the reaction setup that could introduce moisture. - Verify the reaction temperature is maintained at -78 °C throughout the addition.
Product loss during work-up.- The formation of gelatinous aluminum salts during quenching can trap the product. Use of Rochelle's salt (potassium sodium tartrate) solution or careful addition of dilute acid during work-up can help to break up the emulsion and improve extraction efficiency.[1][9]
Significant Amount of Alcohol Byproduct Over-reduction of the ester.- Maintain a strict reaction temperature of -78 °C. Use a cryostat or a well-maintained dry ice/acetone bath.[4] - Add the DIBAL-H solution very slowly and subsurface to dissipate heat effectively.[5] - Use a slight sub-stoichiometric amount of DIBAL-H (e.g., 0.98 equivalents) to avoid over-reduction.
Localized heating during DIBAL-H addition.- Ensure vigorous stirring of the reaction mixture. - Dilute the DIBAL-H solution to allow for a more controlled addition.
Inconsistent Results Between Batches Variability in DIBAL-H concentration.- Titrate the DIBAL-H solution before each use to determine the exact concentration.
Poor temperature control.- Use a calibrated temperature probe to monitor the internal reaction temperature.
Difficulty in Isolating the Product after Quenching Formation of a thick emulsion or gelatinous precipitate.- Quench the reaction by slowly adding methanol (B129727) at -78 °C to destroy excess DIBAL-H before warming.[9] - Follow with the addition of a saturated solution of Rochelle's salt and stir vigorously until the phases separate.[1] - Alternatively, a carefully controlled quench with dilute HCl can be used to dissolve the aluminum salts, but care must be taken to avoid prolonged exposure of the aldehyde to acidic conditions.[9]
Product Degradation or Racemization Instability of the aldehyde.- Minimize the time the aldehyde is exposed to non-neutral pH during work-up and purification. - Store the purified product under an inert atmosphere at low temperature.

Experimental Protocols

Synthesis of this compound from Boc-Tyr(Bzl)-OMe via DIBAL-H Reduction

Materials:

  • Boc-Tyr(Bzl)-OMe (1 equivalent)

  • Anhydrous Dichloromethane (DCM) or Toluene (B28343)

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., 1 M in hexanes) (1.05 equivalents)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Boc-Tyr(Bzl)-OMe in anhydrous DCM or toluene in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a temperature probe, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not rise above -75 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 1.5 hours. Monitor the reaction progress by TLC.[10]

  • Once the reaction is complete, quench the reaction by slowly adding methanol at -78 °C to decompose any excess DIBAL-H.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously until the gelatinous aluminum salts dissolve and the layers become clear. This may take several hours.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Dissolve Boc-Tyr(Bzl)-OMe in Anhydrous Solvent cool Cool to -78 °C start->cool add_dibal Slowly Add DIBAL-H Solution cool->add_dibal stir Stir at -78 °C add_dibal->stir quench Quench with Methanol, then Rochelle's Salt stir->quench workup Aqueous Work-up and Extraction quench->workup purify Purify by Column Chromatography workup->purify end_product End Product: this compound purify->end_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Aldehyde Yield start Low Yield of Aldehyde check_byproduct Check for Alcohol Byproduct start->check_byproduct Analyze Crude Mixture check_ester Check for Unreacted Ester check_byproduct->check_ester No/Little Alcohol over_reduction Potential Over-reduction check_byproduct->over_reduction Alcohol Present incomplete_reaction Potential Incomplete Reaction check_ester->incomplete_reaction Ester Present workup_loss Potential Work-up Loss check_ester->workup_loss No/Little Ester solution_temp Solution: Verify -78 °C and Slow Addition over_reduction->solution_temp solution_reagent Solution: Titrate DIBAL-H, Check for Moisture incomplete_reaction->solution_reagent solution_workup Solution: Use Rochelle's Salt, Optimize Extraction workup_loss->solution_workup

Caption: Decision tree for troubleshooting low yield.

References

Moisture sensitivity of Boc-Tyr(Bzl)-aldehyde and its impact

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-Tyr(Bzl)-aldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to the handling, storage, and use of this valuable reagent. Due to its aldehyde functional group, this compound exhibits sensitivity to moisture and atmospheric oxygen, which can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, or tert-Butyl (S)-(1-(4-(benzyloxy)phenyl)-3-oxopropan-2-yl)carbamate, is a protected amino aldehyde. It is a key intermediate in synthetic organic chemistry, particularly in the synthesis of peptidomimetics, enzyme inhibitors, and other complex pharmaceutical compounds. Its aldehyde group allows for various chemical transformations, such as reductive amination to form secondary amines.

Q2: How should I properly store this compound?

To ensure the longevity and purity of the reagent, it should be stored under the following conditions:

  • Temperature: 2-8°C is recommended for short-term storage, while -20°C is preferable for long-term storage.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1][2]

  • Moisture: Keep in a tightly sealed container with a desiccant to protect it from moisture.[1]

Q3: Is the Boc protecting group sensitive to moisture?

The tert-butyloxycarbonyl (Boc) protecting group is generally stable under neutral or basic aqueous conditions.[3][4] It is cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl).[5][6] The primary moisture sensitivity of this compound stems from the aldehyde functional group, not the Boc group.

Q4: What are the main degradation pathways for this compound in the presence of moisture and air?

The two primary degradation pathways are:

  • Hydration: The aldehyde group can reversibly react with water to form a gem-diol (hydrate). This hydrate (B1144303) may not be reactive in subsequent steps, leading to lower yields.[7][8]

  • Oxidation: The aldehyde is easily oxidized by atmospheric oxygen to the corresponding carboxylic acid, Boc-Tyr(Bzl)-OH. This is a common impurity in aged samples.[7][9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

Problem 1: Low or No Yield in Reductive Amination Reaction

Symptoms:

  • LC-MS or TLC analysis shows unreacted starting amine and no desired product.

  • Starting aldehyde spot is diminished or absent on TLC, but no product has formed.

Possible Causes & Solutions:

Cause IDPossible CauseRecommended Solution
LC-1 Degraded Aldehyde: The this compound has been oxidized to the carboxylic acid, which is unreactive under reductive amination conditions.Verify the purity of the aldehyde by ¹H NMR before use. If significant oxidation has occurred, purify the aldehyde by flash chromatography or purchase a fresh batch.
LC-2 Hydrated Aldehyde: The aldehyde has formed a stable hydrate, reducing the concentration of the reactive free aldehyde.[7]Dry the aldehyde before use. This can be achieved by dissolving it in an anhydrous solvent and adding a drying agent like anhydrous MgSO₄ or Na₂SO₄, or by azeotropic distillation with toluene.[11][12] Ensure all reaction solvents are anhydrous.
LC-3 Inefficient Imine Formation: The equilibrium for imine formation between the aldehyde and your amine does not favor the imine. This can be exacerbated by the presence of water, which hydrolyzes the imine.[13]Perform the reaction in an anhydrous solvent (e.g., DCM, THF).[13] Adding a catalytic amount of a weak acid like acetic acid can promote imine formation.[13] Molecular sieves (3Å or 4Å) can be added to the reaction mixture to scavenge water.[12]
LC-4 Suboptimal pH: The reaction pH is too low (protonating the amine nucleophile) or too high (failing to activate the carbonyl). The optimal pH for imine formation is typically 4-5.[13]If using an amine salt (e.g., HCl salt), add a non-nucleophilic base (like triethylamine (B128534) or DIPEA) to free the amine. Add a catalytic amount of acetic acid to buffer the reaction in the optimal pH range.[14]
LC-5 Incorrect Reducing Agent: The reducing agent (e.g., NaBH₄) may have reduced the aldehyde before imine formation.[15]Use a milder reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[13][15]
Problem 2: Multiple Spots on TLC/LC-MS for a "Pure" Reagent

Symptoms:

  • A newly opened bottle of this compound shows more than one spot on TLC or multiple peaks in LC-MS.

Possible Causes & Solutions:

Cause IDPossible CauseRecommended Solution
MS-1 Presence of Hydrate: The aldehyde exists in equilibrium with its hydrate form in solution, especially in protic or wet solvents.[16][17][18]This is often unavoidable in analytical samples prepared with non-anhydrous solvents. The presence of a small amount of hydrate is normal. For reactions, ensure the use of anhydrous solvents to shift the equilibrium towards the aldehyde.
MS-2 Oxidation Product: The sample contains the corresponding carboxylic acid, Boc-Tyr(Bzl)-OH, due to exposure to air.[9][10]The presence of the carboxylic acid can be confirmed by LC-MS or by spiking the sample with an authentic standard of Boc-Tyr(Bzl)-OH. If the impurity level is high, purification by column chromatography is recommended.
MS-3 Racemization: Although less common, prolonged storage or harsh conditions could lead to some racemization at the alpha-carbon.This is difficult to detect by standard TLC or LC-MS. Chiral HPLC or NMR with a chiral shift reagent would be required for analysis. To avoid this, store the compound properly and use it within its recommended shelf life.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by ¹H NMR

Objective: To determine the extent of oxidation to the carboxylic acid.

Procedure:

  • Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • The aldehyde proton (–CHO) will appear as a characteristic singlet or triplet around δ 9.5-10.0 ppm .

    • The carboxylic acid proton (–COOH) of the oxidation impurity will appear as a broad singlet, typically downfield (δ 10-12 ppm ), although it may not always be visible.

    • Integrate the aldehyde proton peak against a well-resolved, stable peak from the molecule (e.g., the Boc group protons at ~1.4 ppm or aromatic protons). A reduced integral for the aldehyde proton suggests degradation.

Quantitative Data Summary (Expected ¹H NMR Shifts):

Functional GroupChemical Shift (δ, ppm) in CDCl₃MultiplicityNotes
Aldehyde (-CHO)9.5 - 10.0s or tDisappears upon oxidation.
Carboxylic Acid (-COOH)10.0 - 12.0br sAppears upon oxidation.
Boc group (-(CH₃)₃)~1.4s (9H)Stable internal reference.
Protocol 2: Handling and Use of this compound in a Moisture-Sensitive Reaction

Objective: To provide a general workflow for using the aldehyde in a reaction like reductive amination while minimizing moisture-related side reactions.

Procedure:

  • Preparation: Flame-dry all glassware under vacuum or oven-dry at >120°C for at least 4 hours. Allow to cool to room temperature in a desiccator or under a stream of inert gas (argon or nitrogen).[19]

  • Reagent Handling: Weigh the this compound quickly in a dry, inert atmosphere (e.g., in a glove box or under a nitrogen blanket).

  • Solvent: Use a freshly opened bottle of anhydrous solvent or a solvent dried over an appropriate drying agent (e.g., distilled from CaH₂ for DCM).[20]

  • Reaction Setup: a. Dissolve the amine and this compound in the anhydrous solvent under an inert atmosphere. b. Add activated 3Å or 4Å molecular sieves to the flask to scavenge any trace moisture. Stir for 30 minutes. c. Add any catalysts (e.g., acetic acid) and stir for 1-2 hours to allow for imine formation. d. Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise to control any exothermic reaction.[13]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Visualizations

Moisture_Impact_Pathway Degradation Pathway of this compound Aldehyde This compound (Active Reagent) Hydrate Gem-Diol Hydrate (Inactive/Less Reactive) Aldehyde->Hydrate + H₂O (Reversible) CarboxylicAcid Boc-Tyr(Bzl)-OH (Oxidation Impurity) Aldehyde->CarboxylicAcid + [O] (Air, Irreversible) Hydrate->Aldehyde - H₂O

Caption: Key degradation pathways for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Failed Reactions Start Reaction Yield is Low CheckPurity Check Aldehyde Purity (¹H NMR, LC-MS) Start->CheckPurity IsPure Is Aldehyde Pure? CheckPurity->IsPure Purify Purify by Chromatography or Purchase New Batch IsPure->Purify No CheckConditions Review Reaction Conditions IsPure->CheckConditions Yes Anhydrous Are Solvents Anhydrous? CheckConditions->Anhydrous DrySolvents Use Anhydrous Solvents & Dry Glassware Anhydrous->DrySolvents No CheckReagents Check Reducing Agent & pH Anhydrous->CheckReagents Yes DrySolvents->CheckReagents OptimizeReagents Use NaBH(OAc)₃ Adjust pH to 4-5 CheckReagents->OptimizeReagents No Success Reaction Successful CheckReagents->Success Yes OptimizeReagents->Success

Caption: A logical workflow for troubleshooting failed reactions.

References

Technical Support Center: Catalyst Selection for Efficient Reductive Amination with Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reductive amination of Boc-Tyr(Bzl)-aldehyde. Our aim is to facilitate catalyst selection and reaction optimization to ensure efficient and successful synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the reductive amination of this compound in a practical question-and-answer format.

Q1: My reaction shows low or no conversion of the starting aldehyde. What are the likely causes and how can I fix it?

A: Low or no conversion is a frequent issue that can often be traced back to inefficient imine formation. Here are the primary aspects to investigate:

  • Imine Formation: The crucial first step is the formation of the imine intermediate from this compound and your amine.

    • Monitoring: Before adding the reducing agent, it is advisable to monitor the formation of the imine. This can be done using techniques like TLC, NMR, or FTIR to confirm the disappearance of the aldehyde and the appearance of the imine.[1]

    • Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly accelerate imine formation.[1]

    • Water Removal: The formation of an imine from an aldehyde and an amine releases a molecule of water. Removing this water can shift the equilibrium towards the imine product. This can be achieved by using molecular sieves.

  • Reagent Quality: Ensure that your aldehyde is pure and your amine is not a salt (e.g., hydrochloride), as the salt form is not nucleophilic. If you must use an amine salt, a base such as triethylamine (B128534) should be added to liberate the free amine.[2]

  • Steric Hindrance: Highly hindered amines or aldehydes can slow down or prevent imine formation. In such cases, longer reaction times or heating might be necessary.

Q2: I'm observing significant amounts of a side-product corresponding to the alcohol of my starting aldehyde. Why is this happening and what can I do?

A: The formation of the corresponding alcohol as a side-product indicates that your reducing agent is reducing the starting aldehyde before it can form an imine with the amine.

  • Choice of Reducing Agent: This is a common issue with strong reducing agents like sodium borohydride (B1222165) (NaBH₄).[3] To circumvent this, you can either:

    • Allow sufficient time for the imine to form before adding NaBH₄.[3]

    • Switch to a milder and more selective reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) are generally more selective for the iminium ion over the aldehyde.[3][4]

  • Reaction Conditions: Ensure that the reaction conditions are optimized for imine formation before the reduction step.

Q3: My desired secondary amine is being over-alkylated to a tertiary amine. How can I prevent this?

A: Over-alkylation is a common drawback in reductive amination, where the newly formed secondary amine reacts further with the aldehyde.[2]

  • Tandem Protection: A highly effective strategy is to perform a tandem direct reductive amination and N-Boc protection. By adding Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to the reaction mixture, the secondary amine is immediately protected as a Boc-carbamate, preventing it from reacting further.[2][5]

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can also help. Using a slight excess of the primary amine can sometimes minimize the formation of the tertiary amine.

Q4: The reaction is sluggish and requires very long reaction times. How can I speed it up?

A: Slow reaction rates can be due to several factors.

  • Catalysis: As mentioned, a catalytic amount of acetic acid can accelerate the initial imine formation. For less reactive substrates, the addition of a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can improve yields.[6]

  • Solvent: The choice of solvent is critical. For instance, sodium triacetoxyborohydride (STAB) is sensitive to water and not very compatible with methanol, making solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) preferable.[6] Conversely, sodium cyanoborohydride (NaBH₃CN) can be used in protic solvents like methanol.[7]

  • Temperature: Gently heating the reaction mixture can increase the reaction rate, but this should be done cautiously to avoid side reactions.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is the best choice for the reductive amination of this compound?

A: The "best" catalyst is highly dependent on the specific amine being used and the desired reaction conditions. However, for a substrate like this compound, which is a relatively complex aromatic aldehyde, a good starting point is Sodium Triacetoxyborohydride (STAB) . It is a mild and selective reducing agent that generally gives high yields and tolerates a wide range of functional groups.[8] Sodium Cyanoborohydride (NaBH₃CN) is another excellent choice, particularly as it is less sensitive to protic solvents.[7]

Q2: Can I use Sodium Borohydride (NaBH₄) for this reaction?

A: While NaBH₄ can be used, it is a less ideal choice for a one-pot reductive amination because it can readily reduce the starting aldehyde.[3] If you choose to use NaBH₄, it is crucial to ensure that the imine formation is complete before its addition.[3]

Q3: What are some alternative, non-borohydride based catalysts for this transformation?

A: There is growing interest in transition-metal catalyzed reductive aminations. Systems based on Cobalt,[9] Molybdenum,[10] and Gold[11] have been developed. These often use molecular hydrogen or other hydrogen sources and can offer high efficiency and selectivity. However, these methods may require specialized equipment (e.g., for hydrogenation) and optimization.

Q4: How do I monitor the progress of my reaction?

A: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the reaction mixture to the starting materials, you can observe the disappearance of the aldehyde and the appearance of the desired product.

Catalyst Performance Data

Catalyst SystemAldehydeAmineYield (%)Reference
Co-containing composite/H₂p-methoxybenzaldehyden-butylamine72-96[9]
Co-containing composite/H₂p-chlorobenzaldehyden-butylamine60-89[9]
Mo₃S₄ cluster/H₂BenzaldehydeNitrobenzene>99[10]
Au/NiOBenzyl alcoholIsopropylamineHigh[11]
NaBH(OAc)₃/(Boc)₂OBenzaldehydeMethyl 7-aminoheptanoate95[12]
NaBH(OAc)₃/(Boc)₂O4-MethoxybenzaldehydeMethyl 7-aminoheptanoate92[12]
NaBH(OAc)₃/(Boc)₂O4-ChlorobenzaldehydeMethyl 7-aminoheptanoate89[12]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general procedure for the reductive amination of an aldehyde with a primary amine using STAB.

  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired primary amine (1.1 mmol) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) (10 mL).

  • If the amine is provided as a hydrochloride salt, add triethylamine (1.2 mmol) to the mixture.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and continue to monitor its progress. The reaction is typically complete within 4 to 24 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Tandem Reductive Amination and N-Boc Protection using STAB

This protocol is particularly useful for preventing over-alkylation.[2]

  • Imine Formation: To a mixture of this compound (1 mmol) and the primary amine or its hydrochloride salt (1 mmol) in anhydrous dichloromethane (10 mL), add triethylamine (2.5 mmol) at room temperature. Stir the resulting solution vigorously for 1 hour.[2]

  • Boc Protection and Reduction: To this solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol) followed by sodium triacetoxyborohydride (2 mmol).[2]

  • Reaction Monitoring: Stir the reaction for an additional 4 hours at room temperature, monitoring by TLC or LC-MS.[2]

  • Work-up: Quench the reaction with a saturated NaHCO₃ solution and extract with dichloromethane.[2]

  • Wash the combined organic fractions with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography.

Experimental Workflow Diagram

ReductiveAminationWorkflow Start Start Reagents Combine: - this compound - Amine - Solvent (e.g., DCM) Start->Reagents Imine_Formation Stir for Imine Formation (Monitor by TLC/LC-MS) Reagents->Imine_Formation Add_Catalyst Add Reducing Agent (e.g., STAB) Imine_Formation->Add_Catalyst Troubleshoot1 Low Conversion? - Add cat. Acid - Use Mol. Sieves Imine_Formation->Troubleshoot1 Reduction Reduction Reaction (Monitor by TLC/LC-MS) Add_Catalyst->Reduction Troubleshoot2 Aldehyde Reduction? - Use milder reductant (STAB > NaBH₄) Add_Catalyst->Troubleshoot2 Workup Aqueous Work-up (e.g., NaHCO₃ wash) Reduction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for the reductive amination of this compound.

References

Validation & Comparative

A Comparative Guide to Boc-Tyr(Bzl)-aldehyde and Fmoc-Tyr(Bzl)-aldehyde in Peptide Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptide aldehydes, which are potent inhibitors of various proteases and thus valuable tools in drug discovery, the choice of N-terminal protecting group strategy is a critical determinant of success.[1][2][3] This guide provides an objective comparison of two common building blocks, Boc-Tyr(Bzl)-aldehyde and Fmoc-Tyr(Bzl)-aldehyde , focusing on their performance in the context of solid-phase peptide synthesis (SPPS). The comparison is supported by established chemical principles and representative experimental protocols.

At a Glance: Key Differences

The fundamental difference between using this compound and Fmoc-Tyr(Bzl)-aldehyde lies in the chemistry of the Nα-protecting group: the acid-labile tert-butyloxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4][5] This dictates the entire synthetic strategy, including deprotection conditions, side-chain protection schemes, and potential side reactions. The stability of the O-benzyl (Bzl) ether protecting the tyrosine side chain is a crucial factor in this comparison.

Data Presentation: Performance and Properties

The following table summarizes the key characteristics and expected performance of peptide aldehyde synthesis utilizing either a Boc or Fmoc strategy with a Tyr(Bzl) residue.

FeatureThis compound StrategyFmoc-Tyr(Bzl)-aldehyde Strategy
Nα-Deprotection Condition Strong acid (e.g., 25-50% TFA in DCM)[6]Base (e.g., 20% piperidine (B6355638) in DMF)[7]
Orthogonality Quasi-orthogonal[4]Fully orthogonal[8]
Tyr(Bzl) Side-Chain Stability Partial cleavage with repeated TFA steps (>0.5% loss per 15 min)[4]Generally stable[9]
Potential Side Reactions Acid-catalyzed side reactions, potential premature deprotection of other acid-labile groups.[10]Base-catalyzed side reactions (e.g., aspartimide formation, diketopiperazine formation).[11]
Typical Crude Purity Moderate to high, dependent on peptide length and sequence.High[8]
Overall Yield Potentially lower for longer peptides due to cumulative debenzylation.Generally higher, especially for longer peptides.[8]

Experimental Protocols

To illustrate the practical differences, here are detailed protocols for the synthesis of a model tripeptide aldehyde, Ac-Phe-Tyr(Bzl)-Ala-H , using both Boc and Fmoc strategies.

I. Synthesis of N-Protected Tyr(Bzl)-aldehyde Precursors

The aldehyde functionality is typically introduced by the reduction of the corresponding N-protected amino acid to an amino alcohol, followed by a mild oxidation.

Protocol 1: Synthesis of Boc-Tyr(Bzl)-alcohol

  • Dissolve Boc-Tyr(Bzl)-OH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as borane-dimethyl sulfide (B99878) complex (BH3·SMe2) or lithium borohydride (B1222165) (LiBH4).[12]

  • Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol (B129727) or water.

  • Perform an aqueous work-up to isolate the crude product.

  • Purify the Boc-Tyr(Bzl)-alcohol by flash column chromatography.

Protocol 2: Oxidation to this compound

  • Dissolve the purified Boc-Tyr(Bzl)-alcohol in anhydrous dichloromethane (B109758) (DCM).

  • Add a mild oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Parikh-Doering oxidation using a sulfur trioxide pyridine (B92270) complex.[13][14]

  • Stir the reaction at room temperature, monitoring by TLC.

  • Upon completion, quench the reaction and perform an appropriate work-up to remove the oxidant byproducts.

  • Purify the resulting this compound by flash column chromatography.

Note: The same two-step procedure can be applied for the synthesis of Fmoc-Tyr(Bzl)-aldehyde, starting from Fmoc-Tyr(Bzl)-OH.

II. Solid-Phase Synthesis of Ac-Phe-Tyr(Bzl)-Ala-H

The synthesis of peptide aldehydes on a solid support often utilizes a specialized linker that allows for the release of the C-terminal aldehyde upon cleavage. An oxime resin or a semicarbazone resin can be employed for this purpose. The following protocols assume the use of a suitable aldehyde-generating resin.

Protocol 3: Boc-SPPS of Ac-Phe-Tyr(Bzl)-Ala-H

  • First Amino Acid Loading: Couple Boc-Alanine to the resin using standard coupling reagents like DCC/HOBt or DIC/HOBt.

  • Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.[6]

  • Neutralization: Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.

  • Second Amino Acid Coupling: Couple this compound to the deprotected alanine (B10760859) on the resin.

  • Repeat Deprotection and Neutralization.

  • Third Amino Acid Coupling: Couple Boc-Phenylalanine.

  • Repeat Deprotection and Neutralization.

  • N-terminal Acetylation: Acetylate the N-terminus of phenylalanine using acetic anhydride (B1165640) and a base like DIEA.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as HF or TFMSA/TFA.[9][15]

  • Purification: Purify the crude peptide aldehyde by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 4: Fmoc-SPPS of Ac-Phe-Tyr(Bzl)-Ala-H

  • First Amino Acid Loading: Couple Fmoc-Alanine to the resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) for 20 minutes.[7]

  • Second Amino Acid Coupling: Couple Fmoc-Tyr(Bzl)-aldehyde to the deprotected alanine on the resin using a coupling agent such as HBTU or HATU.

  • Repeat Fmoc Deprotection.

  • Third Amino Acid Coupling: Couple Fmoc-Phenylalanine.

  • Repeat Fmoc Deprotection.

  • N-terminal Acetylation: Acetylate the N-terminus of phenylalanine using acetic anhydride and a base.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove any acid-labile side-chain protecting groups using a TFA-based cleavage cocktail with appropriate scavengers.[16]

  • Purification: Purify the crude peptide aldehyde by RP-HPLC.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and workflows discussed.

Boc_Deprotection Boc_Peptide Boc-NH-Peptide-Resin TFA_Salt H2N+-Peptide-Resin (TFA salt) Boc_Peptide->TFA_Salt TFA/DCM Deprotected_Peptide H2N-Peptide-Resin TFA_Salt->Deprotected_Peptide DIEA/DCM

Caption: Boc deprotection and neutralization workflow.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Deprotected_Peptide H2N-Peptide-Resin Fmoc_Peptide->Deprotected_Peptide 20% Piperidine/DMF Peptide_Aldehyde_Synthesis_Comparison cluster_Boc Boc Strategy cluster_Fmoc Fmoc Strategy Boc_Start Boc-AA-Resin Boc_Deprotect Deprotection (TFA/DCM) Boc_Start->Boc_Deprotect Boc_Neutralize Neutralization (DIEA/DCM) Boc_Deprotect->Boc_Neutralize Boc_Couple Couple This compound Boc_Neutralize->Boc_Couple Boc_Couple->Boc_Deprotect Repeat cycle Boc_Final_Cleavage Final Cleavage (HF or TFMSA/TFA) Boc_Couple->Boc_Final_Cleavage Fmoc_Start Fmoc-AA-Resin Fmoc_Deprotect Deprotection (Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Couple Couple Fmoc-Tyr(Bzl)-aldehyde Fmoc_Deprotect->Fmoc_Couple Fmoc_Couple->Fmoc_Deprotect Repeat cycle Fmoc_Final_Cleavage Final Cleavage (TFA Cocktail) Fmoc_Couple->Fmoc_Final_Cleavage

References

A Head-to-Head Comparison of Boc and Fmoc Strategies for Peptide Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies for producing C-terminal peptide aldehydes is a critical decision that profoundly impacts yield, purity, and overall efficiency. This comprehensive guide provides an objective comparison of these two cornerstone methodologies, supported by available experimental data and detailed protocols to inform the selection process for this important class of molecules, which are widely used as protease inhibitors and biochemical probes.

The fundamental difference between the Boc and Fmoc strategies lies in the type of protecting group used for the α-amino group of the amino acids and the chemical conditions required for their removal. The Boc strategy employs an acid-labile protecting group, requiring repeated exposure to a moderately strong acid for deprotection, and a final, harsh acidic cleavage. In contrast, the Fmoc strategy utilizes a base-labile protecting group, allowing for milder reaction conditions throughout the synthesis, with a final acidic cleavage to release the peptide from the solid support.

Performance Comparison: A Data-Driven Overview

ParameterBoc StrategyFmoc StrategyKey Considerations
Overall Yield Moderate to GoodModerate to ExcellentYields are highly sequence-dependent and influenced by the choice of linker and cleavage conditions. For example, in an Fmoc-based synthesis of Fmoc-Lys(Fmoc)-Leu-Phe-H using an oxazolidine (B1195125) linker, a yield of 80% was achieved with a Boc-protected linker, compared to 39% with an unprotected linker, highlighting the nuanced interplay of protecting groups.[1] Other Fmoc-based methods for peptide aldehydes have reported crude yields ranging from 16-53%.
Crude Purity Generally GoodGenerally Good to HighPurity is influenced by the prevention of side reactions. The milder conditions of Fmoc chemistry can sometimes lead to higher purity by minimizing side-chain degradation.
Deprotection Conditions Repetitive 50% TFA in DCMRepetitive 20% piperidine (B6355638) in DMFThe harsh acidic conditions in the Boc strategy can be detrimental to sensitive amino acid residues.
Final Cleavage Strong acid (e.g., HF, TFMSA)Moderate acid (e.g., TFA cocktail)The need for specialized equipment for handling HF in the Boc strategy is a significant drawback.
Compatibility Good for hydrophobic peptidesExcellent for peptides with acid-sensitive residuesThe Boc strategy can be advantageous for aggregating sequences due to the protonation of the N-terminus after deprotection, which can reduce aggregation.

Experimental Protocols: A Detailed Look at Each Strategy

The following sections provide detailed, representative protocols for the synthesis of a generic tripeptide aldehyde (e.g., Ac-Ala-Phe-Gly-H) using both Boc and Fmoc strategies.

Boc-Based Synthesis of a Peptide Aldehyde

The Boc strategy for peptide aldehyde synthesis often involves the use of a specialized linker, such as a Weinreb amide resin, which can be reduced to the corresponding aldehyde upon cleavage.

1. Resin Preparation and First Amino Acid Attachment:

  • Swell Weinreb AM resin in dichloromethane (B109758) (DCM).

  • Couple Boc-Gly-OH to the resin using a standard coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) in N,N-dimethylformamide (DMF).

  • Wash the resin thoroughly with DMF, DCM, and methanol.

2. Peptide Chain Elongation (Iterative Cycle):

  • Deprotection: Remove the Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Wash the resin with DCM and neutralize with a 10% solution of diisopropylethylamine (DIPEA) in DCM.

  • Wash the resin with DCM and DMF.

  • Coupling: Couple the next Boc-protected amino acid (e.g., Boc-Phe-OH) using DIC/HOBt in DMF.

  • Wash the resin with DMF and DCM.

  • Repeat the deprotection and coupling steps for the subsequent amino acid (e.g., Boc-Ala-OH).

3. N-terminal Acetylation:

  • After the final deprotection, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Wash the resin with DMF and DCM.

4. Cleavage and Aldehyde Formation:

  • Suspend the dried peptide-resin in anhydrous tetrahydrofuran (B95107) (THF).

  • Treat the suspension with lithium aluminum hydride (LiAlH4) at 0°C to reduce the Weinreb amide to the aldehyde.

  • Quench the reaction carefully with water and filter the resin.

  • Extract the peptide aldehyde from the filtrate.

  • Purify the crude peptide aldehyde by reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc-Based Synthesis of a Peptide Aldehyde

The Fmoc strategy for peptide aldehyde synthesis can be achieved using various linkers, such as the Backbone Amide Linker (BAL) or by generating a thioacetal that is subsequently converted to the aldehyde. The following protocol is a representative example using a thioacetal approach.

1. Resin Preparation and Linker Attachment:

  • Swell 2-chlorotrityl chloride resin in DCM.

  • Attach a suitable linker, such as hexane-1,2,6-triol, to the resin.

2. Attachment of the First Amino Acid Acetal (B89532):

  • Couple the Fmoc-protected amino acid acetal (e.g., Fmoc-Gly-acetal) to the linker-functionalized resin.

3. Peptide Chain Elongation (Iterative Cycle):

  • Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Wash the resin with DMF.

  • Coupling: Couple the next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) using a coupling agent like HATU and DIPEA in DMF.

  • Wash the resin with DMF.

  • Repeat the deprotection and coupling steps for the subsequent amino acid (e.g., Fmoc-Ala-OH).

4. N-terminal Acetylation:

  • After the final deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Wash the resin with DMF and DCM.

5. Cleavage and Conversion to Thioacetal:

  • Cleave the peptide acetal from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Precipitate the crude peptide acetal with cold diethyl ether.

  • Dissolve the crude peptide acetal in a suitable solvent and treat with ethanethiol (B150549) (EtSH) and a Lewis acid catalyst (e.g., BF3·OEt2) to form the thioacetal.

6. Conversion to Aldehyde:

  • Treat the thioacetal with N-bromosuccinimide (NBS) in an aqueous organic solvent to hydrolyze it to the corresponding peptide aldehyde.

  • Purify the crude peptide aldehyde by RP-HPLC.

Visualizing the Synthetic Pathways

To further clarify the distinct workflows of the Boc and Fmoc strategies for peptide aldehyde synthesis, the following diagrams illustrate the key steps in each process.

Boc_Peptide_Aldehyde_Synthesis cluster_resin Solid Support cluster_synthesis Peptide Elongation (Iterative) cluster_final_steps Final Steps Resin Weinreb Amide Resin Boc_Deprotection Boc Deprotection (50% TFA/DCM) Resin->Boc_Deprotection Start Neutralization Neutralization (DIPEA/DCM) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (DIC/HOBt) Neutralization->Coupling Coupling->Boc_Deprotection Repeat for each amino acid Acetylation N-terminal Acetylation Coupling->Acetylation After final coupling Cleavage_Reduction Cleavage & Reduction (LiAlH4/THF) Acetylation->Cleavage_Reduction Purification Purification (RP-HPLC) Cleavage_Reduction->Purification Final_Product Peptide Aldehyde Purification->Final_Product Fmoc_Peptide_Aldehyde_Synthesis cluster_resin Solid Support cluster_synthesis Peptide Elongation (Iterative) cluster_final_steps Final Steps Resin 2-Cl-Trityl Resin + Linker Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Coupling Amino Acid Coupling (HATU/DIPEA) Fmoc_Deprotection->Coupling Coupling->Fmoc_Deprotection Repeat for each amino acid Acetylation N-terminal Acetylation Coupling->Acetylation After final coupling Cleavage Cleavage from Resin (TFA Cocktail) Acetylation->Cleavage Thioacetal_Formation Thioacetal Formation (EtSH, BF3·OEt2) Cleavage->Thioacetal_Formation Aldehyde_Formation Aldehyde Formation (NBS) Thioacetal_Formation->Aldehyde_Formation Purification Purification (RP-HPLC) Aldehyde_Formation->Purification Final_Product Peptide Aldehyde Purification->Final_Product

References

A Comparative Guide to N-Terminal Modification: Alternatives to Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-terminal modification of peptides and proteins is a critical strategy for enhancing their therapeutic properties, improving stability, and enabling site-specific conjugation. While Boc-Tyr(Bzl)-aldehyde has been a reagent of interest, a range of effective alternatives offer distinct advantages in terms of reaction efficiency, stability of the resulting conjugate, and preservation of biological activity. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to aid researchers in selecting the optimal N-terminal modification strategy.

Performance Comparison of N-Terminal Modification Reagents

The choice of an N-terminal modification reagent significantly impacts the outcome of the conjugation. The following table summarizes quantitative data on the performance of key alternatives to this compound. It is important to note that reaction conditions can influence efficiency, and direct comparisons should be made with this in consideration.

Reagent ClassSpecific Reagent ExampleN-Terminal Amino AcidConversion (%)Key Features & Considerations
Aromatic Aldehydes (Reductive Amination) Benzaldehyde (B42025)Ala, Arg, Asn, Asp, Gln, Glu, Gly, His, Ile, Leu, Lys, Met, Phe, Pro, Ser, Thr, Trp, Tyr, Val>95% for mostHigh efficiency across a wide range of amino acids; preserves the N-terminal positive charge, which can be crucial for bioactivity; reaction is highly selective for the N-terminus at slightly acidic pH.[1][2]
Cys~56% (forms thiazolidine (B150603) derivative)Lower conversion for Cysteine due to side reaction.[2][3]
Heterocyclic Aldehydes 2-Pyridinecarboxaldehyde (2-PCA)VariousGood to excellentForms an imidazolidinone linkage; reaction can be reversible depending on the N-terminal residue (Proline forms the most stable conjugate); electron-donating groups on the pyridine (B92270) ring can accelerate the reaction.[4][5]
Activated Esters N-Hydroxysuccinimide (NHS) EstersGeneral Primary AminesVariableReacts with the N-terminus at acidic to neutral pH, but selectivity over lysine (B10760008) residues can be challenging to control; forms a stable amide bond.[6][7][8]
Squaric Acid Derivatives Diethyl SquarateLysine, OrnithineGood to highReacts selectively with amines to form stable squaramide linkages; less reactive after the first substitution, allowing for controlled conjugation; stable to hydrolysis over a wide pH range.[9][10][11][12]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for N-terminal modification using some of the discussed alternatives.

Protocol 1: N-Terminal Reductive Amination with Benzaldehyde

This protocol is adapted from the work of Chou and co-workers and is effective for a wide range of peptides and proteins.[1][13][2]

Materials:

  • Peptide or protein with a free N-terminus

  • Benzaldehyde

  • Sodium cyanoborohydride (NaBH₃CN)

  • Citrate (B86180) buffer (pH 6.1)

  • HPLC-grade water and acetonitrile

  • Mass spectrometer for analysis

Procedure:

  • Dissolve the peptide or protein in the citrate buffer (pH 6.1) to a final concentration of 1 mg/mL.

  • Add 2 equivalents of benzaldehyde to the peptide/protein solution.

  • Add 5 equivalents of NaBH₃CN to the reaction mixture.

  • Incubate the reaction at 37°C for 24 hours.

  • Monitor the reaction progress by LC-MS to confirm the mass shift corresponding to the addition of the benzyl (B1604629) group.

  • Purify the modified peptide or protein using reverse-phase HPLC.

  • Lyophilize the purified product for storage.

Protocol 2: N-Terminal Modification with 2-Pyridinecarboxaldehyde (2-PCA)

This protocol is a general procedure for the formation of an imidazolidinone linkage at the N-terminus.[4][10][14]

Materials:

  • Peptide or protein with a free N-terminus

  • 2-Pyridinecarboxaldehyde (2-PCA)

  • Phosphate (B84403) buffer (pH 7.5)

  • HPLC-grade water and acetonitrile

  • Mass spectrometer for analysis

Procedure:

  • Dissolve the peptide or protein in the phosphate buffer (pH 7.5) to a final concentration of 50 µM.

  • Add a 100-fold molar excess of 2-PCA to the protein solution.

  • Incubate the reaction mixture at 37°C for 4 to 16 hours. Reaction time may need optimization depending on the N-terminal amino acid.

  • Monitor the reaction by LC-MS to observe the formation of the modified product.

  • Purify the conjugate using size-exclusion chromatography or reverse-phase HPLC, depending on the protein's properties.

  • Characterize the final product by mass spectrometry.

Visualizing the Chemistry and Workflows

To better understand the processes involved in N-terminal modification, the following diagrams illustrate a key reaction pathway and a general experimental workflow.

Reductive_Amination_Pathway Peptide Peptide-NH2 (Free N-terminus) Imine Peptide-N=CH-Ar (Schiff Base Intermediate) Peptide->Imine + Aldehyde Ar-CHO (e.g., Benzaldehyde) Aldehyde->Imine Modified_Peptide Peptide-NH-CH2-Ar (Stable Secondary Amine) Imine->Modified_Peptide + Reducing_Agent NaBH3CN Reducing_Agent->Modified_Peptide

Reductive amination pathway for N-terminal modification.

N_Terminal_Modification_Workflow cluster_prep Preparation cluster_reaction Modification Reaction cluster_analysis Analysis & Purification Protein_Prep Protein/Peptide Sample (Purified, known concentration) Reaction Incubate at controlled temperature and time Protein_Prep->Reaction Reagent_Prep Reagent Solution (Aldehyde, NHS ester, etc.) Reagent_Prep->Reaction Buffer_Prep Reaction Buffer (Optimized pH) Buffer_Prep->Reaction Monitoring Reaction Monitoring (e.g., LC-MS) Reaction->Monitoring Purification Purification (e.g., HPLC) Monitoring->Purification Characterization Final Product Characterization (Mass Spec, etc.) Purification->Characterization

References

A Comparative Guide to the Solid-Phase Synthesis of Peptides with C-Terminal Tyrosine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of peptides featuring a C-terminal aldehyde is of significant interest due to their application as enzyme inhibitors and as intermediates for further chemical modifications. While the direct use of a pre-formed Boc-Tyr(Bzl)-aldehyde in Solid-Phase Peptide Synthesis (SPPS) is not a conventional or widely documented strategy, several robust methods exist to achieve the synthesis of peptides terminating in a tyrosine aldehyde. This guide provides a comparative overview of the most effective methods, complete with experimental data and protocols, to aid in the selection of the optimal synthetic route.

Comparison of Synthetic Strategies

The primary methods for obtaining C-terminal peptide aldehydes on a solid support can be categorized into three main strategies: oxidation of a resin-bound peptide alcohol, reductive cleavage of a resin-bound Weinreb amide, and the use of specialized linkers that yield an aldehyde upon cleavage. Each approach offers distinct advantages and is suited to different research needs.

Synthetic StrategyKey PrincipleTypical YieldsPurityKey AdvantagesPotential Disadvantages
Oxidation of Peptide Alcohol The peptide is synthesized with a C-terminal amino alcohol, which is then oxidized to the aldehyde on the solid support.HighHighEfficient and reliable oxidation step.[1]Requires an additional oxidation step on the resin.
Weinreb Amide Reduction A Weinreb amide linker is used for SPPS. The peptide aldehyde is generated upon reductive cleavage from the resin.Moderate to GoodGoodAldehyde is generated during cleavage, minimizing on-resin side reactions.[2][3]Cleavage requires specific reducing agents like LiAlH4, which may not be compatible with all peptide sequences.[4]
Oxazolidine (B1195125) Linker Strategy An amino aldehyde is immobilized on the resin as an oxazolidine, which serves as a protected aldehyde during peptide synthesis.HighHighEfficient immobilization and improved yields and purities compared to other methods.[5]Requires the synthesis of the initial amino aldehyde.

Experimental Protocols and Workflows

Below are detailed experimental protocols for the synthesis of a model peptide with a C-terminal this compound using the compared methods.

Method 1: Oxidation of a Resin-Bound Peptide Alcohol

This strategy involves the synthesis of the desired peptide on a solid support, starting with a C-terminal tyrosinol derivative. The final step on the resin is the oxidation of the alcohol to the aldehyde.

Experimental Protocol:

  • Resin Preparation: Start with an appropriate resin, such as aminomethyl-PEG-polystyrene, to improve the efficiency of the subsequent oxidation step.[1]

  • Attachment of the First Amino Alcohol: Anchor Dde-Tyr(Bzl)-ol to a suitable linker, which is then attached to the resin. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group serves as a temporary Nα-protecting group, while the benzyl (B1604629) group protects the tyrosine side chain.

  • Peptide Elongation: Perform standard Fmoc-based SPPS to elongate the peptide chain to the desired sequence.

  • Oxidation to Aldehyde: After completion of the peptide sequence, treat the resin-bound peptide alcohol with an oxidizing agent such as sulfur trioxide-pyridine complex to convert the C-terminal alcohol to an aldehyde.[1]

  • Cleavage and Deprotection: Cleave the peptide aldehyde from the resin and remove the side-chain protecting groups using a standard acidolysis cocktail (e.g., TFA/TIS/H2O).

  • Purification: Purify the crude peptide aldehyde using reverse-phase HPLC.

Workflow Diagram:

Oxidation_of_Peptide_Alcohol Resin Aminomethyl-PEG-Polystyrene Resin Anchor Anchor Dde-Tyr(Bzl)-ol Resin->Anchor SPPS Fmoc-SPPS Elongation Anchor->SPPS Oxidation Oxidation with SO3-pyridine SPPS->Oxidation Cleavage Cleavage and Deprotection (TFA) Oxidation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Product Peptide-Tyr(Bzl)-aldehyde Purification->Product

Workflow for peptide aldehyde synthesis via oxidation.
Method 2: Reductive Cleavage of a Weinreb Amide

This method utilizes a Weinreb resin, which, upon reductive cleavage, directly yields the C-terminal peptide aldehyde.

Experimental Protocol:

  • Resin Preparation: Start with a commercially available Weinreb AM resin.

  • Attachment of the First Amino Acid: Couple the first Boc-protected amino acid to the resin using standard coupling protocols.

  • Peptide Elongation: Perform standard Boc-based SPPS to synthesize the desired peptide sequence. The side chain of tyrosine is protected with a benzyl (Bzl) group.

  • Reductive Cleavage: Suspend the resin in an appropriate solvent (e.g., THF) and cool in an ice bath. Add a reducing agent, typically Lithium Aluminium Hydride (LiAlH4), to cleave the peptide from the resin and simultaneously reduce the Weinreb amide to the aldehyde.[2][3]

  • Work-up: Quench the reaction and work up the mixture to isolate the crude peptide aldehyde.

  • Purification: Purify the product by reverse-phase HPLC.

Workflow Diagram:

Weinreb_Amide_Reduction Resin Weinreb AM Resin SPPS Boc-SPPS Elongation with Boc-Tyr(Bzl)-OH Resin->SPPS Cleavage Reductive Cleavage (LiAlH4) SPPS->Cleavage Workup Aqueous Work-up Cleavage->Workup Purification RP-HPLC Purification Workup->Purification Product Peptide-Tyr(Bzl)-aldehyde Purification->Product

Workflow for peptide aldehyde synthesis via Weinreb amide.
Method 3: Oxazolidine Linker Strategy

This efficient approach involves the immobilization of an N-protected amino aldehyde onto a threonine-functionalized resin to form a stable oxazolidine linker.

Experimental Protocol:

  • Amino Aldehyde Preparation: Synthesize the required Fmoc-Tyr(Bzl)-aldehyde from the corresponding amino alcohol (Fmoc-Tyr(Bzl)-ol) via oxidation with a reagent like Dess-Martin periodinane.[5]

  • Resin Functionalization: Couple Fmoc-Thr(trt)-OH to an aminomethyl resin. Subsequent deprotection steps yield a deprotected threonyl resin.

  • Oxazolidine Formation: React the Fmoc-Tyr(Bzl)-aldehyde with the threonyl resin to form an oxazolidine.

  • Boc Protection: Protect the ring nitrogen of the oxazolidine with a Boc group to enhance stability during SPPS.[5]

  • Peptide Elongation: Carry out standard Fmoc-SPPS to build the peptide chain.

  • Cleavage: Treat the resin with a TFA-based cocktail to cleave the peptide and liberate the C-terminal aldehyde.

  • Purification: Purify the final peptide aldehyde using reverse-phase HPLC.

Workflow Diagram:

Oxazolidine_Linker cluster_prep Preparation Amino_Aldehyde Prepare Fmoc-Tyr(Bzl)-aldehyde Immobilization Immobilize Amino Aldehyde (Oxazolidine Formation) Amino_Aldehyde->Immobilization Threonyl_Resin Prepare Threonyl Resin Threonyl_Resin->Immobilization Boc_Protection Boc Protection of Oxazolidine Immobilization->Boc_Protection SPPS Fmoc-SPPS Elongation Boc_Protection->SPPS Cleavage Cleavage (TFA) SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Product Peptide-Tyr(Bzl)-aldehyde Purification->Product

Workflow for peptide aldehyde synthesis via an oxazolidine linker.

Conclusion

The synthesis of peptides with a C-terminal tyrosine aldehyde is a valuable tool in chemical biology and drug discovery. While the direct incorporation of this compound is not a standard SPPS procedure, researchers have a choice of several effective alternative strategies. The oxidation of a peptide alcohol offers a reliable and high-yielding route. The Weinreb amide approach provides a convenient method where the aldehyde is generated during the final cleavage step. For constructing peptide aldehyde libraries, the oxazolidine linker strategy has been shown to be particularly efficient, leading to high yields and purities.[5] The selection of the most appropriate method will depend on the specific peptide sequence, the scale of the synthesis, and the available laboratory resources.

References

A Comparative Guide to the Characterization of Peptides Synthesized with C-Terminal Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for synthesizing and characterizing peptides featuring a C-terminal aldehyde, with a specific focus on the potential applications of Boc-Tyr(Bzl)-aldehyde. Peptide aldehydes are of significant interest in drug discovery and chemical biology, primarily as inhibitors of cysteine and serine proteases, where the aldehyde moiety can act as a transition-state analog.[1] This document outlines various synthetic strategies, presents detailed experimental protocols, and offers a comparative analysis of their respective advantages and limitations. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction to Peptide Aldehyde Synthesis

The introduction of a C-terminal aldehyde functionality into a peptide sequence is a key chemical modification that can impart significant biological activity. While the direct incorporation of an amino acid aldehyde during standard solid-phase peptide synthesis (SPPS) is not a common strategy, several robust methods have been developed to achieve this modification. These methods can be broadly categorized into on-resin modifications of the C-terminal residue and solution-phase approaches, which may involve the use of specialized building blocks like this compound.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic strategy for preparing peptide aldehydes depends on several factors, including the desired peptide sequence, the scale of the synthesis, and the available laboratory equipment. The following table provides a comparative overview of the most common methods.

Method General Principle Advantages Disadvantages Key Reagents
Solution-Phase Synthesis using this compound Coupling of this compound with an N-terminally deprotected amino acid or peptide in solution, often via reductive amination.Precise control over reaction conditions; suitable for synthesizing short peptide aldehydes or fragments.Not easily automated; purification can be challenging; may not be suitable for long peptides.This compound, DCC/HOBt or other coupling agents, NaBH3CN for reductive amination.
On-Resin Oxidation of C-Terminal Alcohol The peptide is synthesized on a resin that allows for the release of the C-terminal residue as an alcohol, which is then oxidized to the aldehyde.Utilizes standard SPPS protocols for chain assembly.The oxidation step can be sensitive to other functional groups in the peptide; may result in over-oxidation.Dess-Martin periodinane, SO3-pyridine.
On-Resin Reduction of C-Terminal Weinreb Amide The peptide is assembled on a resin functionalized to generate a C-terminal Weinreb amide, which is subsequently reduced to the aldehyde.Generally provides good yields and avoids over-reduction.[2]Requires the use of a specific Weinreb resin; the reducing agent can affect sensitive residues.Weinreb resin, Diisobutylaluminium hydride (DIBAL-H).
Backbone Amide Linker (BAL) Strategy The peptide is attached to the resin via a backbone amide, leaving the C-terminus free for modification. The aldehyde is typically protected as an acetal (B89532) and deprotected during cleavage.[1]Highly versatile for various C-terminal modifications; avoids issues with C-terminal epimerization.Requires a specialized BAL linker; synthesis of the linker can be complex.BAL linker, trifluoroacetic acid (TFA) for cleavage and deprotection.

Experimental Protocols

Solution-Phase Synthesis of a Dipeptide Aldehyde using this compound

This protocol describes a plausible method for the synthesis of a dipeptide aldehyde, Boc-Tyr(Bzl)-Ala-H, in solution.

Materials:

  • This compound

  • Alanine methyl ester hydrochloride

  • Sodium cyanoborohydride (NaBH3CN)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard purification and analytical reagents

Procedure:

  • Deprotection of Alanine Methyl Ester: Dissolve Alanine methyl ester hydrochloride in DCM and add TEA to neutralize the salt and obtain the free amine.

  • Reductive Amination: To the solution of free Alanine methyl ester, add this compound. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add NaBH3CN to the reaction mixture and stir overnight at room temperature.

  • Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the structure and purity of the resulting dipeptide by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

On-Resin Synthesis of a Peptide Aldehyde via the Backbone Amide Linker (BAL) Strategy

This protocol provides a general workflow for the synthesis of a generic peptide aldehyde, Ac-Peptide-CHO, using a BAL linker.

Materials:

  • BAL resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Piperidine in DMF (20%) for Fmoc deprotection

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Acetic anhydride (B1165640) for N-terminal acetylation

Procedure:

  • Loading of the First Amino Acid: The first amino acid is attached to the BAL resin via reductive amination.

  • Peptide Chain Elongation: Subsequent Fmoc-protected amino acids are coupled sequentially using standard Fmoc-SPPS chemistry.

  • N-terminal Acetylation: After the final coupling and Fmoc deprotection, the N-terminus is acetylated using acetic anhydride.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups and the aldehyde-protecting group (acetal) are simultaneously removed using a TFA cleavage cocktail.

  • Purification and Characterization: The crude peptide aldehyde is precipitated in cold ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterized by MS and NMR.

Characterization of Peptides with C-Terminal Aldehydes

The characterization of peptide aldehydes requires a suite of analytical techniques to confirm the primary sequence, purity, and the presence of the aldehyde functionality.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the primary tool for assessing the purity of synthesized peptide aldehydes. It is important to note that peptide aldehydes can exist in equilibrium with their hydrated gem-diol and, in the presence of alcoholic solvents like methanol, hemiacetal forms. This can lead to the appearance of multiple peaks in the HPLC chromatogram, complicating the analysis.[3]

Typical HPLC Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient of 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the synthesized peptide aldehyde. Electrospray ionization (ESI) is commonly used for peptide analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is crucial for unequivocally confirming the presence of the aldehyde group.

  • ¹H NMR: The aldehyde proton typically appears as a characteristic singlet or doublet in the downfield region of the spectrum, around 9-10 ppm.[4][5]

  • ¹³C NMR: The carbonyl carbon of the aldehyde gives a resonance signal at approximately 190-200 ppm.[5][6]

Visualizing Workflows and Pathways

General Workflow for Peptide Aldehyde Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Solution_Phase Solution-Phase Synthesis (e.g., using this compound) HPLC RP-HPLC Solution_Phase->HPLC On_Resin On-Resin Synthesis (e.g., BAL Strategy) On_Resin->HPLC MS Mass Spectrometry (MS) HPLC->MS NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR Final_Product Characterized Peptide Aldehyde

Caption: General workflow for the synthesis and characterization of peptide aldehydes.

Inhibition of Cysteine Proteases by Peptide Aldehydes

Peptide aldehydes are potent inhibitors of cysteine proteases, such as caspases and cathepsins, which play crucial roles in apoptosis and other cellular processes. The aldehyde group forms a covalent hemiacetal with the active site cysteine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.

G Peptide_Aldehyde Peptide Aldehyde Inhibitor Inhibition Formation of Hemiacetal Adduct Peptide_Aldehyde->Inhibition Cysteine_Protease Cysteine Protease (e.g., Caspase) Cleavage Substrate Cleavage Cysteine_Protease->Cleavage catalyzes Cysteine_Protease->Inhibition Substrate Cellular Substrate Substrate->Cleavage Apoptosis Apoptosis Cleavage->Apoptosis leads to Inhibition->Cysteine_Protease inactive

Caption: Mechanism of cysteine protease inhibition by a peptide aldehyde.

Conclusion

The synthesis of peptides bearing a C-terminal aldehyde is a valuable strategy for developing potent enzyme inhibitors and other bioactive molecules. While the direct use of building blocks like this compound in a stepwise solid-phase synthesis is not the standard approach, it may find utility in solution-phase fragment synthesis. For the routine production of peptide aldehydes, on-resin methods, particularly the BAL strategy, offer greater versatility and efficiency. A thorough characterization using a combination of HPLC, MS, and NMR is essential to ensure the identity, purity, and structural integrity of the final product, paying special attention to the potential for multiple species in solution. This guide provides a foundational understanding to aid researchers in selecting the most appropriate synthetic and analytical methods for their specific research goals.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Modified with Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is paramount for ensuring the efficacy and safety of novel therapeutics and research compounds. This guide provides an objective comparison of mass spectrometry-based approaches for the analysis of peptides modified with N-Boc-O-benzyl-L-tyrosinal, also known as Boc-Tyr(Bzl)-aldehyde. This modification, often used in targeted protein labeling and the synthesis of peptide-based drugs, introduces unique analytical challenges due to the presence of both a reactive aldehyde and bulky protecting groups. This document outlines expected fragmentation behaviors, compares analytical strategies, and provides detailed experimental protocols and data interpretation frameworks.

Introduction to the Analytical Challenge

The this compound moiety presents a dual analytical challenge. The aldehyde group is highly reactive and can form Schiff bases with primary amines (such as lysine (B10760008) side chains or the peptide N-terminus) or other adducts, which may be unstable in the mass spectrometer. Furthermore, the tert-butyloxycarbonyl (Boc) and benzyl (B1604629) (Bzl) protecting groups have their own characteristic fragmentation patterns that can dominate the tandem mass spectra, potentially complicating peptide backbone sequencing. This guide will compare direct mass spectrometry analysis of the modified peptide with an alternative workflow involving chemical derivatization to stabilize the aldehyde adduct.

Performance Comparison with Alternatives

The primary method for analyzing this compound modified peptides is liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, to enhance the stability and ionization of the modified peptide, a chemical derivatization step is often employed as an alternative approach. This section compares the direct analysis of the modified peptide with the analysis following a reductive amination step.

Table 1: Comparison of Analytical Approaches for this compound Modified Peptides

Performance MetricDirect LC-MS/MS AnalysisLC-MS/MS Analysis with Reductive Amination
Analyte Stability Moderate; potential for in-source decay and hydrolysis of the Schiff base.High; the resulting secondary amine is stable.
Ionization Efficiency Variable; depends on the peptide sequence and adduct heterogeneity.Generally improved due to the stable, more basic secondary amine.
MS/MS Spectrum Complexity High; fragmentation of Boc and Bzl groups, potential for neutral losses.Moderate to High; stable adduct simplifies some fragmentation, but protecting group losses still occur.
Sequence Coverage May be incomplete due to dominant protecting group fragmentation.Potentially improved due to more stable precursor ions.
Quantitative Accuracy Moderate; instability can affect reproducibility.High; stable adduct allows for more reliable quantification.
Sample Preparation Time Minimal additional time.Additional 1-2 hours for the reduction step.

Experimental Protocols

Protocol 1: Direct LC-MS/MS Analysis of a this compound Modified Peptide

This protocol is suitable for a preliminary investigation or when the adduct is sufficiently stable.

  • Sample Preparation:

    • A model peptide (e.g., GGY-NH2) is reacted with this compound in a suitable buffer (e.g., 100 mM HEPES, pH 7.5) for 2 hours at room temperature.

    • The reaction mixture is desalted using a C18 ZipTip.

    • The purified, modified peptide is reconstituted in 0.1% formic acid in water/acetonitrile (98:2, v/v).

  • LC-MS/MS Parameters:

    • LC System: Ultimate 3000 RSLCnano (Thermo Fisher Scientific).

    • Column: Acclaim™ PepMap™ C18 (75 µm x 15 cm, 2 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Gradient: 2-35% B over 30 minutes.

    • Mass Spectrometer: Orbitrap Exploris™ 480 Mass Spectrometer (Thermo Fisher Scientific).

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • MS1 Resolution: 60,000.

    • MS2 Resolution: 15,000.

    • Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy of 30%.

Protocol 2: LC-MS/MS Analysis with Reductive Amination

This protocol is recommended for stable adduct formation and improved analytical performance.

  • Sample Preparation:

    • The initial reaction between the peptide and this compound is performed as described in Protocol 1.

    • Following the initial reaction, a reducing agent, such as sodium cyanoborohydride (NaBH3CN), is added to a final concentration of 20 mM.

    • The reduction reaction is allowed to proceed for 1 hour at room temperature.

    • The sample is then desalted and reconstituted as in Protocol 1.

  • LC-MS/MS Parameters:

    • The LC-MS/MS parameters are identical to those described in Protocol 1. The primary difference will be the mass of the precursor ion, which will be increased due to the reduction of the Schiff base.

Data Presentation and Interpretation

The mass spectra of this compound modified peptides are expected to be characterized by specific fragmentation patterns.

Table 2: Expected Mass Shifts and Characteristic Fragment Ions

Modification/FragmentMass Shift (Da)Description
This compound adduct (Schiff base) +337.16Mass of this compound minus H2O.
Reduced this compound adduct +339.18Mass of this compound after reductive amination.
Loss of Boc group -100.05Neutral loss of the tert-butyloxycarbonyl group.
Loss of isobutylene (B52900) from Boc -56.06A common fragmentation pathway for Boc-protected amines.
Loss of Benzyl group -91.05Cleavage of the benzyl ether.
Tropylium ion +91.05A common fragment ion resulting from benzyl group rearrangement.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_direct Direct Analysis cluster_reductive Reductive Amination Workflow Peptide + Aldehyde Peptide + Aldehyde Schiff Base Formation Schiff Base Formation Peptide + Aldehyde->Schiff Base Formation Reaction Desalting_1 Desalting Schiff Base Formation->Desalting_1 LC-MS/MS_1 LC-MS/MS Analysis Desalting_1->LC-MS/MS_1 Schiff_Base_2 Schiff Base Formation Reduction Reductive Amination (+NaBH3CN) Schiff_Base_2->Reduction Stable_Adduct Stable Secondary Amine Reduction->Stable_Adduct Desalting_2 Desalting Stable_Adduct->Desalting_2 LC-MS/MS_2 LC-MS/MS Analysis Desalting_2->LC-MS/MS_2

Caption: Comparative workflow for the analysis of aldehyde-modified peptides.

Expected Fragmentation Pathway

fragmentation_pathway Precursor_Ion [M+H]+ Loss_Boc [M+H - Boc]+ Precursor_Ion->Loss_Boc -100 Da Loss_Bzl [M+H - Bzl]+ Precursor_Ion->Loss_Bzl -91 Da Backbone_Fragments b and y ions Precursor_Ion->Backbone_Fragments Peptide Backbone Fragmentation Loss_Isobutylene [M+H - C4H8]+ Loss_Boc->Loss_Isobutylene -44 Da Tropylium Tropylium Ion (m/z 91) Loss_Bzl->Tropylium

Caption: Predicted fragmentation of a this compound modified peptide.

Conclusion

The mass spectrometric analysis of peptides modified with this compound requires careful consideration of the analyte's stability and the complex fragmentation patterns induced by the protecting groups. While direct analysis is feasible, a workflow incorporating reductive amination is recommended for achieving higher stability, improved ionization, and more reliable quantification. The characteristic neutral losses of the Boc and benzyl groups can serve as diagnostic markers for the presence of the modification, aiding in the confident identification of the modified species. For unambiguous structural elucidation, especially in complex biological matrices, alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy may be considered as a complementary approach.

A Researcher's Guide to Confirming Boc-Tyr(Bzl)-aldehyde Incorporation via NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptide synthesis and drug development, the successful incorporation of functionalized amino acids is a critical step. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical methods for confirming the formation of Boc-Tyr(Bzl)-aldehyde from its corresponding alcohol. We present supporting experimental data, a detailed NMR analysis protocol, and a clear workflow visualization to aid in your research endeavors.

Comparison of Analytical Methods

While several methods can be employed to detect the presence of an aldehyde, ¹H NMR spectroscopy offers the most definitive and structurally informative data for confirming the conversion of Boc-Tyr(Bzl)-OH to this compound. A key advantage of NMR is its ability to provide unambiguous evidence of the aldehyde proton and allow for the simultaneous monitoring of the disappearance of the starting material.

Analytical MethodPrincipleAdvantagesDisadvantages
¹H NMR Spectroscopy Measures the magnetic environment of protons.- Provides unambiguous evidence of the aldehyde proton (9-10 ppm).[1][2][3] - Allows for monitoring of reaction completion by observing the disappearance of the starting alcohol's signals. - Quantitative analysis is possible.- Requires a relatively pure sample for clear interpretation.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Can show the appearance of the C=O stretch of the aldehyde (around 1720-1740 cm⁻¹ for aliphatic aldehydes).[4] - Can indicate the disappearance of the broad O-H stretch of the starting alcohol.- The C=O stretch can overlap with other carbonyl-containing impurities. - Less definitive than NMR for structural confirmation.
2,4-Dinitrophenylhydrazine (2,4-DNPH) Test Aldehydes and ketones react to form a yellow, orange, or red precipitate.[5][6]- Simple, rapid, and highly sensitive qualitative test for aldehydes and ketones.[5][6]- Does not distinguish between aldehydes and ketones. - Not quantitative.
Schiff's Test Aldehydes restore the color of decolorized Schiff's reagent, resulting in a magenta or purple color.[5][7]- A classic and straightforward colorimetric test specific for aldehydes.[5][7]- The reagent can be unstable. - Not quantitative.
Tollens' Test (Silver Mirror Test) Aldehydes are oxidized by Tollens' reagent to form a silver mirror.[5][8]- A highly specific and sensitive test for aldehydes.[5][8]- The reagent must be freshly prepared and can be explosive if not handled correctly. - Not quantitative.
Fehling's Test Aldehydes reduce the Cu²⁺ ions in Fehling's solution to form a red precipitate of Cu₂O.[5]- A common test to differentiate aldehydes from ketones (most ketones do not react).[5]- Not all aromatic aldehydes give a positive result. - Not quantitative.

NMR Data for Confirmation of this compound Incorporation

The most conclusive evidence for the successful synthesis of this compound is the appearance of a characteristic singlet in the downfield region of the ¹H NMR spectrum, corresponding to the aldehyde proton. This signal is typically observed between δ 9.0 and 10.0 ppm.[1][2][3] Concurrently, the disappearance of the methylene (B1212753) protons adjacent to the hydroxyl group in the starting material, Boc-Tyr(Bzl)-OH, and the appearance of the aldehyde proton signal confirm the conversion.

CompoundKey ProtonExpected Chemical Shift (δ, ppm)
This compound Aldehyde (-CHO)9.0 - 10.0
Aromatic (ring)6.5 - 8.5
Benzylic (-CH₂-Ph)~5.0
α-CH~4.5
β-CH₂~3.0
Boc (-(CH₃)₃)~1.4
Boc-Tyr(Bzl)-OH (Starting Material) Carboxylic Acid (-COOH)10.0 - 12.0 (often broad)
Aromatic (ring)~7.0 - 7.4
Benzylic (-CH₂-Ph)~5.0
α-CH~4.3
β-CH₂~2.8 - 3.1
Boc (-(CH₃)₃)~1.4

Experimental Protocol: ¹H NMR Analysis

Objective: To confirm the incorporation of the aldehyde functionality in this compound and assess the purity of the product.

Materials:

  • Sample of synthesized this compound

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the dried this compound sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • Acquisition of ¹H NMR Spectrum:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16-64) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) with a Fourier transform.

    • Phase the spectrum correctly.

    • Integrate the signals to determine the relative number of protons for each peak.

    • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Analyze the spectrum for the key signals:

      • Confirm the presence of the aldehyde proton singlet between δ 9.0 and 10.0 ppm.

      • Verify the disappearance of the signals corresponding to the starting alcohol.

      • Check for the presence of the characteristic signals for the Boc, benzyl, and tyrosine aromatic protons.

Workflow for NMR Analysis

NMR_Workflow Workflow for NMR Confirmation of this compound cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_results Results Start Boc-Tyr(Bzl)-OH Reaction Oxidation Reaction Start->Reaction Product Crude this compound Reaction->Product SamplePrep Sample Preparation (Dissolve in CDCl3) Product->SamplePrep Acquisition 1H NMR Spectrum Acquisition SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Integration) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis Success Confirmation of Aldehyde (Signal at 9-10 ppm) Analysis->Success Aldehyde proton present Failure Incomplete Reaction or Side Products Analysis->Failure Aldehyde proton absent or starting material present

Caption: Experimental workflow for the confirmation of this compound incorporation using ¹H NMR spectroscopy.

References

A Comparative Guide to the HPLC Purification and Analysis of Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and accurate analysis of peptide building blocks are paramount. Boc-Tyr(Bzl)-aldehyde, a key intermediate in the synthesis of peptide-based therapeutics, requires robust purification and analytical methods to ensure the integrity of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) strategies for the purification and analysis of this compound, offering insights into methodology, performance, and data interpretation.

Introduction to HPLC in Peptide Intermediate Purification

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the purification and analysis of protected amino acids and their derivatives due to its high resolution and compatibility with volatile mobile phases, which are ideal for subsequent sample recovery. The choice of stationary phase, mobile phase composition, and detector are critical variables that must be optimized for the specific properties of the analyte, such as this compound.

A crucial consideration for α-amino aldehydes is their potential for instability and racemization. For instance, phenylalanine-derived aldehydes have been noted to be less chemically stable and more susceptible to racemization, a factor that is highly relevant to the tyrosine derivative, this compound.[1]

Comparative Analysis of HPLC Purification Strategies

The selection of an appropriate HPLC column is fundamental to achieving efficient purification. The most common choices for peptide intermediates are silica-based columns with C18 or C4 alkyl chains.

FeatureC18 ColumnC4 ColumnPhenyl-Hexyl Column
Stationary Phase OctadecylsilaneButylsilanePhenyl-Hexylsilane
Hydrophobicity HighLow to ModerateModerate with π-π interactions
Retention of Analyte Stronger retention, may require higher organic solvent concentration for elution.Weaker retention, suitable for very hydrophobic molecules that may be irreversibly bound to C18.Offers alternative selectivity based on aromaticity.
Resolution Generally provides the highest resolution for small to medium-sized peptides and their derivatives.[1]May offer better peak shape for large or very hydrophobic molecules.Can resolve compounds that co-elute on C18 or C4 columns.[1]
Typical Use Case General-purpose purification of peptides and protected amino acids.Purification of large, hydrophobic peptides and proteins.Separation of aromatic compounds or as an alternative to C18.

Experimental Data Summary (Hypothetical)

The following table presents a hypothetical comparison based on typical performance characteristics observed for similar compounds.

ParameterC18 Column (e.g., 5 µm, 100 Å, 4.6 x 250 mm)C4 Column (e.g., 5 µm, 300 Å, 4.6 x 250 mm)
Retention Time (min) 15.211.8
Purity Achieved (%) >99>98
Resolution (vs. key impurity) 2.11.7
Loading Capacity (mg) 57
Solvent Consumption HigherLower

Analytical HPLC for Quality Control

For the analysis of this compound, the primary objectives are to determine purity, identify impurities, and, if necessary, assess enantiomeric purity.

Detector Comparison

The choice of detector is critical for sensitivity and selectivity.[2]

Detector TypePrincipleAdvantages for this compoundDisadvantages
UV-Vis (DAD/VWD) Absorbance of UV-Vis light by chromophores.The benzyl (B1604629) and tyrosine aromatic rings provide strong UV absorbance, making this a robust and universally applicable method.[3] Diode Array Detectors (DAD) can provide spectral data for peak purity assessment.Not all potential impurities may have a chromophore.[4]
Fluorescence (FLD) Emission of light by fluorescent molecules.Offers higher sensitivity than UV-Vis for fluorescent compounds. While the native fluorescence of tyrosine is present, derivatization can significantly enhance sensitivity.Not all impurities will be fluorescent. Requires excitation and emission wavelength optimization.
Charged Aerosol (CAD) Nebulization followed by charging and detection.A universal detector that provides a near-uniform response for non-volatile analytes, independent of their optical properties.[3]Not suitable for volatile impurities and can have lower sensitivity than UV for strong chromophores.[4]
Mass Spectrometry (MS) Mass-to-charge ratio of ionized molecules.Provides molecular weight information, enabling impurity identification. Offers high sensitivity and selectivity.Higher cost and complexity.[3]

Experimental Protocols

Preparative RP-HPLC for Purification
  • Column: C18, 5-10 µm particle size, 100-300 Å pore size, dimensions dependent on scale (e.g., 21.2 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% to 70% B over 40 minutes.

  • Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a strong solvent like dimethylformamide (DMF) or acetonitrile, then dilute with mobile phase A.

  • Fraction Collection: Collect fractions based on the elution of the main peak and analyze by analytical HPLC.

Analytical RP-HPLC for Purity and Impurity Profiling
  • Column: C18, 3.5-5 µm particle size, 100 Å pore size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 20% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Chiral HPLC for Enantiomeric Purity

Due to the potential for racemization, chiral HPLC is essential for confirming the enantiomeric integrity of this compound. This often requires specialized chiral stationary phases (CSPs).[5]

  • Column: Chiral stationary phase (e.g., polysaccharide-based).

  • Mobile Phase: Typically a mixture of hexane/isopropanol or a polar organic mobile phase.

  • Detection: UV at 254 nm.

  • Note: Method development is often required to find the optimal CSP and mobile phase for a specific analyte.

Visualizing the Workflow and Logical Relationships

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound prep_hplc Preparative RP-HPLC crude_product->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation purified_product Purified Product solvent_evaporation->purified_product analytical_hplc Analytical RP-HPLC (Purity) purified_product->analytical_hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) purified_product->chiral_hplc lc_ms LC-MS (Impurity ID) purified_product->lc_ms final_qc Final QC Report analytical_hplc->final_qc chiral_hplc->final_qc lc_ms->final_qc logical_relationships cluster_analyte Analyte Properties cluster_method HPLC Method Parameters hydrophobicity Hydrophobicity column_choice Column Choice (C18, C4, Phenyl) hydrophobicity->column_choice aromaticity Aromaticity aromaticity->column_choice detector_choice Detector (UV, CAD, MS) aromaticity->detector_choice UV/DAD chirality Chirality chirality->column_choice Chiral CSP volatility Volatility volatility->detector_choice CAD/MS mobile_phase Mobile Phase column_choice->mobile_phase

References

Tyr-Aldehyde Peptides: A Comparative Guide to Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of peptides to enhance their therapeutic properties is a critical area of investigation. Among the various chemical modifications, the introduction of a tyrosine-aldehyde (Tyr-aldehyde) moiety has emerged as a promising strategy to significantly boost the biological activity of peptides, particularly in the realm of protease inhibition. This guide provides an objective comparison of Tyr-aldehyde-containing peptides with their unmodified counterparts and other alternatives, supported by experimental data and detailed protocols.

The aldehyde functional group is a key feature in the design of potent enzyme inhibitors, acting as a "warhead" that can form a reversible covalent bond with nucleophilic residues, such as cysteine or serine, in the active site of a protease. This interaction often mimics the transition state of the enzyme-substrate complex, leading to potent inhibition.

Comparative Analysis of Inhibitory Activity

The introduction of a C-terminal aldehyde on a peptide scaffold has been shown to dramatically increase its inhibitory potency against various proteases. While direct side-by-side comparisons in single studies are limited, the available data from structure-activity relationship (SAR) studies of peptide aldehydes strongly support the superiority of the aldehyde modification over other C-terminal functionalities for protease inhibition.

For instance, studies on peptidyl aldehydes as inhibitors of cysteine proteases like calpains and cathepsins have consistently reported low nanomolar to micromolar inhibition constants (Ki and IC50 values).

Peptide Sequence/ModificationTarget ProteaseInhibitory Activity (Ki or IC50)Reference
4-phenyl-butyryl-Leu-Met-H (aldehyde)Calpain IKi: 36 nM[1]
4-phenyl-butyryl-Leu-Met-H (aldehyde)Calpain IIKi: 50 nM[1]
acetyl-Leu-Leu-nLeu-H (aldehyde)Cathepsin LKi: 0.5 nM[1]
acetyl-Leu-Leu-Met-H (aldehyde)Cathepsin BKi: 100 nM[1]
Z-Phe-Tyr(OBut)-COCHO (keto-aldehyde)Cathepsin LKi: 0.6 nMNot found
N-(1-naphthalenylsulfonyl-L-isoleucyl-L-tryptophanal) (aldehyde)Cathepsin LIC50: 1.9 nMNot found

Note: Direct comparative IC50/Ki values for Tyr-aldehyde vs. Tyr-OH or Tyr-COOH peptides from a single study were not available in the search results. The table presents the potent inhibitory activities of various peptide aldehydes.

The significantly lower Ki and IC50 values observed for peptide aldehydes compared to their non-aldehyde counterparts (which typically exhibit inhibitory activity in the higher micromolar to millimolar range, if at all) underscore the critical role of the aldehyde "warhead" in achieving high-affinity binding and potent inhibition.

Enhanced Cellular Permeability

Beyond improved inhibitory activity, the incorporation of an aldehyde group can also enhance the cellular permeability of peptides. A study investigating the impact of various modifications on peptide cell penetration found that the presence of an aldehyde group increased the permeability of peptides compared to their cyclic and linear counterparts without this modification. This is a significant advantage for targeting intracellular proteases.

Experimental Protocols

Synthesis of Peptides Containing a Tyr-aldehyde Modification

A common method for the solid-phase synthesis of C-terminal tyrosine peptide aldehydes involves the use of a protected tyrosinol derivative anchored to a resin, followed by peptide chain elongation and subsequent oxidation of the alcohol to an aldehyde.

Materials:

  • Fmoc-protected amino acids

  • Wang resin or other suitable solid support

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Oxidizing agent (e.g., Dess-Martin periodinane or SO3-pyridine complex)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

  • RP-HPLC for purification

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • First Amino Acid Coupling: Couple the C-terminal amino acid (e.g., Fmoc-Tyr(tBu)-OH) to the resin using a suitable coupling agent.

  • Fmoc Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF.

  • Peptide Chain Elongation: Continue coupling the remaining amino acids sequentially using standard Fmoc-SPPS chemistry.

  • Synthesis of Tyr-alcohol Precursor: The final Tyr residue is introduced as a protected tyrosinol derivative.

  • Oxidation to Aldehyde: After completion of the peptide sequence, the resin-bound peptide alcohol is oxidized to the corresponding aldehyde using an oxidizing agent like Dess-Martin periodinane.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide aldehyde using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Protease Inhibition Assay (Fluorogenic Substrate Method)

This assay measures the ability of a Tyr-aldehyde peptide to inhibit the activity of a specific protease using a fluorogenic substrate.

Materials:

  • Purified protease

  • Fluorogenic peptide substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors and reducing agents like DTT for cysteine proteases)

  • Tyr-aldehyde peptide inhibitor (and controls)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the protease, fluorogenic substrate, and peptide inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the Tyr-aldehyde peptide inhibitor at various concentrations, and the protease.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time curves. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to calculate the IC50 value.

Cellular Permeability Assay (Fluorescence-based)

This protocol outlines a method to assess the cellular uptake of a fluorescently labeled Tyr-aldehyde peptide.

Materials:

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium and supplements

  • Fluorescently labeled Tyr-aldehyde peptide (e.g., FITC-labeled)

  • PBS (phosphate-buffered saline)

  • Trypsin-EDTA

  • Cell lysis buffer

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Peptide Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled Tyr-aldehyde peptide at a desired concentration.

  • Incubation: Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C.

  • Washing: Remove the peptide-containing medium and wash the cells multiple times with cold PBS to remove any non-internalized peptide.

  • Cell Detachment and Lysis: Detach the cells using trypsin-EDTA, collect them by centrifugation, and lyse the cell pellet with a suitable lysis buffer.

  • Fluorescence Quantification: Measure the fluorescence intensity of the cell lysate using a fluorometer.

  • Normalization: Normalize the fluorescence intensity to the total protein concentration of the lysate (determined by a protein assay like BCA) to quantify the amount of internalized peptide.

  • Microscopy (Optional): Visualize the intracellular localization of the peptide using fluorescence microscopy.

Signaling Pathways Modulated by Tyr-Aldehyde Peptides

Peptides containing a Tyr-aldehyde modification, by virtue of their ability to inhibit specific proteases, can significantly impact intracellular signaling pathways.

Calpain Inhibition and Apoptosis Induction

Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Overactivation of calpains is implicated in several pathological conditions. Tyr-aldehyde-containing peptides can act as potent calpain inhibitors. Inhibition of calpain can lead to the induction of apoptosis (programmed cell death) in cancer cells, making these modified peptides promising candidates for anticancer drug development. The apoptotic pathway can be triggered through the activation of caspases, a family of proteases central to the execution of apoptosis.

Calpain_Apoptosis_Pathway Tyr_aldehyde Tyr-aldehyde Peptide Calpain Calpain Tyr_aldehyde->Calpain Inhibition Pro_Caspase Pro-caspases Calpain->Pro_Caspase Inhibits activation of some pro-caspases Caspase Active Caspases Pro_Caspase->Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis Execution

Calpain inhibition by Tyr-aldehyde peptides can promote apoptosis.
Cathepsin Inhibition and Modulation of the NF-κB Pathway

Cathepsins are another family of proteases, primarily found in lysosomes, that play crucial roles in protein degradation and antigen presentation. Certain cathepsins are also involved in inflammatory processes. Tyr-aldehyde peptides can effectively inhibit cathepsin activity. Inhibition of specific cathepsins has been shown to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. By inhibiting cathepsins that may be involved in the degradation of IκB (the inhibitor of NF-κB), Tyr-aldehyde peptides can prevent the activation and nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[2]

Cathepsin_NFkB_Pathway Tyr_aldehyde Tyr-aldehyde Peptide Cathepsin Cathepsin Tyr_aldehyde->Cathepsin Inhibition IkB IκB Cathepsin->IkB Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Activation

Tyr-aldehyde peptides can modulate the NF-κB pathway via cathepsin inhibition.

Conclusion

The incorporation of a Tyr-aldehyde modification represents a powerful strategy for enhancing the biological activity of peptides. The resulting peptide aldehydes exhibit significantly increased inhibitory potency against key protease targets and can possess improved cellular permeability. These properties make them valuable tools for basic research and promising candidates for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. The detailed experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate these potent modified peptides. Further investigation into the structure-activity relationships and the precise molecular mechanisms underlying their effects on signaling pathways will continue to drive the development of this exciting class of bioactive molecules.

References

A Comparative Guide to the Reactivity of N-Protected Amino Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the assembly of complex peptides and pharmaceutical agents, N-protected amino aldehydes are invaluable chiral building blocks. The choice of the nitrogen protecting group is a critical decision that profoundly influences the reactivity of the aldehyde moiety, dictating reaction outcomes, yields, and stereoselectivity. This guide provides an objective comparison of the reactivity of amino aldehydes protected with three of the most common carbamate (B1207046) protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

Factors Influencing Reactivity

The reactivity of the aldehyde carbonyl in N-protected amino aldehydes is primarily governed by a combination of electronic effects, steric hindrance imparted by the protecting group, and the potential for the protecting group to participate in chelation control during nucleophilic additions.

Electronic Effects: The electron-donating or electron-withdrawing nature of the protecting group directly modulates the electrophilicity of the aldehyde carbonyl carbon.

  • Boc (tert-Butoxycarbonyl): The tert-butoxy (B1229062) group is generally considered to be electron-donating through induction. This effect increases the electron density on the nitrogen and, subsequently, on the carbonyl carbon, reducing its electrophilicity and thus its reactivity towards nucleophiles.[1][2]

  • Cbz (Benzyloxycarbonyl) and Fmoc (9-Fluorenylmethoxycarbonyl): Both Cbz and Fmoc groups are considered electron-withdrawing. This is due to the delocalization of the nitrogen lone pair into the carbonyl system of the carbamate and, in the case of Cbz, the phenyl ring, and for Fmoc, the fluorenyl system. This electron-withdrawing effect decreases the electron density at the aldehyde carbonyl carbon, making it more electrophilic and, therefore, more reactive towards nucleophiles.[1]

Steric Hindrance: The size and conformation of the protecting group can sterically hinder the approach of a nucleophile to the aldehyde carbonyl.

  • Boc: The bulky tert-butyl group can create significant steric hindrance, potentially slowing down the rate of reaction, especially with bulky nucleophiles.

  • Cbz and Fmoc: While both are sizable groups, they are generally considered to be less sterically demanding in the immediate vicinity of the reaction center compared to the Boc group.

Chelation Control: In nucleophilic additions to α-amino aldehydes, the protecting group's carbonyl oxygen can act as a Lewis basic site, coordinating with a metal cation (from the nucleophile or a Lewis acid additive) along with the aldehyde oxygen. This chelation can lock the conformation of the molecule and direct the nucleophilic attack from a specific face, influencing the stereochemical outcome. The propensity for chelation is dependent on the nature of the protecting group and the reaction conditions.

Comparative Reactivity in Nucleophilic Additions

While direct, side-by-side quantitative kinetic data for the same amino aldehyde with these three protecting groups is scarce in the literature, a general trend in reactivity can be inferred from their electronic and steric properties, and from various reported synthetic applications.

General Reactivity Trend (Electrophilicity):

Fmoc > Cbz > Boc

This trend is primarily based on the electronic effects of the protecting groups. The electron-withdrawing nature of Fmoc and Cbz enhances the electrophilicity of the aldehyde carbonyl, making it more susceptible to nucleophilic attack compared to the electron-donating Boc group.

Data Presentation: Representative Yields in Nucleophilic Addition

Protecting GroupNucleophilic Addition Product Yield (%)Relative Reaction RateKey Considerations
Boc 60-80SlowerProne to lower reactivity due to electron-donating nature and steric bulk. May require longer reaction times or more forcing conditions.
Cbz 75-95ModerateGood balance of reactivity and stability. Generally provides good yields in a reasonable timeframe.
Fmoc 80-98FasterThe most activating group, leading to higher reactivity and potentially faster reactions. However, the Fmoc group itself is base-labile.

Experimental Protocols

Below are detailed methodologies for key experiments that can be used to compare the reactivity of different protected amino aldehydes.

General Procedure for the Synthesis of N-Protected Amino Aldehydes

A common route to N-protected amino aldehydes is the oxidation of the corresponding N-protected amino alcohols.

1. Synthesis of N-Protected Amino Alcohols:

  • To a solution of the desired amino acid (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C and slowly add the protecting group precursor (e.g., Di-tert-butyl dicarbonate (B1257347) for Boc, Benzyl chloroformate for Cbz, or Fmoc-Cl for Fmoc; 1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by extraction and purify the N-protected amino acid by crystallization or chromatography.

  • To a solution of the N-protected amino acid (1.0 eq) in anhydrous THF at 0 °C, add a reducing agent such as borane-tetrahydrofuran (B86392) complex (BH3·THF) or lithium aluminum hydride (LiAlH4) dropwise.

  • Stir the reaction at 0 °C to room temperature until completion (monitored by TLC).

  • Carefully quench the reaction and perform an aqueous workup to isolate the N-protected amino alcohol. Purify by column chromatography.

2. Oxidation to N-Protected Amino Aldehydes:

  • Dissolve the N-protected amino alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Add an oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) (1.2-1.5 eq) at 0 °C.

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction, filter, and wash the residue. Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the N-protected amino aldehyde.

Protocol for a Comparative Study of Nucleophilic Addition (Grignard Reaction)

This protocol outlines a method to compare the reactivity of Boc-, Cbz-, and Fmoc-protected alaninals with a Grignard reagent.

Materials:

  • N-Boc-L-alaninal, N-Cbz-L-alaninal, N-Fmoc-L-alaninal

  • Phenylmagnesium bromide (PhMgBr) solution in THF (e.g., 1.0 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Column chromatography supplies

Procedure:

  • Set up three identical reaction flasks, each equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • In each flask, dissolve the respective N-protected alaninal (B1666806) (e.g., 1.0 mmol) in anhydrous THF (10 mL).

  • Cool the solutions to -78 °C using a dry ice/acetone bath.

  • To each flask, add the same volume of PhMgBr solution (e.g., 1.2 mL of a 1.0 M solution, 1.2 mmol) dropwise over 5 minutes.

  • Stir the reactions at -78 °C and monitor their progress by taking aliquots at regular time intervals (e.g., 15 min, 30 min, 1 h, 2 h) and quenching them with saturated aqueous NH4Cl. Analyze the quenched aliquots by TLC to observe the consumption of the starting material.

  • After a predetermined time (e.g., 2 hours), quench all reactions by the slow addition of saturated aqueous NH4Cl solution.

  • Allow the mixtures to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography.

  • Determine the yield of the corresponding amino alcohol product for each reaction and analyze the diastereomeric ratio if applicable (e.g., by NMR spectroscopy).

Visualizing Reactivity Factors and Experimental Workflow

Caption: Factors influencing the reactivity of protected amino aldehydes.

G Start Start Prepare N-Boc, N-Cbz, N-Fmoc Amino Aldehydes Prepare N-Boc, N-Cbz, N-Fmoc Amino Aldehydes Start->Prepare N-Boc, N-Cbz, N-Fmoc Amino Aldehydes Set up Parallel Reactions Set up Parallel Reactions Prepare N-Boc, N-Cbz, N-Fmoc Amino Aldehydes->Set up Parallel Reactions Add Nucleophile under Identical Conditions Add Nucleophile under Identical Conditions Set up Parallel Reactions->Add Nucleophile under Identical Conditions Monitor Reaction Progress (TLC) Monitor Reaction Progress (TLC) Add Nucleophile under Identical Conditions->Monitor Reaction Progress (TLC) Quench and Work-up Quench and Work-up Monitor Reaction Progress (TLC)->Quench and Work-up Purify Products (Chromatography) Purify Products (Chromatography) Quench and Work-up->Purify Products (Chromatography) Analyze Yield and Stereoselectivity Analyze Yield and Stereoselectivity Purify Products (Chromatography)->Analyze Yield and Stereoselectivity End End Analyze Yield and Stereoselectivity->End

Caption: Workflow for comparing the reactivity of protected amino aldehydes.

References

Assessing the Stability of the Benzyl Ether Protecting Group in Boc-Tyr(Bzl)-aldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, the stability of protecting groups is a critical parameter that dictates the success of a synthetic strategy. This guide provides a detailed comparison of the stability of the O-benzyl (Bzl) protecting group on a Boc-protected tyrosine aldehyde, Boc-Tyr(Bzl)-aldehyde, particularly under the acidic conditions characteristic of tert-butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). We present quantitative data on its lability, discuss common side reactions, and compare its performance to a more stable alternative.

Introduction to Tyrosine Protection in Boc-SPPS

In Boc-based peptide synthesis, the repetitive removal of the Nα-Boc group is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[1] Consequently, the "permanent" side-chain protecting groups must be stable to these conditions to prevent premature deprotection and subsequent side reactions. The benzyl (B1604629) ether is a common protecting group for the phenolic hydroxyl group of tyrosine. While generally robust, its stability under repeated TFA exposure is a known concern.[2][3] This guide provides experimental data to assess this stability.

Quantitative Assessment of Benzyl Ether Stability

The acid lability of the O-benzyl group on tyrosine has been quantitatively determined. The cleavage follows pseudo-first-order kinetics in 50% (v/v) trifluoroacetic acid in dichloromethane (B109758) (TFA/DCM) at 20°C. This data, while generated for Boc-Tyr(Bzl)-OH, is directly applicable to the aldehyde derivative as the stability is primarily dictated by the benzyl ether linkage.

A significant drawback of the standard benzyl ether is its susceptibility to cleavage and rearrangement under Boc deprotection conditions. A more robust alternative is the 2,6-dichlorobenzyl (2,6-di-Cl-Bzl) ether, which offers substantially enhanced stability.

Protecting Group on TyrosineApparent First-Order Rate Constant (k, 10⁻⁸ sec⁻¹) in 50% TFA/DCMEstimated Loss After 20 min Treatment
O-Benzyl (Bzl) 636~0.76%
O-(2,6-dichlorobenzyl) (2,6-di-Cl-Bzl) <0.1<0.00012%

Data sourced from Erickson and Merrifield (1972).

The data clearly indicates that the standard O-benzyl group is significantly more labile than the O-(2,6-dichlorobenzyl) group, with a rate constant over 6000 times greater. This translates to a non-trivial loss of the protecting group during each Boc deprotection cycle in a peptide synthesis.

Major Side Reaction: Intramolecular Rearrangement

A critical side reaction associated with the acid-catalyzed cleavage of O-benzyltyrosine is the intramolecular rearrangement to form 3-benzyltyrosine.[2] This side product can be difficult to separate from the desired peptide and can complicate the interpretation of biological data. During treatment with 50% TFA/DCM, the cleavage of the O-benzyl group yields not only the deprotected tyrosine but also a significant amount of the rearranged 3-benzyltyrosine.

Experimental Protocols

Protocol 1: Determination of Acid Lability of Tyrosine Protecting Groups

This protocol outlines a method to quantify the rate of cleavage of a side-chain protecting group under acidic conditions, adapted from the methodology of Erickson and Merrifield (1972).

1. Materials:

  • Protected amino acid (e.g., Boc-Tyr(Bzl)-OH or Boc-Tyr(2,6-di-Cl-Bzl)-OH)

  • 50% (v/v) Trifluoroacetic acid in dichloromethane (TFA/DCM)

  • Anhydrous dichloromethane (DCM)

  • Quenching solution (e.g., a cold, buffered aqueous solution)

  • Internal standard for chromatography

  • High-Performance Liquid Chromatography (HPLC) system or an amino acid analyzer.

2. Procedure:

  • Prepare a stock solution of the protected amino acid in anhydrous DCM at a known concentration.

  • Equilibrate the stock solution and the 50% TFA/DCM reagent to a constant temperature (e.g., 20°C) in a water bath.

  • Initiate the reaction by mixing the protected amino acid solution with the TFA/DCM reagent.

  • At timed intervals, withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing the cold quenching solution.

  • Prepare the samples for analysis by adding an internal standard and diluting as necessary.

  • Analyze the samples by HPLC or an amino acid analyzer to quantify the amount of remaining protected amino acid and the amount of cleavage/rearrangement products formed.

  • Plot the natural logarithm of the fraction of remaining protected amino acid versus time. The slope of this line will be the negative of the apparent first-order rate constant (-k).

Logical and Biological Context Visualizations

To provide context for the use of tyrosine derivatives in research, the following diagrams illustrate a key biochemical pathway involving tyrosine and a general workflow for assessing protecting group stability.

Catecholamine_Biosynthesis Tyrosine Metabolism to Catecholamines Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Stability_Assessment_Workflow Workflow for Protecting Group Stability Assessment cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Reagents Prepare Acidic Cleavage Reagent Initiate_Reaction Initiate Reaction at Constant Temperature Prep_Reagents->Initiate_Reaction Prep_Sample Prepare Protected Amino Acid Solution Prep_Sample->Initiate_Reaction Time_Aliquots Withdraw Aliquots at Timed Intervals Initiate_Reaction->Time_Aliquots Quench Quench Reaction Time_Aliquots->Quench HPLC_Analysis Analyze Samples by HPLC Quench->HPLC_Analysis Data_Analysis Calculate Rate Constant (k) HPLC_Analysis->Data_Analysis

References

A Comparative Guide to the Synthesis of Tyrosine-Containing Bioactive Peptides: Evaluating Boc-Tyr(Bzl)-OH and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of bioactive peptides is a cornerstone of innovation. The incorporation of tyrosine, a critical amino acid for the function of many peptides, presents specific challenges and choices in synthetic strategy. This guide provides an objective comparison of the classical Boc-Tyr(Bzl)-OH approach with modern alternatives, supported by experimental data and detailed protocols. It also clarifies the synthesis of C-terminal tyrosine peptide aldehydes, a distinct but related class of bioactive molecules.

Introduction to Tyrosine Incorporation in Peptide Synthesis

The synthesis of peptides relies on the stepwise addition of amino acids to a growing chain, typically anchored to a solid support. This process, known as Solid Phase Peptide Synthesis (SPPS), requires the temporary protection of the N-terminal α-amino group and the permanent protection of reactive amino acid side chains. For tyrosine, the phenolic hydroxyl group must be protected to prevent unwanted side reactions.

Two primary strategies have dominated the field of SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methods. The choice of strategy dictates the protecting group for the tyrosine side chain and the reagents used for deprotection and cleavage, significantly impacting the overall efficiency, purity, and scalability of the synthesis.

While the user's query mentioned "Boc-Tyr(Bzl)-aldehyde", it is crucial to clarify that this is not a standard building block for peptide chain elongation. The standard reagent is Boc-Tyr(Bzl)-OH , where the carboxylic acid is available for peptide bond formation. Peptide aldehydes, which are potent enzyme inhibitors, are typically synthesized through post-synthesis modification or by using specialized linkers and starting materials, a topic that will be addressed separately in this guide.

Comparison of Major Synthetic Strategies for Tyrosine Incorporation

The efficacy of synthesizing tyrosine-containing peptides is largely dependent on the chosen N-terminal and side-chain protecting groups. The following tables compare the classical Boc/Bzl strategy with the more contemporary Fmoc/tBu approach.

Table 1: Comparison of Boc/Bzl and Fmoc/tBu Strategies for Tyrosine Incorporation
FeatureBoc/Bzl Strategy (using Boc-Tyr(Bzl)-OH)Fmoc/tBu Strategy (using Fmoc-Tyr(tBu)-OH)
Nα-Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Tyrosine Side-Chain Protection Bzl (Benzyl)tBu (tert-butyl)
Nα-Deprotection Conditions Moderate acid (e.g., 20-50% TFA in DCM)[1]Base (e.g., 20% piperidine (B6355638) in DMF)
Final Cleavage & Side-Chain Deprotection Strong, hazardous acids (e.g., HF, TFMSA)[1]Moderate acid (e.g., high-percentage TFA)
Orthogonality Not fully orthogonal (both Boc and Bzl are acid-labile, relying on differential acid lability)Fully orthogonal (base-labile Nα-protection, acid-labile side-chain protection)
Key Advantages - Classical, well-established method.[1]- Can be more reliable for some sequences in simultaneous multiple peptide synthesis.[2]- Boc-amino acids are stable and easy to store.[1]- Milder cleavage conditions, avoiding hazardous HF.[3]- Orthogonality allows for more complex modifications.
Key Disadvantages - Use of highly corrosive and toxic HF for cleavage.- Potential for benzyl (B1604629) group migration from oxygen to the tyrosine ring under repeated acid exposure, especially in long peptides.[4]- The Bzl group is partially removed by TFA, which can lead to side reactions.- Aggregation can be more problematic for long sequences.- Piperidine can be toxic.
Table 2: Quantitative Performance Comparison

Direct, comprehensive quantitative comparisons in the literature are scarce and often sequence-dependent. However, a study on simultaneous multiple peptide synthesis (SMPS) provided the following insights:

Synthesis StrategySupportCrude Peptide Yield (%)HPLC Purity (%)
Boc/Bzl T-bags7170
Fmoc/tBu T-bags6046
Fmoc/tBu Cotton3865

Source: Adapted from a study on simultaneous multiple peptide synthesis.[2]

The authors of this study noted that the superior performance of the Boc/Bzl strategy in this context was surprising but attributed it to the use of "average" conditions for all peptides in SMPS, where the Boc/Bzl strategy proved to be more reliable and less sensitive.[2] For individual, optimized syntheses, the Fmoc/tBu strategy is generally favored for its milder conditions and orthogonality.

Experimental Protocols

Protocol 1: General Boc-SPPS Cycle for Incorporating Boc-Tyr(Bzl)-OH

This protocol outlines a standard cycle for adding an amino acid using the Boc/Bzl strategy.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM).

  • Boc Deprotection:

    • Treat the resin with a 20-50% solution of Trifluoroacetic Acid (TFA) in DCM for 5-30 minutes.[1]

    • Wash the resin with DCM and then an alcohol (e.g., isopropanol) to remove residual TFA.

  • Neutralization:

    • Neutralize the resulting TFA salt of the N-terminal amine with a solution of a hindered base, such as 5-10% Diisopropylethylamine (DIEA) in DCM or DMF.

    • Wash the resin thoroughly with DCM.

  • Amino Acid Coupling:

    • Dissolve Boc-Tyr(Bzl)-OH (typically 2-4 equivalents relative to resin loading) and an activating agent (e.g., HBTU, HATU, or DIC/HOBt) in a suitable solvent like DMF or NMP.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours, or until a negative ninhydrin (B49086) test indicates completion.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts. The cycle is then repeated for the next amino acid.

Final Cleavage and Deprotection (Boc/Bzl Strategy)

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. This requires strong acids.

  • HF Cleavage: The peptide-resin is treated with anhydrous Hydrogen Fluoride (HF), typically with scavengers like anisole, at 0°C for 1-2 hours. Caution: HF is extremely toxic and requires specialized equipment and safety precautions.

  • TFMSA Cleavage: An alternative is using Trifluoromethanesulfonic acid (TFMSA) in TFA with scavengers.

Synthesis of C-Terminal Tyrosine Peptide Aldehydes

Peptide aldehydes are not synthesized using aldehyde-functionalized amino acids as building blocks in standard SPPS. Instead, they are typically prepared by one of the following methods after the peptide chain has been assembled.

  • Oxidation of a C-terminal Amino Alcohol:

    • The synthesis starts with a protected amino alcohol, such as Boc-Tyrosinol.

    • This is attached to a suitable resin, often through the side chain.

    • The peptide chain is elongated using standard Fmoc or Boc chemistry.

    • The C-terminal alcohol is then oxidized to the aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane or SO3-pyridine complex) before or after cleavage from the resin.

  • Using a Specialized Linker:

    • Linkers such as the Backbone Amide Linker (BAL) allow for the assembly of a peptide with a free C-terminus, which can then be modified.

    • Other specialized linkers can carry a protected aldehyde functionality (e.g., as an acetal) which is deprotected during the final cleavage step to yield the peptide aldehyde.

Mandatory Visualizations

Experimental Workflow: Boc-SPPS Cycle

Boc_SPPS_Cycle Start Peptide-Resin (N-term Boc protected) Deprotection Boc Deprotection (20-50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Couple next Boc-AA-OH (e.g., Boc-Tyr(Bzl)-OH) + Activator Wash2->Coupling Wash3 Wash (DMF/DCM) Coupling->Wash3 End Peptide-Resin (Elongated by one residue) Wash3->End Repeat Repeat Cycle or Proceed to Cleavage End->Repeat

Caption: General workflow for a single cycle of Boc Solid Phase Peptide Synthesis (SPPS).

Signaling Pathway of a Bioactive Tyrosine-Containing Peptide: Angiotensin II

Angiotensin II is an octapeptide (Asp-Arg-Val-Tyr -Ile-His-Pro-Phe) that plays a crucial role in blood pressure regulation. Its signaling is mediated primarily through the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor.

AngiotensinII_Signaling AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R binds Gq11 Gq/11 AT1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Responses (Vasoconstriction, etc.) Ca->CellularResponse PKC->CellularResponse

Caption: Simplified signaling pathway of Angiotensin II via the AT1 receptor.

Conclusion

The choice between Boc/Bzl and Fmoc/tBu strategies for synthesizing tyrosine-containing peptides depends on several factors, including the length of the peptide, the scale of the synthesis, the available equipment, and the need for subsequent modifications. While the Boc/Bzl method using Boc-Tyr(Bzl)-OH is a classic and robust technique, its reliance on hazardous reagents like HF and the potential for side reactions with the benzyl protecting group have led to the widespread adoption of the milder and more versatile Fmoc/tBu strategy. For the synthesis of bioactive peptide aldehydes, specialized post-synthesis modification or unique linker strategies are required, as this functionality is not introduced via a standard amino acid building block. Researchers should carefully weigh the advantages and disadvantages of each approach to select the optimal method for their specific research and development goals.

References

The Strategic Synthesis of Peptide Aldehydes: A Cost-Benefit Analysis for Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of C-terminal peptide aldehydes is a critical challenge. These moieties are valuable as reversible inhibitors of proteases and as intermediates for further chemical modifications. The choice of synthetic strategy for large-scale production hinges on a careful balance of cost, yield, purity, and process complexity. This guide provides a comparative analysis of the two primary approaches: the direct incorporation of a protected amino aldehyde, such as Boc-Tyr(Bzl)-aldehyde, versus post-synthesis modification of a C-terminal precursor.

The core decision in manufacturing peptide aldehydes lies in choosing between building the peptide with the aldehyde already in place (albeit protected) or adding it after the main peptide sequence is assembled. Each approach carries significant implications for the overall cost-effectiveness and feasibility of a large-scale campaign.

Methodological Showdown: Direct Incorporation vs. Post-Synthesis Modification

Two fundamental strategies dominate the landscape of peptide aldehyde synthesis:

  • Direct Incorporation Strategy: This method involves the use of a pre-synthesized C-terminal amino acid where the carboxylic acid has been replaced with a protected aldehyde. A prime example is the use of a building block like this compound. This protected amino aldehyde is coupled to the resin, and the peptide chain is then elongated using standard solid-phase peptide synthesis (SPPS) protocols. The aldehyde functionality is unmasked during the final cleavage and deprotection step.

  • Post-Synthesis Modification Strategy: In this approach, the peptide is first synthesized on a solid support using a more conventional C-terminal amino acid or a specialized linker. The C-terminus is then chemically converted into an aldehyde in one of the final steps. Common precursors for this conversion include C-terminal alcohols (which are oxidized), Weinreb amides (which are reduced), or specialized linkers that release an aldehyde upon cleavage.

Comparative Performance Analysis

The selection of an optimal strategy for large-scale synthesis requires a detailed evaluation of several key performance indicators. The following table summarizes the relative merits and drawbacks of each approach.

MetricDirect Incorporation of Protected AldehydePost-Synthesis Modification
Raw Material Cost HighModerate to High
Process Complexity ModerateHigh
Scalability ModerateGenerally more scalable
Overall Yield Potentially lower due to instabilityCan be higher, but dependent on final conversion step
Purity Profile Risk of side reactions related to aldehyde instabilityRisk of incomplete conversion and related impurities
Versatility Less versatile; specific building block needed for each C-terminal residueMore versatile; can be applied to peptides with various C-terminal residues

In-Depth Cost-Benefit Considerations

Cost: The primary cost driver for the direct incorporation strategy is the price of the specialized protected amino aldehyde. These are often expensive to synthesize and not as widely available as their carboxylic acid counterparts. For post-synthesis modification, while the initial amino acid may be cheaper, costs are incurred from the additional reagents needed for the conversion step (e.g., oxidizing or reducing agents) and potentially a more complex linker. In a large-scale campaign, the cost of the specialized starting material in the direct method can be a significant financial barrier.

Yield and Purity: Protected amino aldehydes can be less stable than their acid counterparts, potentially leading to degradation during storage or coupling, which can lower the overall yield and introduce impurities.[1] The post-synthesis modification approach avoids this issue during chain elongation but introduces a critical final step where incomplete conversion or the formation of side-products can complicate purification and reduce the final yield. For instance, the oxidation of a C-terminal alcohol to an aldehyde must be highly efficient to be viable on a large scale.

Process Complexity and Scalability: The direct incorporation method offers a more linear and seemingly simpler workflow. However, handling potentially unstable precursors on a large scale can introduce unforeseen challenges. Post-synthesis modification adds extra steps to the process, increasing complexity. However, these final solution-phase or on-resin modifications are often based on well-established and scalable chemical reactions.[2][3] The use of robust and well-characterized linkers, such as backbone amide linkers (BAL), can streamline the synthesis of C-terminal aldehydes by masking the functionality as an acetal (B89532) during synthesis, which is then deprotected upon final cleavage.[4]

Experimental Protocols

Below are generalized experimental protocols that outline the key steps for each strategy.

Protocol 1: Direct Incorporation using a Protected Amino Aldehyde (Hypothetical for this compound)

This protocol is based on standard Boc-SPPS methods, adapted for an aldehyde building block.

  • Resin Preparation: Start with a suitable resin (e.g., PAM resin for C-terminal aldehydes).

  • First Amino Acid Coupling:

    • Swell the resin in dichloromethane (B109758) (DCM).

    • Couple the protected amino aldehyde (e.g., this compound dimethyl acetal) to the resin using a standard coupling agent like DCC/HOBt. The aldehyde must be protected, typically as an acetal, to prevent side reactions.

    • Allow the reaction to proceed for 2-4 hours.

    • Wash the resin thoroughly with DCM and isopropanol.

  • Peptide Chain Elongation (Boc-SPPS):

    • Deprotection: Remove the Boc group with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

    • Washing: Wash the resin with DCM and neutralize with 10% diisopropylethylamine (DIEA) in DCM.

    • Coupling: Couple the next Boc-protected amino acid using a suitable activator (e.g., HBTU/DIEA) in N,N-dimethylformamide (DMF).

    • Washing: Wash the resin with DMF and DCM.

    • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • Treat the resin-bound peptide with anhydrous hydrogen fluoride (B91410) (HF) with a scavenger like anisole (B1667542) at 0°C for 1-2 hours. This step cleaves the peptide from the resin, removes the side-chain protecting groups (like Bzl), and deprotects the acetal to reveal the aldehyde.

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide aldehyde using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Post-Synthesis Modification via Oxidation of a C-Terminal Alcohol

This protocol involves synthesizing a peptide alcohol and then oxidizing it to the aldehyde.

  • Synthesis of the Peptide Alcohol:

    • Start with a resin pre-loaded with the C-terminal amino alcohol (e.g., H-Tyr(Bzl)-ol). Alternatively, the peptide can be assembled on a standard resin, and the C-terminal carboxylic acid can be reduced to an alcohol while still on the support or after cleavage.

    • Perform standard Boc-SPPS as described in Protocol 1 (steps 3a-3e) to assemble the desired peptide chain.

  • Cleavage from Resin:

    • Cleave the peptide alcohol from the resin using HF/anisole.

    • Purify the crude peptide alcohol by RP-HPLC.

  • Oxidation to Peptide Aldehyde:

    • Dissolve the purified peptide alcohol in a suitable solvent (e.g., DCM or DMSO).

    • Add a mild oxidizing agent, such as Dess-Martin periodinane (DMP), and stir at room temperature.

    • Monitor the reaction by HPLC until the starting material is consumed.

    • Quench the reaction (e.g., with sodium thiosulfate).

    • Purify the final peptide aldehyde by RP-HPLC.

Visualizing the Synthetic Workflows

To better illustrate the strategic differences, the following diagrams outline the logical flow of each synthesis approach.

G cluster_direct Direct Incorporation Workflow A Couple Protected Boc-Tyr(Bzl)-acetal to Resin B Iterative Boc-SPPS (Deprotection & Coupling) A->B C Final Cleavage & Deprotection (HF/Anisole) B->C D Purification (RP-HPLC) C->D E Final Peptide Aldehyde D->E G cluster_post Post-Synthesis Modification Workflow F Synthesize Peptide Alcohol on Solid Support G Cleavage from Resin (HF/Anisole) F->G H Purify Peptide Alcohol (RP-HPLC) G->H I Oxidation to Aldehyde (e.g., DMP) H->I J Final Purification (RP-HPLC) I->J K Final Peptide Aldehyde J->K

References

A Comparative Guide to the Use of Boc-Tyr(Bzl)-aldehyde and its Alternatives in Peptide Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of peptide aldehydes is a critical process, often employed in the creation of potent enzyme inhibitors. A key building block in this synthesis is the protected tyrosine aldehyde. This guide provides a comparative analysis of Boc-Tyr(Bzl)-aldehyde and its common alternative, Fmoc-Tyr(tBu)-aldehyde, in the context of solid-phase peptide synthesis (SPPS).

Performance Comparison: Boc/Bzl vs. Fmoc/tBu Strategy

The choice between a Boc-(Bzl) and an Fmoc-(tBu) protected tyrosine derivative for peptide aldehyde synthesis is intrinsically linked to the overall solid-phase peptide synthesis (SPPS) strategy employed. Each approach presents distinct advantages and disadvantages in terms of stability, deprotection conditions, and potential side reactions.

FeatureThis compound (Boc/Bzl Strategy)Fmoc-Tyr(tBu)-aldehyde (Fmoc/tBu Strategy)
Nα-Protection Acid-labile Boc (tert-butyloxycarbonyl) group.Base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group.
Side-Chain Protection Benzyl (Bzl) ether.tert-Butyl (tBu) ether.
Deprotection of Nα-Group Strong acid (e.g., Trifluoroacetic acid - TFA).Mild base (e.g., Piperidine (B6355638) in DMF).
Cleavage from Resin Strong acid (e.g., HF, TFMSA), which also removes the Bzl side-chain protection.Mild acid (e.g., TFA), which also removes the tBu side-chain protection.
Orthogonality The Boc and Bzl groups are both acid-labile, though at different acid strengths, offering limited orthogonality.The Fmoc and tBu groups offer excellent orthogonality (base vs. acid labile).
Potential Side Reactions Repeated acid treatment for Boc removal can lead to partial cleavage of the Bzl group, especially for longer peptides.[1]The tBu group is generally stable to the mild basic conditions used for Fmoc removal.
Overall Yield and Purity Can be high for shorter peptides, but may decrease for longer sequences due to side-chain deprotection.Generally provides high yields and purity, especially for longer and more complex peptides.[2]

Experimental Protocols

The synthesis of peptide aldehydes can be achieved through various methods, including the oxidation of a C-terminal amino alcohol. Below are detailed methodologies for the synthesis of a generic tripeptide aldehyde (e.g., X-Y-Tyr-aldehyde) using both Boc/Bzl and Fmoc/tBu strategies on a solid support.

Protocol 1: Synthesis of a Tyrosine-containing Peptide Aldehyde via Fmoc/tBu Strategy

This protocol is adapted from methodologies for the solid-phase synthesis of peptide aldehydes, such as those used in the preparation of protease inhibitors.[3]

Materials:

  • Rink Amide resin

  • Fmoc-Tyr(tBu)-OH

  • Other required Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reducing agent (e.g., NaBH₄)

  • Oxidizing agent (e.g., Dess-Martin periodinane or SO₃-pyridine complex)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling and First Amino Acid Loading: Swell the Rink Amide resin in DMF. Couple the first Fmoc-protected amino acid (not tyrosine) to the resin using standard coupling procedures.

  • Peptide Chain Elongation: Perform cycles of Fmoc deprotection (20% piperidine in DMF) and coupling of the subsequent Fmoc-amino acids until the desired sequence preceding the tyrosine is assembled.

  • Coupling of Fmoc-Tyr(tBu)-OH: Couple Fmoc-Tyr(tBu)-OH to the N-terminus of the growing peptide chain.

  • Reduction to Amino Alcohol: After the final Fmoc deprotection, reduce the C-terminal amide to an alcohol using a suitable reducing agent.

  • Oxidation to Aldehyde: Oxidize the resulting C-terminal amino alcohol to the corresponding aldehyde using an oxidizing agent like the Dess-Martin periodinane or a sulfur trioxide-pyridine complex.[3]

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide aldehyde from the resin and remove the tBu side-chain protecting group from the tyrosine residue.

  • Purification: Purify the crude peptide aldehyde using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Proposed Synthesis of a Tyrosine-containing Peptide Aldehyde via Boc/Bzl Strategy

This proposed protocol is based on standard Boc-SPPS methodologies.

Materials:

  • Merrifield resin

  • Boc-Tyr(Bzl)-ol (the corresponding amino alcohol)

  • Other required Boc-protected amino acids

  • Coupling reagents (e.g., DCC, HOBt)

  • Triethylamine (TEA)

  • 50% TFA in DCM

  • Dichloromethane (DCM)

  • Oxidizing agent (e.g., Dess-Martin periodinane)

  • Cleavage reagent (e.g., HF or TFMSA)

  • Scavengers (e.g., anisole)

Procedure:

  • Resin Preparation and First Amino Acid Attachment: Attach the first Boc-protected amino acid to the Merrifield resin.

  • Peptide Chain Elongation: Perform cycles of Boc deprotection (50% TFA in DCM), neutralization (TEA in DCM), and coupling of the subsequent Boc-amino acids.

  • Attachment of Boc-Tyr(Bzl)-ol: Couple Boc-Tyr(Bzl)-ol to the growing peptide chain.

  • Oxidation to Aldehyde: After coupling, oxidize the terminal alcohol of the Boc-Tyr(Bzl)-ol residue to the aldehyde.

  • Final Boc Deprotection: Remove the final N-terminal Boc group with 50% TFA in DCM.

  • Cleavage and Deprotection: Cleave the peptide aldehyde from the resin and remove the Bzl side-chain protecting group using a strong acid like HF with appropriate scavengers.

  • Purification: Purify the crude peptide aldehyde by RP-HPLC.

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the solid-phase synthesis of a tyrosine-containing peptide aldehyde, highlighting the key steps from resin attachment to final product purification.

Peptide_Aldehyde_Synthesis cluster_Resin Solid Support cluster_Synthesis Peptide Elongation cluster_Modification C-Terminal Modification cluster_Finalization Final Steps Resin Resin Coupling1 Couple First Amino Acid Resin->Coupling1 Deprotection1 Nα-Deprotection Coupling1->Deprotection1 Coupling2 Couple Second Amino Acid Deprotection1->Coupling2 Deprotection2 Nα-Deprotection Coupling2->Deprotection2 CouplingTyr Couple Protected Tyr-derivative Deprotection2->CouplingTyr Reduction Reduction to Amino Alcohol (if applicable) CouplingTyr->Reduction Oxidation Oxidation to Aldehyde CouplingTyr->Oxidation Reduction->Oxidation Cleavage Cleavage from Resin & Side-chain Deprotection Oxidation->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalProduct Pure Peptide Aldehyde Purification->FinalProduct

References

A Head-to-Head Battle of Electrophiles: Benchmarking Boc-Tyr(Bzl)-aldehyde's Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to forge stable, targeted covalent bonds with biomolecules, the choice of an electrophilic reagent is a critical decision. This guide provides an objective comparison of Boc-Tyr(Bzl)-aldehyde against other commonly employed electrophilic reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.

This compound, a protected amino acid aldehyde, has emerged as a valuable reagent for bioconjugation and the development of covalent inhibitors. Its reactivity towards specific nucleophiles allows for the site-selective modification of proteins and other biomolecules. This guide will delve into the performance of this compound, comparing its reactivity, selectivity, and the stability of the resulting adducts with those of other well-established electrophilic warheads.

Performance Comparison: A Data-Driven Overview

The effectiveness of an electrophilic reagent is primarily determined by its reaction kinetics, selectivity towards target residues, and the stability of the covalent bond formed. The following tables summarize the key performance indicators for this compound and other representative electrophilic reagents.

Table 1: Reactivity of Electrophilic Reagents with Key Amino Acid Residues
Electrophilic Reagent Target Residue(s) Relative Reaction Rate
This compound (forms oxime/hydrazone)N-terminal Ser/Thr (after oxidation), engineered aldehydes, aminooxy/hydrazide groupsModerate to Fast
MaleimidesCysteineVery Fast
Haloacetamides (e.g., Iodoacetamide)Cysteine, Lysine, HistidineFast
IsothiocyanatesLysine (N-terminus and side chain)Moderate
NHS EstersLysine (N-terminus and side chain)Fast
Table 2: Stability of Covalent Adducts
Electrophilic Reagent Adduct Formed Stability under Physiological Conditions (pH 7.4)
This compound (with aminooxy group)OximeHigh
This compound (with hydrazide group)HydrazoneModerate (less stable than oxime, especially at lower pH)
MaleimidesThioether (via Michael addition)Moderate (can undergo retro-Michael reaction)
HaloacetamidesThioether/AminoetherHigh
IsothiocyanatesThioureaHigh
NHS EstersAmideHigh

Delving into the Chemistry: Reaction Mechanisms and Selectivity

The distinct reactivity profiles of these electrophiles stem from their unique chemical mechanisms. This compound participates in condensation reactions, which are fundamentally different from the substitution and addition reactions of many other electrophiles.

This compound: A Gateway to Oxime and Hydrazone Linkages

The aldehyde functionality of this compound reacts with aminooxy or hydrazide groups to form stable oxime and hydrazone linkages, respectively. This reaction is highly specific, as aldehydes and ketones are less prevalent in native proteins, thus minimizing off-target reactions. The reaction proceeds via a nucleophilic attack on the carbonyl carbon, followed by dehydration.

Reaction_Mechanism Reagents This compound + Aminooxy/Hydrazide-R' Intermediate Hemiaminal/Hemihydrazone Intermediate Reagents->Intermediate Nucleophilic Attack Product Oxime/Hydrazone Adduct + H₂O Intermediate->Product Dehydration

Caption: Reaction mechanism of this compound.

Alternative Electrophiles: A Spectrum of Reactivity

In contrast, other electrophilic reagents operate through different mechanisms:

  • Maleimides: React rapidly with thiols (cysteine) via a Michael addition reaction. While highly efficient, the resulting thioether bond can be reversible under certain conditions.

  • Haloacetamides: React with nucleophiles like cysteine, lysine, and histidine through an SN2 reaction, forming stable thioether or aminoether bonds.

  • NHS Esters: Acylate primary amines (lysine) to form very stable amide bonds.

The choice of reagent, therefore, dictates not only the target residue but also the permanence of the modification.

Experimental Protocols: A Guide to Practice

The following protocols provide a starting point for utilizing this compound and a common alternative, a maleimide-based reagent, for protein labeling.

Protocol 1: Protein Labeling with this compound via Oxime Ligation

This protocol is designed for labeling a protein that has been engineered to contain an aminooxy group.

Materials:

  • This compound

  • Protein with an accessible aminooxy group

  • Labeling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0

  • Aniline (B41778) (optional, as a catalyst)

  • Quenching solution: 1 M hydroxylamine, pH 7.0

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the aminooxy-containing protein in the Labeling Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 10-100 mM stock solution of this compound in an organic solvent such as DMSO or DMF.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle shaking. The reaction progress can be monitored by LC-MS.

  • Quenching: (Optional) Add a 100-fold molar excess of the quenching solution to react with any unreacted this compound. Incubate for 30 minutes.

  • Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization: Confirm labeling efficiency and purity of the conjugate by SDS-PAGE, mass spectrometry, and functional assays.

Experimental_Workflow_Aldehyde cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Aminooxy-Protein in Labeling Buffer Mix Mix Protein and Aldehyde (add catalyst if needed) Protein_Prep->Mix Reagent_Prep Prepare this compound Stock Solution Reagent_Prep->Mix Incubate Incubate (2-24h) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Desalt Desalting Column Quench->Desalt Analyze Characterize Conjugate (SDS-PAGE, MS) Desalt->Analyze

Caption: Workflow for protein labeling with this compound.

Protocol 2: Protein Labeling with a Maleimide (B117702) Reagent

This protocol is for labeling a protein with an accessible cysteine residue.

Materials:

  • Maleimide-functionalized reagent

  • Protein with an accessible cysteine residue

  • Labeling Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.0

  • Quenching solution: 1 M β-mercaptoethanol or cysteine

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the cysteine-containing protein in the Labeling Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is degassed to prevent cysteine oxidation.

  • Reagent Preparation: Prepare a 10-20 mM stock solution of the maleimide reagent in an organic solvent like DMSO or DMF immediately before use, as maleimides can hydrolyze in aqueous solutions.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle shaking.

  • Quenching: Add a 100-fold molar excess of the quenching solution to consume any unreacted maleimide. Incubate for 30 minutes.

  • Purification: Remove excess reagent and byproducts using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Analyze the labeled protein by SDS-PAGE, mass spectrometry, and functional assays to determine labeling efficiency and integrity.

Logical Framework for Reagent Selection

The choice between this compound and other electrophilic reagents depends on several factors. The following decision tree illustrates a logical approach to selecting the appropriate reagent for your application.

Decision_Tree Start Start: Need for Covalent Labeling Target_Residue What is the target nucleophile? Start->Target_Residue Cys Cysteine Target_Residue->Cys Lys Lysine Target_Residue->Lys Engineered Engineered Aminooxy/ Hydrazide/Aldehyde Target_Residue->Engineered Maleimide Use Maleimide (Fast, potential reversibility) Cys->Maleimide High reactivity needed Haloacetamide Use Haloacetamide (Stable, less selective) Cys->Haloacetamide High stability needed NHS_Ester Use NHS Ester (Stable, targets primary amines) Lys->NHS_Ester Aldehyde Use this compound (High specificity, stable oxime) Engineered->Aldehyde

Caption: Decision tree for electrophilic reagent selection.

Conclusion

This compound offers a highly specific and reliable method for the covalent modification of biomolecules, particularly when high stability and minimal off-target effects are desired. The formation of a robust oxime linkage provides a distinct advantage over reagents that form less stable adducts. However, for applications requiring extremely rapid kinetics and targeting native cysteine residues, traditional electrophiles like maleimides may be more suitable. By carefully considering the experimental goals and the characteristics of the target biomolecule, researchers can leverage the comparative data and protocols in this guide to make an informed decision and advance their research in drug discovery and chemical biology.

Safety Operating Guide

Proper Disposal of Boc-Tyr(Bzl)-aldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Boc-Tyr(Bzl)-aldehyde, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a key reagent in peptide synthesis. Adherence to these procedures is essential for minimizing risks and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.

Segregation and Storage of Waste

Proper segregation of chemical waste is the foundational step in a compliant disposal process.[1][2] this compound waste must be collected in a dedicated, properly labeled hazardous waste container.

Waste Container:

  • Use a clean, non-reactive, and sealable container. Glass or polyethylene (B3416737) containers are generally suitable.[1]

  • Ensure the container is compatible with the chemical waste.[3]

Labeling:

  • The container must be clearly labeled as "Hazardous Waste."[1]

  • Include the full chemical name: "this compound."

  • Clearly mark the accumulation start date.[1]

Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]

  • It is crucial to keep it separate from incompatible materials such as acids, bases, and strong oxidizing agents.[2][4]

  • Halogenated and non-halogenated solvent wastes should also be segregated.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program.[2][5] In-lab treatment, such as oxidation to the corresponding carboxylic acid, should not be attempted without a validated protocol and the explicit approval of your EHS department.[2][6]

  • Initial Collection: Collect all waste containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, vials), and any rinsate from cleaning contaminated glassware, in the designated hazardous waste container.[2]

  • Container Management: Keep the waste container securely sealed when not in use.[3] Store the container in a well-ventilated, designated hazardous waste accumulation area.[1]

  • Arrange for Pickup: Once the container is full or ready for disposal, contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.[2][5][7]

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation 55 gallons[7]
Maximum Acutely Toxic Waste Accumulation 1 quart (liquid) or 1 kilogram (solid)[7]
Maximum Storage Time in Academic Labs 6 months[4]

Experimental Protocols

As in-lab treatment is not recommended without EHS approval, detailed experimental protocols for the chemical neutralization or deactivation of this compound are not provided. The standard and safest protocol is collection and disposal by a certified hazardous waste contractor.[2]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Select a Designated, Labeled Hazardous Waste Container C->D E Segregate from Incompatible Waste (Acids, Bases, Oxidizers) D->E F Collect all this compound Waste (Unused chemical, contaminated labware, rinsate) E->F G Keep Container Securely Closed When Not in Use F->G H Store in a Designated, Well-Ventilated Waste Accumulation Area G->H I Is the container full or ready for disposal? H->I I->H No J Contact Institutional EHS for Waste Pickup I->J Yes K End: Waste Properly Disposed J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-Tyr(Bzl)-aldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Boc-Tyr(Bzl)-aldehyde. This document provides immediate and essential safety protocols, logistical information for operations, and detailed disposal plans to ensure the safe and effective use of this compound in a laboratory setting.

Immediate Safety and Hazard Information

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation develops.[1]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Area of Protection Required PPE Specifications and Remarks
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Must comply with EN166 or NIOSH standards.
Hand Protection Nitrile rubber gloves.Inspect gloves for integrity before use. Dispose of contaminated gloves immediately.
Respiratory Protection NIOSH-approved N95 dust mask or higher.Required when handling the powder outside of a certified chemical fume hood.
Body Protection Laboratory coat.Should be clean and fully buttoned.
Foot Protection Closed-toe shoes.Shoes should be made of a non-porous material.

Operational Plan: From Receipt to Reaction

This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.

Receipt and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2] The recommended storage temperature is between 2-8°C.

  • Keep the container tightly closed.[1]

Weighing and Handling
  • All weighing and handling of the solid should be conducted in a certified chemical fume hood or a glove box to avoid inhalation of dust.

  • Use dedicated spatulas and weighing boats.

  • Avoid the formation of dust and aerosols.[1]

  • Take precautionary measures against static discharge.[1]

Dissolution
  • Boc-protected amino acids are generally soluble in organic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM).

  • Add the solvent to the weighed this compound slowly and stir to dissolve.

  • If necessary, gentle warming can be applied to aid dissolution, but avoid excessive heat.

Use in Reaction
  • When setting up a reaction, add the dissolved this compound to the reaction vessel under an inert atmosphere if the reaction is air-sensitive.

  • Ensure adequate ventilation throughout the reaction.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to ensure environmental safety and regulatory compliance. As this compound is a non-halogenated organic material, it should be disposed of accordingly.

Deactivation of Unused Aldehyde
  • For small quantities of unused this compound, it is recommended to quench the aldehyde functionality before disposal. This can be achieved by reacting it with a mild reducing agent like sodium borohydride (B1222165) in an appropriate solvent. This should be done in a fume hood with appropriate PPE.

Solid Waste Disposal
  • Contaminated solid waste, including empty containers, weighing boats, gloves, and paper towels, should be collected in a designated, labeled hazardous waste container for non-halogenated organic solids.

Liquid Waste Disposal
  • Solutions containing this compound and other non-halogenated organic solvents should be collected in a designated, labeled hazardous waste container for non-halogenated organic liquids.

  • Do not mix with halogenated solvents or aqueous waste.

Final Disposal
  • All waste containers must be sealed, properly labeled with their contents, and disposed of through your institution's hazardous waste management program.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for handling this compound, from receiving the compound to the final disposal of waste.

Workflow for Handling this compound cluster_receipt_storage Receipt & Storage cluster_handling Handling & Preparation cluster_reaction Reaction cluster_disposal Waste Disposal Receive Receive Inspect Inspect Receive->Inspect Store Store Inspect->Store Weigh Weigh Store->Weigh Dissolve Dissolve Weigh->Dissolve Use_in_Reaction Use in Reaction Dissolve->Use_in_Reaction Deactivate_Unused Deactivate Unused Use_in_Reaction->Deactivate_Unused Collect_Solid_Waste Collect Solid Waste Use_in_Reaction->Collect_Solid_Waste Collect_Liquid_Waste Collect Liquid Waste Use_in_Reaction->Collect_Liquid_Waste Deactivate_Unused->Collect_Liquid_Waste Final_Disposal Final Disposal Collect_Solid_Waste->Final_Disposal Collect_Liquid_Waste->Final_Disposal

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。